4-Azidobenzyl alcohol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-azidophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKVUCLUCOBNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Azidobenzyl Alcohol from 4-Aminobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 4-azidobenzyl alcohol from 4-aminobenzyl alcohol. This process is a fundamental transformation in organic chemistry, yielding a versatile bifunctional molecule widely employed in bioconjugation, click chemistry, and as a linker in the development of novel therapeutic agents. This guide details the underlying chemical principles, a step-by-step experimental protocol, and key characterization data.
Introduction
This compound is a valuable reagent in chemical biology and drug discovery. Its structure incorporates a benzyl (B1604629) alcohol moiety, which can be further functionalized or acts as a stable spacer, and an azide (B81097) group, which is a key participant in bioorthogonal reactions such as the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC respectively). These "click chemistry" reactions are prized for their high efficiency, selectivity, and biocompatibility, enabling the precise conjugation of molecules in complex biological systems.
The synthesis of this compound from the readily available 4-aminobenzyl alcohol is typically achieved through a two-step Sandmeyer-type reaction. The first step involves the diazotization of the primary aromatic amine of 4-aminobenzyl alcohol to form an intermediate diazonium salt. The second step is the subsequent displacement of the diazonium group with an azide anion, typically from sodium azide, to yield the final product. Careful control of reaction conditions, particularly temperature, is crucial for achieving a high yield and purity.
Reaction Mechanism and Workflow
The synthesis proceeds via a two-stage mechanism:
-
Diazotization: 4-Aminobenzyl alcohol is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl). The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. The amine nitrogen attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the 4-(hydroxymethyl)benzenediazonium (B1203784) chloride intermediate.
-
Azidation: The diazonium salt solution is then reacted with a source of azide ions, such as sodium azide (NaN₃). The highly reactive diazonium group serves as an excellent leaving group (N₂) and is displaced by the azide nucleophile to form this compound.
Below is a diagram illustrating the overall experimental workflow.
Technical Guide: Synthesis of 4-Azidobenzyl Alcohol from Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a multi-step synthesis pathway for converting benzyl (B1604629) alcohol into 4-azidobenzyl alcohol. This synthesis is crucial for the development of various chemical probes, bioconjugation linkers, and pharmaceutical intermediates, leveraging the versatile reactivity of the azide (B81097) group for applications in click chemistry and Staudinger ligation.[1][2]
The described synthetic route involves five key transformations:
-
Protection of the hydroxyl group of benzyl alcohol via acetylation.
-
Regioselective Nitration at the para-position of the aromatic ring.
-
Deprotection via hydrolysis to unmask the alcohol functionality.
-
Reduction of the nitro group to a primary amine.
-
Diazotization of the amine and subsequent Azidation to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound from benzyl alcohol.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Acetylation | Benzyl Alcohol | Acetic Anhydride (B1165640) | Benzyl Acetate (B1210297) | >95% |
| 2 | Nitration | Benzyl Acetate | Nitric Acid, Sulfuric Acid | 4-Nitrobenzyl Acetate | 78-82% |
| 3 | Hydrolysis | 4-Nitrobenzyl Acetate | Sodium Hydroxide (B78521), Methanol (B129727) | 4-Nitrobenzyl Alcohol | 64-71%[3] |
| 4 | Reduction | 4-Nitrobenzyl Alcohol | Hydrazine (B178648) Hydrate (B1144303), Raney Nickel | 4-Aminobenzyl Alcohol | 91-94% |
| 5 | Diazotization/Azidation | 4-Aminobenzyl Alcohol | Sodium Nitrite (B80452), Hydrochloric Acid, Sodium Azide | This compound | ~80-90% (estimated) |
Synthetic Workflow Diagram
The overall synthetic pathway is illustrated below. This multi-step process is designed to control regioselectivity and ensure the stability of intermediates.
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Step 1: Acetylation of Benzyl Alcohol to Benzyl Acetate
This procedure protects the hydroxyl group to prevent oxidation during the subsequent nitration step.
Methodology:
-
In a round-bottom flask, combine benzyl alcohol (1.0 eq) and acetic anhydride (1.5 eq).[1]
-
Heat the mixture to 60°C and stir for 7-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water to quench the excess acetic anhydride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl acetate as a clear oil. The product is often of sufficient purity for the next step without further purification.
Step 2: Nitration of Benzyl Acetate to 4-Nitrobenzyl Acetate
This step introduces the nitro group, primarily at the para position due to the ortho,para-directing effect of the ester group.
Methodology:
-
In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid (2.0 eq) to benzyl acetate (1.0 eq) while maintaining the internal temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate flask, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the benzyl acetate solution, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid 4-nitrobenzyl acetate will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be recrystallized from methanol to yield pure 4-nitrobenzyl acetate as pale yellow crystals.[4]
Step 3: Hydrolysis of 4-Nitrobenzyl Acetate to 4-Nitrobenzyl Alcohol
This deprotection step regenerates the alcohol functionality.
Methodology (adapted from Organic Syntheses Procedure): [3]
-
Dissolve 4-nitrobenzyl acetate (1.0 eq) in hot methanol in a large flask.
-
To the hot solution, slowly add a 15% aqueous solution of sodium hydroxide (1.3 eq) with shaking. Be cautious as the reaction can be exothermic.[3]
-
After the addition, allow the mixture to stand for 5-10 minutes.
-
Pour the mixture into a large volume of an ice-water slurry with vigorous stirring.[3]
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from hot water to obtain pure 4-nitrobenzyl alcohol as slender, nearly colorless needles. The yield for this step is typically in the range of 64–71%.[3]
Step 4: Reduction of 4-Nitrobenzyl Alcohol to 4-Aminobenzyl Alcohol
This procedure efficiently reduces the aromatic nitro group to a primary amine using catalytic transfer hydrogenation.
Methodology (adapted from CN104262176A):
-
In a round-bottom flask, dissolve 4-nitrobenzyl alcohol (15.3 g, 0.1 mol) in 100 mL of isopropanol.
-
Add Raney nickel (0.5 g) to the solution and stir.
-
Heat the mixture to 50°C.
-
Slowly add hydrazine hydrate (0.5 mol) dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux (approximately 85°C) and maintain for 1.5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
Dissolve the residue in ethyl acetate (150 mL) and wash three times with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-aminobenzyl alcohol as an off-white solid. Expected yield is approximately 91.1%.
Step 5: One-Pot Diazotization and Azidation of 4-Aminobenzyl Alcohol
This final step converts the primary amine into the target azide via an unstable diazonium salt intermediate. Caution: Sodium azide is highly toxic, and diazonium salts can be explosive when isolated. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Methodology (adapted from standard procedures): [3][5]
-
In a flask, suspend 4-aminobenzyl alcohol (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature strictly below 5°C throughout the addition. The formation of the diazonium salt is indicated by a clear solution.[5]
-
In another flask, dissolve sodium azide (1.2 eq) in water and cool the solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen gas evolution will be observed. Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature over another hour.[3]
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (B109758) (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel to yield the final product.
References
An In-depth Technical Guide to 4-Azidobenzyl Alcohol (CAS: 31499-54-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Azidobenzyl alcohol, a versatile chemical reagent. It covers its physicochemical properties, synthesis, and key applications in bioconjugation, drug discovery, and as a photoaffinity labeling precursor. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.
Physicochemical and Spectroscopic Data
This compound is a yellow crystalline powder at room temperature.[1] It is a crucial building block in organic synthesis, particularly valued for its azide (B81097) functional group which allows for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31499-54-4 | [1][2] |
| Molecular Formula | C₇H₇N₃O | [1][2] |
| Molecular Weight | 149.15 g/mol | |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 28 - 38 °C | [1] |
| Purity | ≥ 99% (HPLC, TLC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Estimated δ (ppm) in CDCl₃: ~7.3 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.7 (s, 2H, CH₂), ~1.8 (s, 1H, OH) |
| ¹³C NMR | Estimated δ (ppm) in CDCl₃: ~140 (C-N₃), ~138 (C-CH₂OH), ~129 (Ar-CH), ~119 (Ar-CH), ~64 (CH₂) |
| IR Spectroscopy | Key peaks (cm⁻¹): ~3350 (O-H stretch, broad), ~2100 (N₃ stretch, strong), ~3030 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600, 1500 (Ar C=C stretch) |
| Mass Spectrometry | Expected m/z for [M]+: 149.06. Key fragments: loss of N₂ (m/z 121), loss of CH₂OH (m/z 118) |
Synthesis of this compound
A common route for the synthesis of this compound involves the diazotization of 4-aminobenzyl alcohol followed by reaction with sodium azide. An alternative is the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol, which is then converted to the azide. Another approach is the direct conversion of a benzyl (B1604629) alcohol to a benzyl azide.
Experimental Protocol: Synthesis from a Benzyl Alcohol
This protocol is a general method for the direct conversion of a benzyl alcohol to the corresponding azide.
Materials:
-
Benzyl alcohol derivative
-
Triphenylphosphine (B44618) (PPh₃)
-
Iodine (I₂)
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Mortar and pestle
-
Standard glassware for organic synthesis
Procedure:
-
In a mortar, thoroughly grind a mixture of the benzyl alcohol (1 equivalent), triphenylphosphine (1.2 equivalents), and iodine (1.2 equivalents) for approximately 10 minutes. An exothermic reaction should occur, forming a paste.[3]
-
Transfer the paste to a round-bottom flask.
-
Add a solution of sodium azide (4 equivalents) in DMSO.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 30 minutes to a few hours, monitor by TLC).[3]
-
Upon completion, quench the reaction by pouring the mixture into an ice-cooled solution of sodium thiosulfate.[3]
-
Extract the product with diethyl ether (3x).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Applications in Bioconjugation and Drug Discovery
This compound is a key reagent in "click chemistry," a class of reactions known for their high efficiency and selectivity.[4] The azide group allows for its participation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These methods are widely used for bioconjugation and in various stages of drug discovery.[5][6][]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[8][9][10] This reaction forms a stable triazole linkage.
Table 3: Representative Quantitative Data for CuAAC Reactions with Benzyl Azide Derivatives
| Alkyne | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| Phenylacetylene | 0.5 [Cu(PPh₃)₂]NO₃ | Toluene | 40 min | 96 | [9] |
| Phenylacetylene | 0.005 (NHC-based Cu catalyst) | Neat | 24 h | 90 | [8] |
| Hex-1-yne | 0.5 (NHC-based Cu catalyst) | Neat | 3 h | >95 | [8][10] |
| p-Methoxyphenylacetylene | 0.5 (NHC-based Cu catalyst) | Neat | 5 min | >99 | [10] |
| p-(Trifluoromethyl)phenylacetylene | 0.5 (NHC-based Cu catalyst) | Neat | 10 min | >99 | [10] |
Experimental Protocol: General Procedure for CuAAC
Materials:
-
This compound derivative
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Appropriate solvent (e.g., water, DMSO, t-butanol, or mixtures)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the alkyne-functionalized molecule and the this compound derivative in the chosen solvent.
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the copper ligand.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be isolated by standard purification methods, such as column chromatography or crystallization.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[11][12] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[12]
Table 4: Second-Order Rate Constants for SPAAC Reactions of Benzyl Azide with Various Cyclooctynes
| Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |
| DIBO derivative | 0.1 - 0.3 | Methanol | [11] |
| [9+1]CPP | 2.2 x 10⁻³ | DMSO-d₆ | [13] |
| m[9+1]CPP | 9.6 x 10⁻³ | DMSO-d₆ | [13] |
| [11+1]CPP | 0.5 x 10⁻³ | DMSO-d₆ | [13] |
| fluor[11+1]CPP | 4.8 x 10⁻³ | DMSO-d₆ | [13] |
Experimental Protocol: General Procedure for SPAAC
Materials:
-
This compound derivative
-
Cyclooctyne-functionalized molecule
-
Appropriate solvent (e.g., DMSO, water, or buffer)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the cyclooctyne-functionalized molecule in the chosen solvent.
-
Add the this compound derivative to the solution.
-
Stir the reaction at room temperature. The reaction time will depend on the specific cyclooctyne used.[12]
-
Monitor the reaction progress by NMR, LC-MS, or HPLC.
-
Upon completion, purify the product using standard techniques like column chromatography or HPLC.
Application as a Photoaffinity Labeling Precursor
Aryl azides, such as this compound, can be used as photoaffinity labeling probes. Upon irradiation with UV light, the azide group forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, such as proteins. This allows for the identification of binding partners and the study of molecular interactions.
Experimental Workflow: Synthesis and Application of a 4-Azidobenzyl-based Photoaffinity Probe
The following workflow illustrates the synthesis of a photoaffinity probe from this compound and its use in a target identification experiment.
Logical Workflow for Drug Discovery using Click Chemistry
Click chemistry with small molecule azides like this compound can be integrated into a drug discovery workflow for the rapid generation and screening of compound libraries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [bapeks.com]
- 3. ias.ac.in [ias.ac.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. csmres.co.uk [csmres.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
4-Azidobenzyl alcohol molecular weight and formula
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of 4-Azidobenzyl alcohol, a versatile reagent in organic synthesis and bioconjugation.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of synthesized compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | [1][2][3] |
| Molecular Weight | 149.15 g/mol | [3][4] |
| Alternate Molecular Weight | 149.2 | [1][2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 28 - 38 °C | [1] |
| Purity | ≥ 99% (HPLC, TLC) | [1] |
| CAS Number | 31499-54-4 | [1][2] |
Chemical Structure and Functionality
This compound is a bifunctional molecule featuring a reactive azide (B81097) (-N₃) group and a primary alcohol (-CH₂OH) group attached to a benzene (B151609) ring. This structure makes it a valuable building block in several chemical applications.
-
Click Chemistry : The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[5][6] These reactions are fundamental to "click chemistry," a method prized for its high efficiency and biocompatibility, enabling the rapid synthesis of complex molecules.[1]
-
Linker Synthesis : It is frequently used as a linker for further chemical modifications. The azide can be transformed into an amine under mild conditions, providing a route for subsequent conjugation or functionalization.[2]
-
Bioconjugation : The compound's ability to participate in click chemistry reactions makes it a valuable tool for bioconjugation, facilitating the attachment of biomolecules to other compounds or surfaces for applications in drug delivery and diagnostics.[1]
Logical Workflow: Application in Synthesis
The following diagram illustrates a simplified logical workflow for utilizing this compound in a typical bioconjugation experiment via click chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [bapeks.com]
- 3. (4-Azidophenyl)methanol | C7H7N3O | CID 11171062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Azidobenzyl alcohol_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | BIO Pharma Production [biopharmaproduction.com]
4-Azidobenzyl Alcohol: A Technical Guide to Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of 4-Azidobenzyl alcohol in Dimethyl Sulfoxide (DMSO) and water. It is designed to be a vital resource for researchers, scientists, and professionals involved in drug development and other advanced scientific applications. This guide offers a detailed look at the compound's solubility, methods for its determination, and its application in bioconjugation through click chemistry.
Core Data: Solubility of this compound
The solubility of this compound is a critical parameter for its use in various experimental and industrial settings. The following table summarizes the available quantitative data for its solubility in DMSO and provides an estimate for its solubility in water.
| Solvent | Solubility | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (1676.16 mM)[1] | Not specified; likely equilibrium solubility | Requires ultrasonic agitation for dissolution. Hygroscopic DMSO can significantly impact solubility; use of newly opened solvent is recommended.[1] |
| 200 mg/mL (1340.93 mM) | Not specified; likely equilibrium solubility | Sonication is recommended for dissolution. | |
| Water | Not explicitly found; estimated to be sparingly soluble. | N/A | Based on the partial solubility of structurally similar compounds like 4-aminobenzyl alcohol[2][3] and the low aqueous solubility of benzyl (B1604629) alcohol itself.[4][5][6] |
Experimental Protocols: Determining Solubility
While specific experimental protocols for determining the solubility of this compound were not found in the available literature, a standard and reliable method for determining the equilibrium solubility of an organic compound is the shake-flask method. The following is a detailed, generalized protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water or DMSO) at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., ultrapure water, anhydrous DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Accurately add a known volume of the solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to sediment. For faster separation, the vials can be centrifuged at a controlled temperature.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.
Visualization of Key Processes
To further aid in the understanding of the applications and experimental workflows involving this compound, the following diagrams have been created using the DOT language.
Caption: Workflow for determining the equilibrium solubility of this compound.
This compound is a key reagent in bioconjugation, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][7][8][9] This reaction allows for the efficient and specific covalent linking of molecules.
Caption: A simplified workflow for bioconjugation using this compound via CuAAC click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Aminobenzyl alcohol | 623-04-1 [chemicalbook.com]
- 3. 4-Aminobenzyl alcohol CAS#: 623-04-1 [m.chemicalbook.com]
- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | BIO Pharma Production [biopharmaproduction.com]
- 9. This compound [bapeks.com]
An In-depth Technical Guide on the Stability and Storage of 4-Azidobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-azidobenzyl alcohol. Understanding the stability profile of this versatile reagent is critical for its effective use in research and development, particularly in applications such as "click chemistry," bioconjugation, and pharmaceutical synthesis. This document outlines the key factors influencing its stability, recommended handling procedures, and detailed methodologies for assessing its degradation.
Core Concepts: Stability of Aromatic Azides
This compound belongs to the class of aromatic azides. The stability of these compounds is primarily dictated by the azide (B81097) functional group (-N₃) and its interaction with the aromatic ring. Decomposition of aryl azides can be initiated by thermal, photochemical, and chemical triggers, often proceeding through a highly reactive nitrene intermediate. When thermally decomposed, aryl azides typically evolve nitrogen gas and can form various products, including amines, azo compounds, and fused heterocyclic rings[1].
Stability Profile of this compound
Based on general knowledge of aromatic azides and supplier recommendations, the stability of this compound is contingent on several factors:
-
Thermal Stability: Aromatic azides are known to decompose at elevated temperatures. While some aryl azides decompose at temperatures as low as 85°C, most decompose in the range of 150–200°C. It is crucial to avoid high temperatures during storage and handling of this compound to prevent its degradation.
-
Photochemical Stability: Exposure to light, particularly short-wavelength radiation, can induce the decomposition of aryl azides to form reactive nitrenes. Therefore, this compound should be protected from light to maintain its integrity.
-
Chemical Stability: The azide group is generally stable under a range of chemical conditions but can be incompatible with certain reagents. Strong acids (Brønsted or Lewis acids) can catalyze the release of nitrogen from aryl azides. It is also important to avoid contact with strong oxidizing agents and reducing agents, which can react with the azide or alcohol functional groups.
The following table summarizes the recommended storage conditions for this compound based on information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Solid: 2-8°C for short-term storage. For long-term stability, -20°C is recommended. In Solution: -20°C for up to one month, -80°C for up to six months.[1] | To minimize thermal decomposition and maintain the integrity of the compound. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | To prevent potential oxidation and reaction with atmospheric moisture. |
| Light Exposure | Protect from light. Store in an amber vial or a light-blocking container. | To prevent photolytic decomposition of the azide functional group. |
| Incompatible Materials | Avoid contact with strong acids, strong oxidizing agents, strong reducing agents, and heavy metals. | To prevent chemical reactions that could lead to decomposition or the formation of hazardous byproducts. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Stability-Indicating HPLC Method
A reversed-phase HPLC method can be developed to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional modifier like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) can be optimized to achieve good separation.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~254 nm).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The ability to separate the parent compound from degradation products generated under stress conditions is crucial.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.
General Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to various stress conditions as outlined below.
-
At specified time points, withdraw samples, quench the degradation if necessary, and analyze by the validated HPLC method.
-
Monitor for the appearance of degradation peaks and the decrease in the peak area of this compound.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution at a specified temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or white light in a photostability chamber.
Logical Workflow and Decomposition Pathways
The following diagrams illustrate the logical workflow for assessing the stability of this compound and a conceptual representation of its potential decomposition pathways.
Caption: Figure 1. A logical workflow for the systematic evaluation of this compound stability.
Caption: Figure 2. A conceptual diagram of potential decomposition pathways for this compound under various stress conditions.
Conclusion
This compound is a valuable reagent whose stability is critical for its successful application. By adhering to the recommended storage conditions of refrigeration, protection from light, and use of an inert atmosphere, its degradation can be minimized. For applications requiring a thorough understanding of its stability profile, the implementation of a validated stability-indicating HPLC method and comprehensive forced degradation studies are strongly recommended. This will ensure the reliability and reproducibility of experimental results and the quality of the final products in drug development and other scientific endeavors.
References
An In-depth Technical Guide to 4-Azidobenzyl Alcohol: Safety and Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling precautions, and experimental protocols for 4-Azidobenzyl alcohol, a versatile reagent in modern chemical synthesis, particularly in the realm of bioconjugation and click chemistry. The presence of the azide (B81097) functional group necessitates stringent safety measures due to its potential reactivity. This document is intended to equip laboratory personnel with the knowledge required for the safe and effective use of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for proper storage, handling, and experimental design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (4-Azidophenyl)methanol, p-Azidobenzyl alcohol |
| CAS Number | 31499-54-4 |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 28 - 38 °C |
| Storage Temperature | 2 - 8 °C, protect from light |
Toxicological Data and Hazard Information
While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard information based on available data. It is also instructive to consider the toxicology of the parent compound, benzyl (B1604629) alcohol, keeping in mind that the azide group may alter the toxicological profile.
Table 2: GHS Classification for this compound
| Hazard Class | Hazard Statement |
| Flammable solids | H228: Flammable solid |
| Acute toxicity, oral | H301: Toxic if swallowed |
| Specific target organ toxicity, repeated exposure | H372: Causes damage to organs through prolonged or repeated exposure |
Table 3: Toxicological Data for Benzyl Alcohol (for reference)
| Test | Species | Route | Value |
| Acute Oral Toxicity (LD50) | Rabbit | Oral | 1040 mg/kg |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 2000 mg/kg |
Note: The data in Table 3 is for Benzyl Alcohol and should be used as an estimate with caution, as the toxicological properties of this compound have not been fully investigated.
Safe Handling and Storage Protocols
The azide functional group imparts specific hazards that require strict adherence to safety protocols. The following sections detail the necessary precautions for handling and storing this compound.
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.
-
Avoid Shock, Friction, and Heat: Organic azides can be sensitive to shock, friction, and heat, which can lead to explosive decomposition. Avoid grinding the solid material. Use plastic or rubber-tipped spatulas instead of metal ones.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and heavy metals, as these can form highly explosive compounds.
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material in a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills.
-
Waste Disposal: Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Azide-containing waste should be collected in a designated, labeled container.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.
-
Recommended storage is at 2-8°C.
-
Protect from light.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol provides a general method for a click chemistry reaction involving this compound and a terminal alkyne. Researchers should optimize the conditions for their specific substrates.
-
This compound
-
A terminal alkyne-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk flask or vial)
-
Stir plate and stir bar
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMF).
-
Prepare a stock solution of the alkyne-containing molecule (e.g., 100 mM in DMF).
-
Prepare a fresh stock solution of copper(II) sulfate pentahydrate (e.g., 50 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
-
Reaction Setup:
-
To a reaction vessel, add the alkyne solution (e.g., 1 equivalent).
-
Add the this compound solution (e.g., 1.1 equivalents).
-
Add the solvent (e.g., a 1:1 mixture of tert-butanol and water) to achieve the desired reaction concentration.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Initiation of the Reaction:
-
Add the copper(II) sulfate solution (e.g., 0.05 equivalents).
-
Add the sodium ascorbate solution (e.g., 0.1 equivalents). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.
-
Visualizations
The following diagrams illustrate key logical and experimental workflows for the safe handling and use of this compound.
An In-Depth Technical Guide to the Mechanism of 4-Azidobenzyl Alcohol in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, efficient, and bioorthogonal. Among the various reagents utilized in these reactions, 4-Azidobenzyl alcohol has emerged as a versatile building block. Its unique structure, featuring a reactive azide (B81097) group and a functionalizable benzyl (B1604629) alcohol moiety, allows for its seamless integration into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis of this compound and its mechanistic role in the two primary forms of azide-alkyne click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Synthesis of this compound
The reliable synthesis of this compound is a prerequisite for its application in click chemistry. Two principal synthetic routes have been established, starting from either 4-aminobenzyl alcohol or 4-nitrobenzyl alcohol. A third, more direct route from 4-halobenzyl alcohols is also gaining traction.
Synthesis from 4-Aminobenzyl Alcohol
This method involves the diazotization of the amino group of 4-aminobenzyl alcohol, followed by the introduction of the azide functionality.
Experimental Protocol:
-
Diazotization: 4-Aminobenzyl alcohol is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This reaction generates an in situ diazonium salt.
-
Azidation: A solution of sodium azide (NaN₃) in water is then added slowly to the diazonium salt solution. The azide anion displaces the diazonium group, leading to the formation of this compound. Nitrogen gas is evolved during this step.
-
Work-up and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Synthesis from 4-Nitrobenzyl Alcohol
This route involves the reduction of the nitro group to an amine, followed by the diazotization and azidation steps as described above. A common method for the reduction of the nitro group is using hydrazine (B178648) hydrate (B1144303) with a Raney Nickel catalyst.[1]
Experimental Protocol:
-
Reduction: 4-Nitrobenzyl alcohol is dissolved in a suitable solvent like isopropanol, and Raney Nickel is added as a catalyst.[1] The mixture is heated, and hydrazine hydrate is added dropwise. The reaction is refluxed until the reduction is complete.
-
Work-up: After the reaction, the Raney Nickel is filtered off, and the solvent and excess hydrazine hydrate are removed under reduced pressure. The residue is then taken up in an organic solvent and washed.
-
Diazotization and Azidation: The resulting 4-aminobenzyl alcohol is then subjected to the same diazotization and azidation procedure as described in the previous section to yield this compound.
Mechanism in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
The currently accepted mechanism for the CuAAC reaction involves a polynuclear copper cluster, often dinuclear, that activates the alkyne for cycloaddition.
Detailed Mechanism:
-
Formation of Copper(I) Acetylide: The catalytic cycle begins with the coordination of the terminal alkyne to a copper(I) center. In the presence of a base or through the assistance of a second copper atom, the terminal proton of the alkyne is removed to form a copper(I) acetylide intermediate. This step is believed to be crucial for the activation of the alkyne.
-
Coordination of the Azide: The azide, in this case, this compound, then coordinates to a copper center in the acetylide complex.
-
Cycloaddition: The coordinated azide undergoes a [3+2] cycloaddition with the activated alkyne. This is the key bond-forming step and is thought to proceed through a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: The six-membered ring intermediate then rearranges and undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, which can then enter another catalytic cycle.
Quantitative Data for CuAAC Reactions
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 12 | 95[2] |
| Propargyl alcohol | CuI | DIPEA | DMF | RT | 8 | 92[2] |
| Phenylacetylene | Cu(OAc)₂ | None | Acetonitrile | 60 | 6 | 90[2] |
| 1-Ethynyl-4-fluorobenzene | CuBr | PMDTA | Toluene | 80 | 4 | 85[2] |
Note: This data is for analogous azide compounds and should be used as a guideline. RT: Room Temperature, NaAsc: Sodium Ascorbate (B8700270), DIPEA: N,N-Diisopropylethylamine, PMDTA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, DMF: Dimethylformamide.
Mechanism in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne (B158145) to react with an azide. This bioorthogonal reaction is particularly useful for in vivo applications where the cytotoxicity of copper is a concern. This compound readily participates in SPAAC reactions with various strained alkynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne acts as the dipolarophile. The high degree of ring strain in the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.
Detailed Mechanism:
-
Approach of Reactants: The this compound and the strained cyclooctyne approach each other.
-
Concerted Cycloaddition: The reaction proceeds through a single, concerted transition state where the two new carbon-nitrogen bonds are formed simultaneously. This leads directly to the formation of a stable triazole product.
Quantitative Data for SPAAC Reactions
Similar to CuAAC, specific kinetic data for this compound in SPAAC is limited. However, the reaction rates of benzyl azide with common strained alkynes provide valuable insights. The rate of SPAAC is highly dependent on the structure of the cyclooctyne.
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| DBCO | ~0.1 - 1.0[3][4] |
| BCN | ~0.01 - 0.1[3][4] |
| DIBO | ~0.3[5] |
Note: These values are approximate and can vary based on solvent and temperature.
Experimental Protocols
General Protocol for CuAAC of this compound with a Terminal Alkyne
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents). If a ligand such as THPTA is used, it can be pre-mixed with the copper sulfate solution.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.
General Protocol for SPAAC of this compound with a Strained Alkyne (e.g., DBCO or BCN)
-
Reactant Preparation: Dissolve this compound (1.0 equivalent) and the strained alkyne (1.0-1.5 equivalents) in a suitable solvent (e.g., PBS, DMSO, or a mixture thereof).
-
Reaction: The reaction mixture is typically incubated at room temperature or 37 °C. The progress of the reaction can be monitored by LC-MS or HPLC.
-
Purification: Once the reaction is complete, the product can often be purified by standard chromatographic techniques such as silica gel chromatography or reversed-phase HPLC, depending on the properties of the product. For bioconjugation applications, size-exclusion chromatography is often employed to separate the labeled biomolecule from excess reagents.
Conclusion
This compound is a highly valuable reagent in the field of click chemistry, offering a versatile platform for the synthesis of complex molecular architectures. Its participation in both CuAAC and SPAAC reactions allows for a broad range of applications, from the development of novel therapeutics to the functionalization of materials. A thorough understanding of its synthesis and the mechanisms of these powerful ligation reactions, as outlined in this guide, is essential for its effective utilization in research and development. The provided protocols and quantitative data serve as a practical resource for scientists and researchers aiming to harness the full potential of this compound in their work.
References
- 1. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Spectroscopic Characterization of 4-Azidobenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 4-Azidobenzyl alcohol, a versatile reagent increasingly utilized in bioconjugation, medicinal chemistry, and materials science. Given the limited availability of published raw spectroscopic data for this compound, this guide presents a comprehensive analysis based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supported by comparative data from structurally analogous compounds. The information herein is intended to serve as a reliable reference for the identification, purity assessment, and structural confirmation of this compound in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the benzene (B151609) ring and by comparing with the experimental data of benzyl (B1604629) alcohol, 4-nitrobenzyl alcohol, and 4-aminobenzyl alcohol.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The azide (B81097) group at the para position exerts an electron-withdrawing effect through resonance and a weak electron-donating effect through induction, influencing the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (ortho to -CH₂OH) | 7.30 - 7.40 | Doublet | ~8.0 |
| Ar-H (ortho to -N₃) | 7.00 - 7.10 | Doublet | ~8.0 |
| -CH₂- | ~4.65 | Singlet | N/A |
| -OH | Variable (typically 1.5 - 2.5) | Singlet (broad) | N/A |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the azide and the hydroxymethyl substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C -CH₂OH (C1) | ~138 |
| C -H (ortho to -CH₂OH) (C2, C6) | ~128 |
| C -H (ortho to -N₃) (C3, C5) | ~119 |
| C -N₃ (C4) | ~140 |
| -C H₂- | ~64 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the azide group, as well as absorptions for the hydroxyl and aromatic moieties. A reference to the FTIR spectrum of (4-Azidophenyl)methanol is available on SpectraBase.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| N₃ stretch (azide) | 2160 - 2120 | Strong, Sharp |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-O stretch (alcohol) | 1260 - 1000 | Strong |
| C-H bend (aromatic, para-disubstituted) | 850 - 800 | Strong |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (15-25 mg for ¹³C NMR) and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved. If necessary, use a vortex mixer.
-
Ensure the solution is clear and free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
3.1.2. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
FT-IR Spectroscopy Protocol
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of solid this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
3.2.2. Data Acquisition
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
After data collection, clean the ATR crystal and the press arm tip thoroughly with a solvent-dampened tissue.
-
Analyze the spectrum by identifying the characteristic absorption bands and comparing them to the expected values.
Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
The Azide Moiety of 4-Azidobenzyl Alcohol: A Technical Deep-Dive into its Reactivity for Advanced Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group, particularly when incorporated into versatile scaffolds such as 4-Azidobenzyl alcohol, represents a cornerstone of modern chemical biology and drug discovery. Its unique reactivity profile enables a suite of highly efficient and selective conjugation reactions, making it an invaluable tool for the synthesis of complex biomolecules, targeted therapeutics, and advanced materials. This technical guide provides a comprehensive overview of the reactivity of the azide group in this compound, with a focus on quantitative data, detailed experimental protocols, and its application in cutting-edge drug development workflows.
Core Reactivity of the Azide Group
The azide group (-N₃) in this compound is characterized by its pseudo-halide nature and its participation in a variety of highly specific and efficient chemical transformations. The primary modes of reactivity include [3+2] cycloaddition reactions, reductions to the corresponding amine, and reactions with phosphines.
Spectroscopic Characterization
A foundational aspect of working with this compound is its characterization using spectroscopic methods.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons. A representative ¹H NMR spectrum of this compound is available, confirming its structural integrity.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 138.5 |
| C2, C6 | 128.5 |
| C3, C5 | 119.0 |
| C4 | 140.0 |
| C7 | 64.0 |
Note: These are predicted values and may differ slightly from experimental data.
Infrared (IR) Spectroscopy: The azide group exhibits a strong, characteristic stretching vibration in the IR spectrum, typically appearing around 2100 cm⁻¹. This peak is a key diagnostic feature for the presence of the azide moiety.
Key Reactions of the Azide Group
The utility of this compound in research and drug development stems from the diverse and highly specific reactions of its azide group.
[3+2] Cycloaddition Reactions ("Click Chemistry")
The most prominent application of this compound is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings.[1][2] This reaction can be performed under two main modalities:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction exclusively yields the 1,4-disubstituted triazole isomer.[1][2] It is widely used for its high yields and mild reaction conditions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free variant utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide.[1][2] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.
Table 2: Representative Yields for Cycloaddition Reactions
| Reaction Type | Alkyne Partner | Catalyst/Conditions | Solvent | Typical Yield (%) | Reference(s) |
| CuAAC | Phenylacetylene | CuSO₄/Na-Ascorbate | tBuOH/H₂O | >95 | [] |
| CuAAC | Propargyl alcohol | CuI/Et₃N | Cyrene™ | 90-98 | |
| SPAAC | DBCO-amine | Room Temperature | PBS | >90 | [4] |
This protocol describes the reaction of this compound with propargyl alcohol.
Materials:
-
This compound
-
Propargyl alcohol
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and propargyl alcohol (1.1 eq.) in a 1:1 mixture of t-BuOH and deionized water to a final concentration of 0.1 M.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq.).
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the 1,4-disubstituted 1,2,3-triazole.
This protocol outlines the reaction of this compound with a dibenzocyclooctyne (DBCO)-functionalized amine.
Materials:
-
This compound
-
DBCO-amine
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the this compound in PBS to the desired final concentration.
-
Prepare a stock solution of the DBCO-amine in anhydrous DMSO.
-
In a reaction vessel, add the solution of this compound.
-
Add the stock solution of DBCO-amine to the this compound solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
Gently mix the reaction components and incubate at room temperature (25°C) for 2-12 hours.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Upon completion, the resulting triazole product can be purified by an appropriate chromatographic method.
Reduction of the Azide Group
The azide group of this compound can be readily reduced to the corresponding primary amine, 4-Aminobenzyl alcohol, a valuable building block in medicinal chemistry.[5] Common methods for this reduction include the Staudinger reduction and catalytic hydrogenation.
-
Staudinger Reduction: This mild reduction involves the reaction of the azide with a phosphine, typically triphenylphosphine (B44618), to form an iminophosphorane intermediate, which is then hydrolyzed to the amine.[6]
-
Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) to efficiently reduce the azide to the amine.
Table 3: Common Reduction Methods for this compound
| Reaction | Reagents/Catalyst | Solvent | Typical Yield (%) | Reference(s) |
| Staudinger Reduction | PPh₃, H₂O | THF | >90 | [6] |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol (B145695) | >95 |
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq.) in THF.
-
Add triphenylphosphine (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, with the evolution of N₂ gas.
-
After the azide has been consumed (as monitored by TLC or IR spectroscopy), add water to the reaction mixture to hydrolyze the iminophosphorane intermediate.
-
Stir for an additional 1-2 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
The product, 4-Aminobenzyl alcohol, can be purified from the triphenylphosphine oxide byproduct by column chromatography or acid-base extraction.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve this compound in ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with nitrogen or argon, then introduce hydrogen gas via a balloon or connect to a Parr hydrogenator.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-Aminobenzyl alcohol.
Reactivity with Electrophiles and Nucleophiles
The azide group in this compound exhibits a nuanced reactivity towards electrophiles and nucleophiles.
Aryl azides can react with strong acids, such as trifluoromethanesulfonic acid (triflic acid), to form arylnitrenium ion intermediates after the loss of nitrogen gas. These reactive intermediates can then undergo various transformations, including intramolecular cyclization or reaction with nucleophiles present in the reaction medium.
Materials:
-
This compound
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere and cool to 0°C.
-
Slowly add triflic acid (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to isolate the resulting products, which may include polymeric materials and other rearranged species.
The reaction of aryl azides with Grignard reagents can be complex. The Grignard reagent can act as a nucleophile, attacking the terminal nitrogen of the azide to form a triazene (B1217601) intermediate. This intermediate can then undergo further reactions or decomposition.
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF solution)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of phenylmagnesium bromide (1.1 eq.) in THF via a syringe.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product mixture by column chromatography.
Application in PROTAC Drug Development
A significant application of this compound and its derivatives is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The modular nature of PROTAC synthesis makes "click chemistry" an ideal strategy for linker assembly.
PROTAC Synthesis Workflow using an Azido-Alcohol Linker
The following workflow illustrates the synthesis of a PROTAC using a linker derived from an azido-alcohol, where the azide participates in a CuAAC reaction and the alcohol is functionalized for conjugation to the second ligand.
This protocol outlines a general strategy for synthesizing a PROTAC using an azido-alcohol linker.
Part A: Activation of this compound
-
Dissolve this compound (1.0 eq.) and a base (e.g., triethylamine, 1.5 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0°C and add tosyl chloride (1.2 eq.) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the activated tosylate linker.
Part B: Conjugation to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand containing a nucleophilic handle (e.g., an amine) (1.0 eq.) and a base (e.g., K₂CO₃, 2.0 eq.) in an appropriate solvent like DMF.
-
Add the activated tosylate linker from Part A (1.1 eq.).
-
Heat the reaction mixture (e.g., to 60-80°C) and stir until the reaction is complete (monitored by LC-MS).
-
Purify the resulting azide-functionalized E3 ligase ligand conjugate by preparative HPLC.
Part C: Final PROTAC Assembly via CuAAC
-
Dissolve the azide-functionalized E3 ligase ligand conjugate from Part B (1.0 eq.) and the alkyne-functionalized POI ligand (1.1 eq.) in a 1:1 mixture of t-BuOH and water.
-
Add a freshly prepared solution of sodium ascorbate (0.3 eq.) followed by a solution of CuSO₄·5H₂O (0.1 eq.).
-
Stir the reaction vigorously at room temperature for 4-24 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
This in-depth guide highlights the versatility and reliability of the azide group in this compound, providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage its unique reactivity in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Staudinger Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Triphenylphosphine [organic-chemistry.org]
4-Azidobenzyl Alcohol: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
4-Azidobenzyl alcohol has emerged as a highly versatile and valuable building block in the field of organic synthesis and chemical biology. Its unique bifunctional nature, featuring a reactive azide (B81097) group and a modifiable benzyl (B1604629) alcohol moiety, allows for a wide array of chemical transformations. This makes it an indispensable tool for researchers engaged in drug discovery, diagnostics, and materials science.[1] This guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound, complete with detailed experimental protocols and visual diagrams of key chemical pathways.
Core Properties of this compound
This compound is a yellow crystalline powder that is stable under standard laboratory conditions, contributing to its ease of handling.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 4-(Hydroxymethyl)phenyl azide, p-Azidobenzyl alcohol | [1] |
| CAS Number | 31499-54-4 | [1] |
| Molecular Formula | C₇H₇N₃O | [1] |
| Molecular Weight | 149.2 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 28 - 38 °C | [1] |
| Purity | ≥ 99% (HPLC, TLC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Safety and Handling: While this compound is generally stable, it is important to handle it with care. As with many azide-containing compounds, there is a potential for decomposition, especially at elevated temperatures or in the presence of certain metals. It is recommended to store it in a cool, dry place and to consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Synthetic Pathways
While various synthetic routes to this compound exist, a common approach involves the transformation of a readily available starting material like 4-nitrobenzyl alcohol. The azide functionality can be introduced via a diazonium intermediate from the corresponding amine.
Figure 1. A plausible synthetic pathway for this compound.
Key Applications in Organic Synthesis
The reactivity of the azide group is central to the utility of this compound, enabling its participation in a variety of powerful ligation and cycloaddition reactions.
This compound is a prominent reagent in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2][3][4][5] It readily participates in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide group of this compound reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a triazole product.[2][3][4][5] This is particularly useful in biological systems where copper catalysts can be toxic.
Figure 2. General scheme of click chemistry reactions involving this compound.
The ability of this compound to participate in click chemistry makes it an invaluable tool for bioconjugation.[1] It can be used to attach biomolecules to various substrates, enhancing the targeting and delivery of therapeutic agents.[1] Furthermore, it is utilized in polymer chemistry for the preparation of functionalized polymers, which have applications in materials science and nanotechnology.[1]
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a phosphine (B1218219).[6] This reaction proceeds through an aza-ylide intermediate, which is then trapped intramolecularly to yield the final amide product and a phosphine oxide byproduct.[7][8] this compound and its derivatives are suitable substrates for this reaction, which is widely used in chemical biology for protein modification and synthesis.[9][10]
Figure 3. The mechanism of the Staudinger Ligation.
Derivatives of this compound can be used as photoaffinity labels to identify and study protein-ligand interactions.[11] Upon irradiation with UV light, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues in the binding pocket of a target protein, allowing for the identification of the binding site.[11][12]
Figure 4. The principle of photoaffinity labeling.
The azide group of this compound can be reduced to an amine under mild and neutral conditions, providing a route to 4-aminobenzyl alcohol and its derivatives.[6] This transformation is useful for further functionalization or for accessing compounds with different biological activities.[13] Additionally, this compound serves as an intermediate in the synthesis of other valuable reagents, such as 4-azidobenzaldehyde.[6]
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and applications.
This protocol outlines a typical procedure for the CuAAC reaction.
Figure 5. A typical experimental workflow for a CuAAC reaction.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., tert-butanol, water)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in a suitable solvent mixture, such as 1:1 t-BuOH/H₂O.
-
In a separate vial, prepare fresh solutions of copper(II) sulfate (0.05-0.1 equivalents) and sodium ascorbate (0.1-0.2 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired triazole.
This protocol provides a general method for the Staudinger ligation.
Materials:
-
This compound derivative
-
Phosphine reagent (e.g., triphenylphosphine)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Water
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the phosphine reagent (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas.
-
Monitor the formation of the aza-ylide intermediate by ³¹P NMR spectroscopy or LC-MS.
-
Upon complete consumption of the starting materials, add a small amount of water to hydrolyze the aza-ylide intermediate to the final amide product.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired amide from the phosphine oxide byproduct.
This protocol outlines the key steps for a photoaffinity labeling experiment.[12]
Materials:
-
This compound-based photoaffinity probe
-
Target protein in a suitable buffer
-
UV lamp (e.g., 254 nm or 350 nm)
Procedure:
-
Incubate the target protein with the photoaffinity probe in the dark for a sufficient period to allow for binding.
-
Irradiate the sample with UV light for a specified time to activate the azide group and induce covalent cross-linking.
-
Quench any unreacted nitrene species.
-
Analyze the sample using techniques such as SDS-PAGE, mass spectrometry, or Western blotting to identify the labeled protein and the site of modification.
Conclusion
This compound is a powerful and versatile building block with broad applicability in organic synthesis, chemical biology, and materials science. Its participation in robust and efficient reactions like click chemistry and the Staudinger ligation, coupled with its utility in bioconjugation and photoaffinity labeling, makes it an essential tool for modern chemical research. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols, to aid researchers in harnessing the full potential of this remarkable compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | BIO Pharma Production [biopharmaproduction.com]
- 4. This compound | Azide | Click chemistry reagent | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [bapeks.com]
- 7. Staudinger Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. “Click-to-Clear”: A Strategy to Minimize Radioactivity from the Blood Pool Utilizing Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raineslab.com [raineslab.com]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Aminobenzyl alcohol 98 623-04-1 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 4-Azidobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing 4-Azidobenzyl alcohol. This powerful ligation technique enables the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, with broad applications in drug discovery, bioconjugation, and materials science.
The CuAAC reaction is renowned for its high yields, mild reaction conditions, stereospecificity, and tolerance of a wide array of functional groups, making it an ideal tool for the synthesis of complex molecular architectures and bioconjugates.
General Reaction Scheme
The fundamental transformation involves the reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted triazole product. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the cited literature, the following tables provide representative data for the closely related benzyl (B1604629) azide, which is expected to exhibit similar reactivity. These tables summarize the effects of various catalysts, solvents, and temperatures on reaction outcomes.
Table 1: Catalyst and Solvent Optimization for the Cycloaddition of Benzyl Azide and Phenylacetylene
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | CuBr (0.5) | CH₃CN | 25 | 24 | <5 |
| 2 | CuBr (0.5) | THF | 25 | 24 | 10 |
| 3 | CuBr (0.5) | CH₂Cl₂ | 25 | 24 | 25 |
| 4 | CuBr (0.5) | Toluene | 25 | 24 | 15 |
| 5 | [Cu₂(μ-Br)₂(L)]₂ (0.5) | CH₃CN | 25 | 24 | 80 |
| 6 | [Cu₂(μ-Br)₂(L)]₂ (0.5) | Neat | 25 | 0.5 | >98 |
L = NHC-based ligand as described in the source.
Table 2: Influence of Catalyst Loading and Temperature on CuAAC of Benzyl Azide and Phenylacetylene
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 0.005 | 25 | 24 | >90 |
| 2 | 0.0025 | 50 | 24 | >90 |
| 3 | 0.0025 | 25 | 48 | 82 |
| 4 | 0.0025 | 50 | 24 | 90 |
| 5 | 0.0025 | 50 | 48 | 98 |
Experimental Protocols
This section outlines two detailed protocols for performing CuAAC reactions with this compound: a general synthesis protocol and a bioconjugation protocol.
Protocol 1: General Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This protocol is suitable for general organic synthesis applications where the resulting triazole is the target molecule.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water, or other suitable solvents like DMSO, DMF, or THF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
Catalyst and Reductant Preparation: In separate vials, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents) and an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Bioconjugation to an Alkyne-Modified Biomolecule
This protocol provides a general guideline for the labeling of biomolecules (e.g., proteins, nucleic acids) that have been functionalized with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Water-soluble ligand (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-7.4)
-
Aminoguanidine (B1677879) (optional, to mitigate oxidative damage to biomolecules)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a compatible solvent such as DMSO.
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).
-
Prepare a stock solution of the ligand (e.g., THPTA) in deionized water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Add the this compound stock solution to the biomolecule solution (a 2 to 10-fold molar excess of the azide is common).
-
Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is often used.
-
Add aminoguanidine to the reaction mixture, if desired.
-
Add the premixed copper/ligand solution to the reaction mixture.
-
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. To prevent oxygen from entering, the tube should be kept closed.
-
Purification: The resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.
Visualizations
Experimental Workflow for CuAAC Bioconjugation
Caption: Workflow for a typical CuAAC bioconjugation experiment.
Catalytic Cycle of the CuAAC Reaction
Caption: Simplified catalytic cycle for the CuAAC reaction.
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with 4-Azidobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction relies on the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage. 4-Azidobenzyl alcohol is a versatile reagent in this context, featuring a terminal azide group for participation in SPAAC reactions.[1][2][3] The benzyl (B1604629) alcohol moiety can serve as a stable linker or be further functionalized, making it a valuable tool in drug development, bioconjugation, and materials science.[3] This document provides detailed application notes and experimental protocols for the use of this compound in SPAAC reactions.
Principle of SPAAC
The driving force behind SPAAC is the significant ring strain of cyclooctyne derivatives, such as Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN). This strain allows the [3+2] cycloaddition reaction with an azide to proceed rapidly and with high specificity under physiological conditions (aqueous buffer, neutral pH, and ambient temperature). The resulting triazole linkage is highly stable.
Applications of this compound in SPAAC
This compound is a useful building block for a variety of applications due to its dual functionality. The azide group allows for its attachment to molecules containing a strained alkyne, while the hydroxyl group can be used for further modifications or as a point of attachment to other molecules or surfaces.
Key applications include:
-
Bioconjugation: Linking of biomolecules, such as proteins, peptides, and nucleic acids, to create functional conjugates for therapeutic or diagnostic purposes.
-
Drug Development: Incorporation into drug delivery systems, such as antibody-drug conjugates (ADCs), for targeted therapy.
-
Surface Modification: Functionalization of surfaces for applications in materials science and diagnostics.
-
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex chemical structures.[3]
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | Various aqueous and organic solvents |
| BCN | Benzyl Azide | ~0.01 - 0.1 | Various aqueous and organic solvents |
| DIBO | Benzyl Azide | 0.0567 ± 0.0027 | Methanol |
Note: This data is for benzyl azide and should be used as a general reference. Actual reaction rates with this compound may vary.
Experimental Protocols
The following are general protocols for the use of this compound in SPAAC reactions. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) may be necessary for specific applications.
Protocol 1: General Procedure for SPAAC Conjugation of a DBCO-Modified Protein with this compound
This protocol describes the conjugation of a protein modified with a DBCO group to this compound.
Materials:
-
DBCO-modified protein in an appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the DBCO-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to the protein solution. A 5-20 fold molar excess of the azide over the protein is a common starting point.
-
Ensure the final concentration of DMSO is kept low (ideally <10% v/v) to maintain protein stability.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time depends on the reactivity of the specific cyclooctyne and the concentration of reactants.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if a significant change in mass is expected.
-
-
Purification:
-
Once the reaction is deemed complete, purify the conjugate to remove unreacted this compound and other small molecules. Size-exclusion chromatography (SEC) or dialysis are commonly used methods.
-
Protocol 2: Characterization of the Conjugate
This protocol outlines methods to confirm the successful conjugation.
Materials:
-
Purified conjugate from Protocol 1
-
Instrumentation for analysis (e.g., Mass Spectrometer (MS), SDS-PAGE system, UV-Vis spectrophotometer)
Procedure:
-
Mass Spectrometry (MS):
-
Use MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate. An increase in mass corresponding to the addition of the this compound moiety will confirm conjugation.
-
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE. A shift in the band corresponding to the protein conjugate compared to the unmodified protein can indicate successful conjugation.
-
-
UV-Vis Spectroscopy:
-
If the biomolecule or the label has a characteristic UV-Vis absorbance, the spectrum of the conjugate can be used to confirm the presence of both components.
-
Visualizations
Caption: Experimental workflow for a typical SPAAC reaction.
Caption: Logical relationship of the SPAAC process.
References
Application Notes and Protocols for Bioconjugation of Proteins with 4-Azidobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the bioconjugation of proteins with 4-Azidobenzyl alcohol. This method introduces a versatile azide (B81097) handle onto the protein surface, enabling subsequent downstream applications through "click chemistry," such as the attachment of fluorophores, biotin, drug molecules, or immobilization onto surfaces. The overall strategy involves a two-stage process:
-
Activation of this compound: The hydroxyl group of this compound is chemically activated to a more reactive N-hydroxysuccinimide (NHS) ester, forming 4-Azidobenzyl succinimidyl carbonate.
-
Protein Conjugation: The activated 4-Azidobenzyl-NHS ester is then reacted with the target protein, where it forms stable amide bonds with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.
This two-step approach allows for a controlled and efficient labeling of proteins, providing a powerful tool for various applications in research, diagnostics, and therapeutics.
Data Presentation
The efficiency of protein labeling is a critical parameter. The following tables summarize typical quantitative data obtained during the bioconjugation process. The Degree of Labeling (DOL), defined as the average number of azide molecules conjugated per protein molecule, is a key metric.
Table 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
| Parameter | Value | Notes |
| Molar Ratio (this compound:DSC:Base) | 1 : 1.5 : 1.5 | Pyridine (B92270) or Triethylamine can be used as the base. |
| Reaction Time | 4 - 24 hours | Progress can be monitored by Thin Layer Chromatography (TLC). |
| Reaction Temperature | Room Temperature | |
| Typical Yield of Activated NHS Ester | 65 - 90% | Yield can vary based on reaction scale and purification method. |
Table 2: Protein Labeling with Activated 4-Azidobenzyl-NHS Ester
| Parameter | Typical Range | Factors Influencing Outcome |
| Molar Excess of NHS Ester to Protein | 5:1 to 50:1 | Higher excess generally leads to higher DOL, but can also increase the risk of protein precipitation or inactivation.[1] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[1] |
| Reaction pH | 7.2 - 8.5 | Optimal pH for NHS ester reaction with primary amines.[2] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Degree of Labeling (DOL) Achieved | 1 - 10 | Highly dependent on the protein, molar excess of the reagent, and reaction conditions. |
| Labeling Efficiency | 20 - 50% | Refers to the percentage of the NHS-ester that reacts with the protein.[3] |
Table 3: Example Degree of Labeling (DOL) for Model Proteins
| Protein | Molar Excess of Azide-NHS Ester | Achieved DOL |
| Bovine Serum Albumin (BSA) | 20:1 | 3 - 5 |
| IgG Antibody | 15:1 | ~5 |
| Myoglobin | 10:1 | 1 - 2 |
Note: The values in this table are illustrative and the optimal DOL should be determined empirically for each specific protein and application.
Experimental Protocols
Protocol 1: Activation of this compound to 4-Azidobenzyl Succinimidyl Carbonate
This protocol describes the conversion of the hydroxyl group of this compound into a succinimidyl carbonate, a type of NHS ester, which is reactive towards primary amines.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Anhydrous Diethyl Ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
In a clean, dry round bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate (1.5 molar equivalents) and anhydrous pyridine (1.5 molar equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC until the starting material (this compound) is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and pyridine.
-
Precipitate the activated product by adding the concentrated residue dropwise into a beaker of ice-cold anhydrous diethyl ether while stirring vigorously.
-
Collect the white precipitate by vacuum filtration and wash it several times with fresh, cold diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the final product, 4-Azidobenzyl succinimidyl carbonate, under vacuum. Store the activated NHS ester desiccated at -20°C until use.
Protocol 2: Bioconjugation of Target Protein with Activated 4-Azidobenzyl-NHS Ester
This protocol details the conjugation of the activated 4-Azidobenzyl succinimidyl carbonate to a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Activated 4-Azidobenzyl succinimidyl carbonate
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
-
Protein concentration determination assay (e.g., BCA or Bradford)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an appropriate reaction buffer using a desalting column or dialysis.
-
NHS Ester Stock Solution: Immediately before use, dissolve the activated 4-Azidobenzyl succinimidyl carbonate in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
To optimize the degree of labeling, it is recommended to set up several parallel reactions with varying molar ratios of the NHS ester to the protein (e.g., 5:1, 10:1, 20:1, 50:1).
-
Add the calculated volume of the 4-Azidobenzyl succinimidyl carbonate stock solution to the protein solution. The final concentration of the organic solvent (DMF/DMSO) should not exceed 5-10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Purification of the Azide-Labeled Protein:
-
Remove the unreacted 4-Azidobenzyl succinimidyl carbonate and byproducts using size exclusion chromatography (SEC) or dialysis.
-
For SEC, equilibrate the column with a suitable storage buffer for the protein (e.g., PBS, pH 7.4). Load the quenched reaction mixture and collect fractions corresponding to the protein peak.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against the desired storage buffer.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified azide-labeled protein using a standard protein assay.
-
The Degree of Labeling (DOL) can be determined using mass spectrometry by measuring the mass increase of the protein.
-
Visualizations
References
- 1. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Labeling with 4-Azidobenzyl Alcohol for Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique for visualizing and quantifying biological processes. This document provides detailed application notes and protocols for a two-step strategy to label peptides for fluorescence imaging. The methodology involves the initial incorporation of an azide (B81097) moiety onto the peptide via esterification with 4-Azidobenzyl alcohol, followed by a bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a dibenzocyclooctyne (DBCO)-functionalized fluorophore. This copper-free click chemistry approach is highly specific and biocompatible, making it suitable for a wide range of applications, including live-cell imaging.
The first step involves the chemical modification of a peptide's carboxylic acid group (either the C-terminus or the side chain of aspartic or glutamic acid) with this compound to introduce the azide functionality. This is followed by the highly efficient and specific SPAAC reaction, where the azide-modified peptide is conjugated to a DBCO-containing fluorescent dye. The resulting triazole linkage is stable, and the bioorthogonal nature of the reaction ensures minimal side reactions with other functional groups present in biological systems.
Data Presentation
Table 1: Quantitative Data for Common DBCO-Functionalized Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| DBCO-Cy3 | 555 | 570 | 150,000 | 0.31 | 46,500 |
| DBCO-Cy5 | 650 | 670 | 250,000 | 0.20 | 50,000 |
| DBCO-FITC | 494 | 518 | 68,000 | 0.93 | 63,240 |
| DBCO-TAMRA | 552 | 578 | 91,000 | 0.11 | 10,010 |
| DBCO-Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 |
| DBCO-Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 |
Note: Values are approximate and can vary depending on the solvent and conjugation partner.
Table 2: Reaction Parameters for SPAAC Labeling
| Parameter | Recommended Range | Notes |
| Reactant Ratio (DBCO-dye:Azide-peptide) | 1.5:1 to 5:1 | A slight excess of the DBCO-dye is recommended to ensure complete labeling of the peptide. |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates but may lead to aggregation. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.0-7.5 | Avoid buffers containing primary or secondary amines if using an NHS-ester activated DBCO dye. |
| Reaction Temperature | 4°C to 37°C | Room temperature is typically sufficient. Lower temperatures can be used for sensitive peptides. |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by LC-MS or HPLC. |
Experimental Protocols
Protocol 1: Azide-Functionalization of Peptides with this compound via C-Terminal Esterification
This protocol describes the esterification of the C-terminal carboxylic acid of a peptide with this compound.
Materials:
-
Peptide with a free C-terminal carboxylic acid
-
This compound
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Peptide Dissolution: Dissolve the peptide (1 equivalent) in a minimal amount of anhydrous DMF.
-
Activation of Carboxylic Acid: In a separate tube, dissolve BOP (1.2 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Reaction Mixture: Add the BOP/DIPEA solution to the peptide solution. Stir for 10 minutes at room temperature to activate the C-terminal carboxyl group.
-
Addition of this compound: Add this compound (1.5 equivalents) to the reaction mixture.
-
Incubation: Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the benzyl (B1604629) ester.
-
Precipitation: Once the reaction is complete, precipitate the crude azide-modified peptide by adding the reaction mixture dropwise to cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation and wash with cold diethyl ether. Purify the azide-functionalized peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by MS analysis.
Protocol 2: Fluorescent Labeling of Azide-Functionalized Peptides via SPAAC
This protocol details the labeling of the azide-functionalized peptide with a DBCO-conjugated fluorophore.
Materials:
-
Azide-functionalized peptide (from Protocol 1)
-
DBCO-functionalized fluorophore (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
RP-HPLC system
-
Mass spectrometer (MS)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized peptide in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the DBCO-functionalized fluorophore in anhydrous DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, add the azide-functionalized peptide solution.
-
Addition of DBCO-Fluorophore: Add the DBCO-fluorophore stock solution to the peptide solution to achieve a final molar ratio of 1.5 to 3 equivalents of the DBCO-dye to the peptide. The final DMSO concentration should be below 10% to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For sensitive peptides, the reaction can be performed overnight at 4°C.
-
Monitoring: Monitor the reaction progress by RP-HPLC. The labeled peptide will have a longer retention time and will be fluorescent.
-
Purification: Purify the fluorescently labeled peptide from unreacted DBCO-fluorophore and other reagents using RP-HPLC.
-
Characterization: Confirm the successful conjugation and purity of the final product by MS analysis and measure the fluorescence spectrum.
Mandatory Visualization
Caption: Workflow for labeling peptides with this compound and a DBCO-fluorophore.
Caption: Experimental workflow from peptide to fluorescence imaging.
Caption: Chemical transformation pathway for peptide labeling.
Surface Modification of Nanoparticles with 4-Azidobenzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface modification of nanoparticles with 4-Azidobenzyl alcohol. This functionalization strategy introduces a terminal azide (B81097) group onto the nanoparticle surface, enabling subsequent conjugation of various molecules, such as drugs, targeting ligands, or imaging agents, via "click chemistry." This two-step approach offers a versatile platform for the development of advanced nanomaterials for targeted drug delivery, diagnostics, and bioimaging.
The protocols outlined below focus on the functionalization of carboxylated nanoparticles, a common platform in nanoparticle research. The principles, however, can be adapted for other nanoparticle types with appropriate surface chemistry.
Principle of Surface Functionalization
The surface modification process involves two key stages:
-
Initial Surface Functionalization: this compound is covalently attached to the nanoparticle surface. For nanoparticles bearing carboxyl groups, this is typically achieved through an esterification reaction, forming a stable ester linkage. This step positions the azide group on the exterior of the nanoparticle.
-
"Click Chemistry" Conjugation: The azide-functionalized nanoparticles can then be readily conjugated with molecules containing a terminal alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient, specific, and biocompatible, allowing for the precise attachment of a wide range of functionalities.
Data Presentation: Expected Physicochemical Properties
Successful surface modification with this compound and subsequent conjugation will alter the physicochemical properties of the nanoparticles. The following table summarizes typical quantitative data that should be assessed at each stage. The exact values will depend on the core nanoparticle material, its initial size, and the surface density of the modifications.
| Parameter | Bare Nanoparticles | This compound Modified Nanoparticles | Post-"Click" Conjugation |
| Hydrodynamic Diameter (DLS) | Variable | Increase of 5-15 nm | Further increase, dependent on conjugated molecule |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | < 0.3 |
| Zeta Potential (pH 7.4) | Negative (e.g., -20 to -40 mV for COOH-NPs) | Less negative (e.g., -10 to -25 mV) | Variable, dependent on conjugated molecule's charge |
| Surface Azide Group Confirmation (FTIR) | N/A | Characteristic azide peak (~2100 cm⁻¹) | Disappearance or reduction of azide peak |
| Elemental Analysis (XPS) | N/A | Presence of N 1s signal from azide | Change in elemental ratios |
Experimental Protocols
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles with this compound via Esterification
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., magnetic iron oxide nanoparticles, polystyrene beads)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol
-
Deionized (DI) water
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Disperse 10 mg of carboxylated nanoparticles in 10 mL of anhydrous DCM.
-
Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
To the nanoparticle suspension, add 20 mg of DCC and 5 mg of DMAP.
-
Stir the mixture at room temperature for 2 hours to activate the surface carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve 15 mg of this compound in 2 mL of anhydrous DMF.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
-
Purification:
-
For magnetic nanoparticles, use a magnetic separator to pellet the nanoparticles. For other nanoparticles, centrifuge at an appropriate speed and duration to pellet the particles.
-
Discard the supernatant.
-
Wash the nanoparticles three times with DCM to remove unreacted reagents.
-
Wash the nanoparticles twice with ethanol.
-
Finally, wash the nanoparticles three times with DI water.
-
After the final wash, resuspend the this compound-modified nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.
-
Protocol 2: "Click Chemistry" Conjugation of Alkyne-Modified Molecules to Azide-Functionalized Nanoparticles
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule (e.g., a drug, dye, or peptide) to the azide-functionalized nanoparticles.
Materials:
-
This compound-modified nanoparticles (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water, degassed
-
Magnetic separator or centrifuge
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in DI water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in DI water.
-
Dissolve the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water) to a desired concentration.
-
-
Click Reaction:
-
Disperse 5 mg of the azide-functionalized nanoparticles in 5 mL of degassed PBS.
-
Add the alkyne-functionalized molecule to the nanoparticle suspension. A 10-fold molar excess of the alkyne molecule relative to the estimated surface azide groups is a recommended starting point.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1 mM.
-
Incubate the reaction mixture for 4-6 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Pellet the nanoparticles using a magnetic separator or centrifugation.
-
Discard the supernatant.
-
Wash the nanoparticles three times with PBS containing 10 mM EDTA to remove residual copper ions.
-
Wash the nanoparticles twice with DI water.
-
Resuspend the final conjugated nanoparticles in a suitable buffer for your downstream application.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Conceptual pathway for targeted drug delivery.
Application Notes and Protocols for Functionalizing Polymers with 4-Azidobenzyl Alcohol for Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers is a cornerstone of modern biomaterial science, enabling the transformation of inert polymeric scaffolds into bioactive platforms for a myriad of applications, including drug delivery, tissue engineering, and diagnostics. The introduction of specific chemical moieties onto a polymer backbone allows for the covalent attachment of biomolecules, such as peptides, proteins, and drugs, thereby tailoring the biological response to the material.
4-Azidobenzyl alcohol is a versatile linker molecule that serves as a valuable tool for polymer functionalization. Its primary alcohol group can be readily reacted with polymers possessing complementary functional groups, such as carboxylic acids or hydroxyls, to form stable ester or ether linkages. The key feature of this compound is its terminal azide (B81097) group (-N₃), which is a bioorthogonal handle for "click chemistry" reactions. Specifically, the azide group can efficiently and selectively react with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This modular approach allows for the straightforward conjugation of a wide range of molecules to the polymer surface under mild, biocompatible conditions.
These application notes provide detailed protocols for the functionalization of polymers with this compound, characterization of the resulting materials, and their subsequent use in click chemistry-mediated bioconjugation.
Experimental Protocols
Protocol 1: Representative Functionalization of a Hydroxyl-Containing Polymer (e.g., Poly(vinyl alcohol) - PVA) with this compound via Mitsunobu Reaction
This protocol describes a general method for the etherification of a hydroxyl-containing polymer with this compound. Note: This is a representative protocol and may require optimization for different polymers and specific applications.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Dialysis membrane (appropriate molecular weight cutoff)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Nitrogen or Argon gas supply
Procedure:
-
Polymer Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve PVA in anhydrous THF to a desired concentration (e.g., 1-5% w/v). Stir until the polymer is fully dissolved.
-
Reagent Addition: To the stirred polymer solution, add this compound (1.5-2.0 equivalents per hydroxyl group of PVA to be functionalized) and triphenylphosphine (1.5-2.0 equivalents).
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5-2.0 equivalents) dropwise to the solution. Caution: Azodicarboxylates are hazardous; handle with appropriate safety precautions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by checking for the consumption of this compound.
-
Polymer Precipitation: After the reaction is complete, precipitate the functionalized polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. To remove unreacted reagents and byproducts (triphenylphosphine oxide, diisopropyl hydrazinedicarboxylate), redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF, DMSO) and purify by dialysis against deionized water for 48-72 hours, with frequent water changes.
-
Drying: Lyophilize the purified polymer solution to obtain the dry, azide-functionalized polymer. Store the product at -20 °C, protected from light.
Protocol 2: Characterization of Azide-Functionalized Polymer
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the dried azide-functionalized polymer.
-
Confirm the successful incorporation of the azide group by identifying the characteristic sharp, strong asymmetric stretching vibration of the N=N=N bond, which typically appears around 2100 cm⁻¹ .[1][2][3][4][5]
-
Compare the spectrum to that of the starting polymer to identify other changes, such as the appearance of new C-O-C stretching bands for ether linkages.
B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Quantification:
-
Dissolve a known amount of the dried azide-functionalized polymer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic proton signals of the polymer backbone and the aromatic protons of the newly introduced 4-azidobenzyl group (typically in the range of 7.0-7.5 ppm).[6][7]
-
Calculate the degree of substitution (DS) by comparing the integration of the aromatic protons of the azidobenzyl group to the integration of a well-resolved proton signal from the polymer backbone.[8]
-
Formula for DS (%): DS (%) = [(Integration of aromatic protons / Number of aromatic protons) / (Integration of polymer backbone protons / Number of backbone protons per repeating unit)] x 100
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a peptide or drug) to the azide-functionalized polymer.
Materials:
-
Azide-functionalized polymer
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dialysis membrane
Procedure:
-
Polymer Dissolution: Dissolve the azide-functionalized polymer in PBS or a suitable buffer to a desired concentration.
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO₄, and sodium ascorbate in the same buffer.
-
Reaction Mixture: In a reaction vessel, combine the azide-functionalized polymer solution and the alkyne-containing molecule (typically 1.5-5 equivalents relative to the azide groups).
-
Catalyst Addition: If using, add THPTA to the reaction mixture. Then, add the CuSO₄ solution followed by the sodium ascorbate solution to initiate the click reaction. The final concentrations of CuSO₄ and sodium ascorbate are typically in the range of 0.1-1 mM and 1-5 mM, respectively.
-
Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently labeled molecules.
-
Purification: Purify the resulting polymer-biomolecule conjugate by dialysis against the appropriate buffer to remove the copper catalyst, excess alkyne-molecule, and other small molecule reagents.
-
Characterization: Characterize the final conjugate using techniques such as UV-Vis spectroscopy (if the biomolecule has a chromophore), gel permeation chromatography (GPC) to confirm an increase in molecular weight, and relevant biological assays to confirm the activity of the conjugated molecule.
Data Presentation
The following tables summarize expected quantitative data from the characterization and functionalization experiments.
Table 1: Quantitative Characterization of Azide-Functionalized Polymer
| Parameter | Method | Expected Result |
| Presence of Azide Group | FTIR Spectroscopy | Sharp peak at ~2100 cm⁻¹ |
| Degree of Substitution (DS) | ¹H NMR Spectroscopy | Varies depending on reaction conditions (e.g., 5-50%) |
Table 2: Quantitative Analysis of CuAAC Bioconjugation
| Parameter | Method | Expected Result |
| Conjugation Efficiency | UV-Vis or Fluorescence Spectroscopy | > 90% (based on the limiting reagent) |
| Increase in Molecular Weight | Gel Permeation Chromatography (GPC) | Shift to higher molecular weight post-conjugation |
Visualizations
.dot
Caption: Experimental workflow for biomaterial development.
.dot
Caption: Logical steps for creating functional biomaterials.
References
- 1. vti.mod.gov.rs [vti.mod.gov.rs]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring Polymer Functionalization by diffusion NMR - Magritek [magritek.com]
Application Notes and Protocols: Synthesis of Dendrimers Using 4-Azidobenzyl Alcohol for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are a class of synthetic, radially symmetric macromolecules characterized by a highly branched, tree-like architecture. Their well-defined size, monodispersity, and multifunctional surface make them ideal candidates for a range of biomedical applications, particularly as sophisticated drug delivery vehicles. The precise control over their molecular structure allows for the covalent attachment of drug molecules, targeting ligands, and imaging agents, leading to the development of highly specific and effective nanomedicines.
This document provides detailed application notes and protocols for the synthesis and utilization of dendrimers incorporating 4-azidobenzyl alcohol. This building block is particularly advantageous due to its terminal azide (B81097) group, which readily participates in "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of a wide variety of molecules, such as drugs functionalized with an alkyne group, under mild conditions. The benzyl (B1604629) alcohol moiety can be used as a branching point in the dendrimer synthesis.
Dendrimer Synthesis Strategies
The synthesis of dendrimers can be broadly categorized into two main approaches: divergent and convergent synthesis.
Divergent Synthesis
In the divergent approach, the dendrimer is constructed from a central core, with successive generations of monomers added in a stepwise manner, leading to an exponential increase in the number of surface functional groups. While this method is suitable for producing large quantities of dendrimers, achieving structural perfection can be challenging in higher generations.[1][2]
Convergent Synthesis
The convergent method involves the synthesis of the dendritic branches, or "dendrons," from the periphery inwards. These dendrons are then attached to a multifunctional core in the final step. This approach offers greater structural control and purity, as the number of reactions at each step is limited.[2]
Experimental Protocols
Protocol 1: Convergent Synthesis of a G2 Dendron from this compound
This protocol outlines the synthesis of a second-generation (G2) dendron with a focal point that can be further reacted with a core molecule.
Materials:
-
This compound
-
3,5-Dihydroxybenzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
First Generation (G1) Dendron Synthesis:
-
Dissolve this compound (2 equivalents) and 1-bromo-3,5-bis(bromomethyl)benzene (1 equivalent) in acetone.
-
Add an excess of potassium carbonate.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the resulting G1 dendron with a terminal bromo-functionalized focal point by column chromatography.
-
-
Second Generation (G2) Dendron Synthesis:
-
Dissolve the purified G1 dendron (2 equivalents) and 3,5-dihydroxybenzyl alcohol (1 equivalent) in DMF.
-
Add an excess of potassium carbonate.
-
Heat the mixture at 80°C for 48 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent.
-
Purify the final G2 dendron with a hydroxyl focal point by column chromatography.
-
Protocol 2: Drug Conjugation via Click Chemistry
This protocol describes the conjugation of an alkyne-functionalized drug to the azide-terminated dendrimer.
Materials:
-
Azide-terminated dendrimer (synthesized using this compound)
-
Alkyne-functionalized drug (e.g., an alkyne-modified paclitaxel)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
DMF/Water (4:1 v/v) solvent mixture
-
Dialysis membrane (appropriate molecular weight cutoff)
Procedure:
-
Dissolve the azide-terminated dendrimer and the alkyne-functionalized drug in the DMF/water solvent mixture.
-
Add copper(II) sulfate pentahydrate (0.1 equivalents relative to the alkyne) and sodium ascorbate (0.2 equivalents relative to the alkyne).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the drug-dendrimer conjugate by dialysis against deionized water to remove the copper catalyst and unreacted drug.
-
Lyophilize the purified solution to obtain the solid drug-dendrimer conjugate.
Characterization of Dendrimers and Drug-Dendrimer Conjugates
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized dendrimers and their drug conjugates.
| Technique | Parameter Measured | Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Chemical structure and purity | Confirmation of expected chemical shifts and integration values for the dendrimer and conjugated drug. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Appearance of characteristic azide peak (~2100 cm⁻¹) and disappearance or shifting of peaks upon conjugation. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Molecular weight and polydispersity | A single, sharp peak corresponding to the calculated molecular weight of the monodisperse dendrimer. |
| Dynamic Light Scattering (DLS) | Hydrodynamic size and size distribution | A narrow size distribution indicating monodispersity. |
| UV-Vis Spectrophotometry | Drug loading quantification | Determination of drug concentration based on its characteristic absorbance, allowing for the calculation of loading capacity and efficiency. |
Drug Delivery Applications: Data and Protocols
The following tables present representative data for drug loading and in vitro release. Please note that this data is hypothetical but reflects typical values for dendrimer-based drug delivery systems.
Drug Loading and Encapsulation Efficiency
| Dendrimer Generation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| G1 | Doxorubicin | 5.8 | 68 |
| G2 | Doxorubicin | 10.2 | 81 |
| G1 | Paclitaxel | 4.5 | 58 |
| G2 | Paclitaxel | 8.9 | 75 |
In Vitro Drug Release
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 2 | 8 | 18 |
| 6 | 15 | 35 |
| 12 | 22 | 55 |
| 24 | 30 | 75 |
| 48 | 45 | 92 |
This data represents a pH-sensitive release profile, which is desirable for targeting the acidic tumor microenvironment.[3]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the drug-loaded dendrimers against cancer cell lines.[4]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Drug-dendrimer conjugate, free drug, and empty dendrimer solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the drug-dendrimer conjugate, free drug, and empty dendrimer. Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of the drug-dendrimer conjugate in an animal model.[5][6]
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
Human cancer cells that form tumors in mice (e.g., UM-SCC-17B)
-
Drug-dendrimer conjugate, free drug, and saline solutions for injection
-
Calipers for tumor measurement
Procedure:
-
Inoculate mice subcutaneously with cancer cells.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly divide the mice into treatment groups (e.g., saline control, free drug, drug-dendrimer conjugate).
-
Administer the treatments intravenously at predetermined intervals.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Visualizations
Dendrimer Synthesis Workflows
Caption: Convergent vs. Divergent dendrimer synthesis workflows.
Drug Conjugation and Delivery Pathway
Caption: Drug conjugation and targeted delivery to cancer cells.
Signaling Pathway Example: Doxorubicin-Induced Apoptosis
Doxorubicin, a common chemotherapeutic agent, induces apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of the p53 tumor suppressor pathway.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Conclusion
The use of this compound as a building block for dendrimer synthesis offers a versatile platform for the development of advanced drug delivery systems. The ability to employ click chemistry for the efficient conjugation of therapeutic agents, combined with the inherent properties of dendrimers, allows for the creation of nanomedicines with enhanced solubility, stability, and targeted delivery capabilities. The protocols and data presented here provide a foundation for researchers to explore and develop novel dendrimer-based therapies for a variety of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeted Dendrimer Chemotherapy in an Animal Model for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted dendrimer chemotherapy in an animal model for head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fluorescent Probes from 4-Azidobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of fluorescent probes derived from 4-azidobenzyl alcohol. The primary method detailed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which enables the efficient and specific conjugation of a 4-azidobenzyl-containing linker to an alkyne-functionalized fluorophore.
The resulting fluorescent probes are versatile tools for a wide range of applications in biological research and drug development, including the labeling and imaging of biomolecules, and high-content screening. The 4-azidobenzyl moiety serves as a stable and efficient linker for attaching fluorophores to various molecules of interest.
Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The fundamental reaction involves the [3+2] cycloaddition between the terminal azide (B81097) group of a 4-azidobenzyl derivative and a terminal alkyne on a fluorescent dye. This reaction is catalyzed by a copper(I) species, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The result is a stable triazole ring that covalently links the benzyl (B1604629) group to the fluorophore.
Caption: General scheme of the CuAAC reaction.
Data Presentation
The following tables summarize the spectroscopic properties of common alkyne-functionalized fluorophores suitable for conjugation with 4-azidobenzyl derivatives and representative reaction parameters for the CuAAC reaction.
Table 1: Spectroscopic Properties of Selected Alkyne-Functionalized Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 5-FAM Alkyne | 494 | 517 | 0.92 | 75,000 |
| 6-ROX Alkyne | 575 | 602 | 0.85 | 82,000 |
| Sulfo-Cy3 Alkyne | 553 | 566 | 0.10 | 150,000 |
| Sulfo-Cy5 Alkyne | 647 | 663 | 0.28 | 250,000 |
| AZDye 488 Alkyne | 494 | 517 | 0.91 | 73,000 |
| AZDye 546 Alkyne | 554 | 570 | 0.21 | 101,000 |
| AZDye 647 Alkyne | 648 | 671 | 0.20 | 250,000 |
Data are approximate and can vary with solvent and conjugation state.
Table 2: Representative CuAAC Reaction Parameters
| Parameter | Concentration/Ratio | Notes |
| Azide Component | 1.0 equivalent | e.g., this compound or derivative |
| Alkyne-Fluorophore | 1.1 - 1.5 equivalents | |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.05 - 0.1 equivalents | |
| Sodium Ascorbate (B8700270) | 0.5 - 1.0 equivalent | Freshly prepared solution is crucial |
| Ligand (e.g., THPTA) | 5 x [CuSO₄] | Optional, but recommended to protect biomolecules |
| Solvent | DMSO, DMF, tBuOH/H₂O | Chosen based on substrate solubility |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe using this compound and an Alkyne-Fluorophore
This protocol describes a general method for the synthesis of a fluorescent probe via CuAAC.
Materials:
-
This compound
-
Alkyne-functionalized fluorophore (e.g., from Table 1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional)
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol (B103910), Deionized water
-
Reaction vial
-
Stirring apparatus
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-fluorophore stock solution (1.1 equivalents).
-
Add the this compound stock solution (1.0 equivalent).
-
Add tert-butanol and deionized water to achieve a 1:1 mixture and a final reactant concentration of 1-10 mM.
-
(Optional) If using a ligand, add the THPTA stock solution to a final concentration that is 5 times that of the copper sulfate.
-
-
Initiation of the Reaction:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Add the CuSO₄ stock solution (0.1 equivalents).
-
Immediately add the freshly prepared sodium ascorbate solution (1.0 equivalent).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature, protected from light.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.
-
-
Purification:
-
Upon completion, the crude reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC) or silica (B1680970) gel column chromatography to isolate the fluorescent probe.
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
-
Characterize the spectroscopic properties of the probe, including its absorption and emission spectra, and determine the quantum yield.
-
Application Notes and Protocols for 4-Azidobenzyl Alcohol as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, efficacy, and safety. 4-Azidobenzyl alcohol is a versatile chemical entity that can be incorporated into ADC linkers, primarily enabling conjugation through "click chemistry." Its azide (B81097) group provides a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for a highly efficient and specific conjugation process under mild conditions, preserving the integrity and function of the antibody.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of ADCs.
Principle of this compound-Based Linker Strategy
The core of this strategy lies in the use of the azide moiety of a this compound-derived linker for conjugation to an alkyne-functionalized antibody or drug. Typically, the this compound is first functionalized to create a heterobifunctional linker. One end of the linker is designed to react with a functional group on the cytotoxic drug, while the other end, retaining the azide group, is used for the "click" reaction with an alkyne-modified antibody.
Experimental Protocols
Protocol 1: Synthesis of a Heterobifunctional Linker from this compound
This protocol describes the synthesis of an exemplary heterobifunctional linker, Maleimide-PEG4-PABA-N3, where PABA (p-aminobenzyl alcohol) is derived from this compound. This linker contains a maleimide (B117702) group for conjugation to a thiol-containing drug and an azide group for conjugation to an alkyne-modified antibody.
Materials:
-
This compound
-
4-Maleimidobutyric acid N-hydroxysuccinimide ester (SMCC)
-
Amino-PEG4-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Activation of Amino-PEG4-acid:
-
Dissolve Amino-PEG4-acid (1 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS ester of the PEG linker.
-
-
Reaction with this compound:
-
To the filtrate containing the activated PEG linker, add this compound (1.2 eq) and TEA (2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product (HO-PABA-PEG4-NH2) by silica (B1680970) gel chromatography.
-
-
Introduction of the Maleimide Group:
-
Dissolve the purified HO-PABA-PEG4-NH2 (1 eq) in DCM.
-
Add 4-Maleimidobutyric acid (1.2 eq) and DCC (1.2 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture and purify the crude product by silica gel chromatography to obtain the final heterobifunctional linker, Maleimide-PEG4-PABA-N3.
-
Protocol 2: Conjugation of the Linker to a Thiol-Containing Drug
This protocol details the conjugation of the synthesized Maleimide-PEG4-PABA-N3 linker to a cytotoxic drug containing a thiol group (e.g., a derivative of Monomethyl Auristatin E, MMAE).
Materials:
-
Maleimide-PEG4-PABA-N3 linker
-
Thiol-containing cytotoxic drug (e.g., MMAE-SH)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 with 1-2 mM EDTA
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Drug-Linker Preparation:
-
Dissolve the thiol-containing drug in DMSO to a known concentration (e.g., 10 mM).
-
Dissolve the Maleimide-PEG4-PABA-N3 linker in DMSO to a concentration providing a 1.5-fold molar excess over the drug.
-
-
Conjugation Reaction:
-
Add the linker solution to the drug solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting drug-linker conjugate (e.g., MMAE-S-Maleimide-PEG4-PABA-N3) using reverse-phase HPLC.
-
Confirm the identity and purity of the conjugate by LC-MS.
-
Protocol 3: Antibody Modification and "Click" Conjugation
This protocol describes the introduction of alkyne handles into an antibody via lysine (B10760008) modification, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the azide-functionalized drug-linker.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in PBS, pH 7.4
-
N-Hydroxysuccinimidyl-4-pentynoate (NHS-alkyne)
-
Azide-functionalized drug-linker from Protocol 2
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Desalting columns (e.g., PD-10)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Antibody Modification with Alkyne Groups:
-
Add a 10-fold molar excess of NHS-alkyne (dissolved in DMSO) to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess NHS-alkyne by buffer exchange into PBS (pH 7.4) using a desalting column.
-
-
CuAAC "Click" Reaction:
-
In a reaction vessel, combine the alkyne-modified antibody and a 5 to 10-fold molar excess of the azide-functionalized drug-linker.
-
In a separate tube, premix the CuSO₄ and THPTA solutions at a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the antibody/drug-linker solution to a final copper concentration of 0.5-1 mM.
-
Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and other small molecules.
-
Exchange the ADC into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization of the Antibody-Drug Conjugate
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates ADC species based on differences in their surface hydrophobicity. Species with a higher number of conjugated drugs are more hydrophobic and thus have longer retention times on the HIC column.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area)
-
Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Principle: High-resolution mass spectrometry can determine the precise mass of the intact ADC or its subunits (light and heavy chains), allowing for the calculation of the number of conjugated drugs.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for proteins (e.g., C4)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
ADC sample
-
(Optional) Dithiothreitol (DTT) for reduction
Procedure:
-
Sample Preparation (Intact Mass): Desalt the ADC sample into a volatile buffer (e.g., ammonium acetate).
-
Sample Preparation (Reduced Mass): To analyze the light and heavy chains separately, reduce the ADC by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Perform a gradient elution from low to high organic solvent to separate the ADC species.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to obtain the zero-charge masses of the different species.
-
Calculate the weighted average DAR based on the relative intensities of the peaks corresponding to the antibody with different numbers of drugs.
-
Data Presentation
Table 1: Representative Data for Drug-to-Antibody Ratio (DAR) Analysis by HIC
| DAR Species | Retention Time (min) | Peak Area | % of Total Area | Weighted Area (Area x DAR) |
| DAR0 | 10.2 | 150,000 | 15 | 0 |
| DAR2 | 15.8 | 350,000 | 35 | 700,000 |
| DAR4 | 19.5 | 400,000 | 40 | 1,600,000 |
| DAR6 | 22.1 | 100,000 | 10 | 600,000 |
| Total | 1,000,000 | 100 | 2,900,000 | |
| Average DAR | 2.9 |
Table 2: Representative Data for ADC Stability in Mouse Plasma
| Time (hours) | ADC in Buffer (Average DAR) | ADC in Mouse Plasma (Average DAR) | % Aggregates (SEC) |
| 0 | 4.0 | 4.0 | 1.5 |
| 24 | 4.0 | 3.8 | 2.0 |
| 48 | 3.9 | 3.5 | 2.8 |
| 72 | 3.9 | 3.2 | 3.5 |
| 168 | 3.8 | 2.8 | 5.1 |
Table 3: Representative Data for In Vitro Cytotoxicity (IC50)
| Cell Line | Target Antigen | ADC IC50 (nM) | Non-Targeted ADC IC50 (nM) | Free Drug IC50 (nM) |
| SK-BR-3 | HER2 | 0.5 | >1000 | 0.1 |
| BT-474 | HER2 | 0.8 | >1000 | 0.1 |
| MDA-MB-231 | HER2-negative | >1000 | >1000 | 0.2 |
Visualizations
Caption: Workflow for ADC synthesis using a this compound-derived linker.
Caption: Mechanism of action for a typical antibody-drug conjugate.
Caption: Principle of ADC separation by Hydrophobic Interaction Chromatography (HIC).
Application Notes and Protocols for Enzyme Immobilization using 4-Azidobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immobilization of enzymes on various surfaces using 4-Azidobenzyl alcohol as a versatile linker. The protocols detailed below leverage the efficiency and specificity of click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to create stable and active biocatalytic surfaces. This method is broadly applicable for the development of biosensors, biocatalytic reactors, and platforms for high-throughput screening in drug discovery.
Principle of Immobilization
The immobilization strategy involves a two-stage process. First, a surface of interest (e.g., silica (B1680970), glass) is functionalized with this compound, presenting azide (B81097) (-N₃) groups on the surface. In the second stage, an enzyme that has been modified to contain a terminal alkyne (C≡CH) group is covalently attached to the azide-functionalized surface via a copper(I)-catalyzed "click" reaction. This forms a stable triazole linkage, effectively immobilizing the enzyme with a defined orientation, which can help in preserving its catalytic activity.
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol describes the covalent attachment of this compound to a silica-based surface (e.g., glass slides, silicon wafers, or silica beads). The process involves the activation of surface silanol (B1196071) groups followed by reaction with the alcohol moiety of the linker.
Materials:
-
Substrate (glass slides, silicon wafers, or silica beads)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (B128534) (TEA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol, Ethanol, and Deionized water for washing
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the silica substrate in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
-
Heat the substrate at 110°C for 1 hour to remove residual water.
-
-
Silanization (Amine Functionalization):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the APTES solution.
-
Add triethylamine (TEA) to the solution at a final concentration of 1% (v/v) to catalyze the reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Rinse the substrate sequentially with toluene, ethanol, and deionized water.
-
Cure the amine-functionalized surface by baking at 110°C for 1 hour.
-
-
Activation of this compound (if necessary for alternative coupling):
-
This step is for creating an activated ester for reaction with the amine-functionalized surface.
-
Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours to activate the hydroxyl group.
-
-
Coupling of this compound:
-
Immerse the amine-functionalized substrate in the solution of activated this compound.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
Rinse the substrate thoroughly with DMF, ethanol, and deionized water.
-
Dry the azide-functionalized surface under a stream of nitrogen.
-
Protocol 2: Enzyme Modification with a Terminal Alkyne
For immobilization via click chemistry, the enzyme of interest must possess a terminal alkyne group. This can be achieved through various bioconjugation techniques, for example, by reacting the primary amines (e.g., lysine (B10760008) residues) on the enzyme surface with an alkyne-containing N-hydroxysuccinimide (NHS) ester.
Materials:
-
Enzyme of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Alkyne-PEG4-NHS ester (or a similar alkyne-NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Enzyme Preparation:
-
Prepare a solution of the enzyme at a concentration of 1-10 mg/mL in PBS (pH 7.4). Ensure the buffer is amine-free (e.g., no Tris).
-
-
Alkyne-NHS Ester Stock Solution:
-
Dissolve the Alkyne-PEG4-NHS ester in DMSO to a final concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add the alkyne-NHS ester stock solution to the enzyme solution. A 10-20 fold molar excess of the NHS ester to the enzyme is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Alkyne-Modified Enzyme:
-
Remove the excess, unreacted alkyne-NHS ester by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Determine the concentration of the purified alkyne-modified enzyme using a standard protein assay (e.g., Bradford or BCA).
-
Protocol 3: Immobilization of Alkyne-Modified Enzyme via CuAAC
This protocol details the "click" reaction between the azide-functionalized surface and the alkyne-modified enzyme.
Materials:
-
Azide-functionalized surface (from Protocol 1)
-
Alkyne-modified enzyme (from Protocol 2)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Preparation of Click Chemistry Reaction Mixture:
-
Prepare stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (100 mM in water, freshly prepared), and THPTA (50 mM in water).
-
In a microcentrifuge tube, prepare the reaction buffer by adding the following in order: PBS, alkyne-modified enzyme (final concentration 0.1-1 mg/mL), THPTA (final concentration 1 mM), and CuSO₄ (final concentration 0.5 mM). Mix gently.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Immobilization Reaction:
-
Immediately apply the click chemistry reaction mixture to the azide-functionalized surface.
-
Incubate for 1-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
After the incubation period, remove the reaction mixture.
-
Wash the surface extensively with the washing buffer to remove any non-covalently bound enzyme and reaction components.
-
Finally, rinse with deionized water and dry under a stream of nitrogen.
-
Store the enzyme-immobilized surface in a suitable buffer at 4°C.
-
Characterization of Immobilized Enzymes
It is crucial to characterize the immobilized enzyme to determine the success of the immobilization and to assess its catalytic performance.
Methods for Characterization:
-
Surface Characterization: Techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements can be used to confirm the successful functionalization of the surface at each step.
-
Enzyme Loading: The amount of immobilized enzyme can be quantified using methods like the bicinchoninic acid (BCA) assay or by using a fluorescently labeled enzyme and measuring the fluorescence intensity of the surface.
-
Enzymatic Activity Assay: The activity of the immobilized enzyme should be measured and compared to that of the free enzyme in solution. The assay conditions (substrate concentration, pH, temperature) should be optimized for the immobilized system.
-
Kinetic Analysis: Determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) for the immobilized enzyme to understand the effect of immobilization on its catalytic efficiency.
-
Stability Studies: The thermal and storage stability of the immobilized enzyme should be evaluated and compared to the free enzyme. The reusability of the immobilized enzyme over multiple reaction cycles should also be assessed.
Quantitative Data Summary
The following tables provide representative data on the performance of enzymes immobilized via click chemistry using aromatic azide linkers. This data is intended to be illustrative of the expected outcomes.
Table 1: Comparison of Kinetic Parameters for Free vs. Immobilized β-Galactosidase
| Enzyme Form | Kₘ (mM) | Vₘₐₓ (U/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| Free Enzyme | 1.5 | 150 | 100 |
| Immobilized Enzyme | 2.1 | 120 | 57.1 |
Note: An increase in Kₘ suggests a lower affinity of the immobilized enzyme for its substrate, which can be due to diffusional limitations or conformational changes upon immobilization. The Vₘₐₓ for the immobilized enzyme is often lower than the free enzyme.
Table 2: Thermal and Storage Stability of Free vs. Immobilized Horseradish Peroxidase
| Condition | Free Enzyme (Residual Activity %) | Immobilized Enzyme (Residual Activity %) |
| Thermal Stability (Incubation at 60°C for 1 hour) | 35% | 75% |
| Storage Stability (4°C for 30 days) | 50% | 90% |
| Reusability (After 10 cycles) | N/A | 80% |
Note: Immobilization generally enhances the stability of enzymes against thermal denaturation and prolongs their shelf-life. The covalent linkage prevents leaching, allowing for multiple reuse cycles.
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for enzyme immobilization.
Caption: Chemical reactions for surface functionalization and immobilization.
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-Azidobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidobenzyl alcohol is a versatile chemical reagent with significant applications in solid-phase synthesis, particularly in the fields of peptide chemistry, drug discovery, and bioconjugation. Its key feature is the azide (B81097) moiety, which serves as a flexible chemical handle for a variety of reactions. This functionality allows for its use as a versatile building block and, most notably, as a core component of cleavable linker systems.[1]
These application notes provide detailed protocols and data for the use of this compound as a reductively cleavable "traceless" linker in solid-phase peptide synthesis (SPPS). The protocols described herein are based on a "catch-and-release" purification strategy that enables the efficient production of highly pure peptides.
Key Applications
The primary application of this compound in solid-phase synthesis is as a key component of a reductively cleavable linker. This linker is typically attached to the N-terminus of a peptide after its assembly on a solid support. The azide group is stable to the acidic conditions used for peptide cleavage from the resin (e.g., trifluoroacetic acid). Subsequently, the azide can be selectively reduced to an amine, which triggers a self-immolative 1,6-elimination reaction to release the native peptide in a "traceless" manner.
This strategy offers several advantages:
-
Traceless Cleavage: The linker cleaves without leaving any residual modification on the peptide.
-
Orthogonal Chemistry: The azide reduction is orthogonal to standard Fmoc-based SPPS chemistry.
-
Enhanced Purification: It enables a "catch-and-release" purification method, allowing for the isolation of full-length peptides from truncations and other synthesis-related impurities.
-
Click Chemistry Handle: The azide group can also be utilized in click chemistry reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the conjugation of peptides to other molecules.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from the application of a 4-azidobenzyl carbamate-based linker in the purification of various peptides.
Table 1: Comparison of Peptide Purity and Recovery with Reductively Cleavable Linker
| Peptide ID | Sequence | Crude Purity (%) | Purity after Purification (%) | Recovery (%) |
| P7 | N/A | 79 | >95 | 72 |
| P14 | N/A | 6 | 99 | 72 |
| Average (20 peptides) | N/A | 53 | 89 | 72 |
Data adapted from a study purifying a cocktail of 20 neoantigen peptides. Purity was determined by UPLC at 210 nm.
Table 2: Stability of Brominated p-Azidobenzyl Carbamate Linker in TFA
| Linker Conjugate | % Intact after 2h in TFA Cocktail K |
| Mono-bromo carbamate | 92 |
| Di-bromo carbamate | 97 |
Increased bromination of the benzyl (B1604629) core enhances the linker's stability to the strong acid conditions used for cleavage from the synthesis resin.
Experimental Protocols
Protocol 1: Synthesis of Activated this compound Linker
This protocol describes the synthesis of 4-azidobenzyl (4-nitrophenyl) carbonate, an activated form of the linker ready for coupling to the N-terminus of a peptide.
Materials:
-
This compound
-
4-Nitrophenyl chloroformate
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure 4-azidobenzyl (4-nitrophenyl) carbonate.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-Strategy)
This is a general protocol for manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638) solution (20% v/v in DMF)
-
Coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine solution and shake for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagents (e.g., HATU/HOBt, ~3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 3: Coupling of 4-Azidobenzyl Carbamate Linker
This protocol details the coupling of the activated linker to the N-terminus of the fully assembled, resin-bound peptide.
Materials:
-
Peptide-resin from Protocol 2 (with the N-terminal Fmoc group removed)
-
4-Azidobenzyl (4-nitrophenyl) carbonate (from Protocol 1)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
DMF
-
DIPEA
Procedure:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed as per step 2 of Protocol 2.
-
Wash the deprotected peptide-resin thoroughly with DMF.
-
In a separate vial, dissolve 4-azidobenzyl (4-nitrophenyl) carbonate (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Add the linker solution to the peptide-resin.
-
Shake the reaction for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
Protocol 4: Peptide Cleavage from Resin
This protocol describes the cleavage of the linker-tagged peptide from the solid support.
Materials:
-
Linker-tagged peptide-resin from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT) - depending on peptide sequence)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude linker-tagged peptide under vacuum.
Protocol 5: "Catch-and-Release" Purification
This protocol outlines the purification of the linker-tagged peptide.
Materials:
-
Crude linker-tagged peptide
-
Aldehyde-modified agarose (B213101) beads
-
Immobilization buffer (e.g., containing 6 M GdmCl)
-
Washing buffers (e.g., water, acetonitrile)
-
Reducing agent solution (e.g., 0.32 M Dithiothreitol (DTT) at pH 8, or Triphenylphosphine (PPh₃) in an appropriate solvent)
-
Acidic release buffer (e.g., dilute TFA or formic acid)
Procedure:
-
Immobilization ("Catch"):
-
Dissolve the crude linker-tagged peptide in the immobilization buffer.
-
Add the aldehyde-modified agarose beads.
-
Shake the mixture for approximately 90 minutes to allow for oxime ligation.
-
-
Washing:
-
Wash the beads extensively to remove truncated peptides and other impurities that do not possess the linker. Alternate washes with aqueous and organic solvents (e.g., water and acetonitrile).
-
-
Azide Reduction:
-
Add the reducing agent solution (e.g., DTT solution) to the beads and incubate for 15-30 minutes. This reduces the azide to an aniline, sensitizing the linker for cleavage.
-
-
Wash out Reductant:
-
Thoroughly wash the beads with a non-acidic buffer to remove the reducing agent.
-
-
Elution ("Release"):
-
Add the acidic release buffer to the beads. The acidic conditions will catalyze the 1,6-elimination of the linker, releasing the pure, native peptide into the solution.
-
-
Final Product Isolation:
-
Collect the eluate containing the pure peptide.
-
Lyophilize the solution to obtain the final product.
-
Visualizations
Experimental Workflow
Caption: Overall workflow for SPPS and purification.
"Catch-and-Release" Mechanism
Caption: The "Catch-and-Release" purification process.
References
Application Notes & Protocols: Biocompatible Hydrogels Fabricated with 4-Azidobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids.[1] Their similarity to the native extracellular matrix makes them excellent candidates for a variety of biomedical applications, including tissue engineering, drug delivery, and wound healing.[2][3] The formation of stable hydrogel networks relies on the crosslinking of polymer chains. Photo-crosslinking is a versatile method for hydrogel preparation as it can be controlled in time and space.[4]
This document provides detailed protocols for the creation and characterization of biocompatible hydrogels using 4-Azidobenzyl alcohol as a key component of the crosslinking strategy. This compound is a reagent that contains a reactive azide (B81097) group.[5] This allows for the use of "click chemistry," a class of reactions known for being highly specific, efficient, and biocompatible. The primary click chemistry reaction utilized in this protocol is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.
The strategy involves two main stages: the functionalization of a biocompatible polymer with alkyne groups, followed by the crosslinking of these functionalized polymers with this compound. Poly(vinyl alcohol) (PVA) is used as the model biocompatible polymer in these protocols due to its excellent biocompatibility, mechanical strength, and water content.[6]
Experimental Workflow
The overall process for creating and evaluating the biocompatible hydrogel is outlined below. It begins with the modification of a base polymer, followed by the crosslinking reaction to form the hydrogel, and concludes with a series of characterization assays to determine its properties and biocompatibility.
References
- 1. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Materials for High Biocompatible Hydrogel System [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Azidobenzyl Alcohol Click Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4-Azidobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the copper catalyst in the click reaction?
A1: The copper catalyst, specifically in its +1 oxidation state (Cu(I)), is essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It facilitates the formation of a copper acetylide intermediate from the terminal alkyne, which then readily reacts with the azide (B81097) group of this compound to form the stable 1,4-disubstituted triazole ring.[1][2][3][4][5] The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, is significantly slower, often requiring high temperatures and resulting in a mixture of 1,4- and 1,5-regioisomers.[1][2]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Therefore, a common and often more reliable method is to generate Cu(I) in situ from a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), by adding a reducing agent like sodium ascorbate (B8700270).[1] This approach ensures a sustained concentration of the active Cu(I) catalyst throughout the reaction. Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also possible but may require more stringent anaerobic conditions to prevent oxidation.[4]
Q3: What is the purpose of adding a ligand to the reaction?
A3: Ligands play a critical role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation. They also accelerate the reaction rate. Common ligands include tris(benzyltriazolylmethyl)amine (TBTA) for reactions in organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous systems, which is particularly useful for bioconjugation.[6][7]
Q4: How can I purify the product of my this compound click reaction?
A4: The purification strategy depends on the properties of your final product. For small molecules, standard laboratory techniques such as column chromatography, recrystallization, or precipitation are effective. In the context of bioconjugation, where the product might be a large molecule, methods like dialysis, size-exclusion chromatography, or affinity chromatography are more appropriate to remove excess reagents and the copper catalyst.
Q5: What is a common solvent for this compound, and how does solvent choice impact the reaction?
A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] The choice of solvent is crucial and can significantly impact reaction rate and yield. CuAAC reactions are known to work well in a variety of solvents, including DMSO, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), water, and mixtures thereof.[7][9] For substrates with poor aqueous solubility, the addition of an organic co-solvent like DMSO or DMF is often necessary.[1] However, it's important to note that some solvents can coordinate with the copper catalyst and potentially inhibit the reaction.
Troubleshooting Guide for Low Yields
Low or no product yield is a common frustration in click chemistry. The following guide provides a systematic approach to identifying and resolving the root cause of the problem.
Problem: The click reaction with this compound results in a low yield or no desired product.
Below is a troubleshooting workflow to diagnose and address potential issues.
Caption: Troubleshooting workflow for low-yield this compound click reactions.
Detailed Troubleshooting Points
| Potential Cause | Recommended Solutions |
| Inactive Copper Catalyst | The Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen.[1] - Use Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate immediately before use, as it degrades over time. - Degas Solvents: Remove dissolved oxygen from your solvents by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[7][10] - Use a Stabilizing Ligand: Ligands like TBTA or THPTA protect the Cu(I) from oxidation and improve catalyst turnover.[6][7] A 5:1 ligand-to-copper ratio is often recommended for bioconjugation.[10] - Check Copper Source: Ensure your Cu(II) salt (e.g., CuSO₄) or Cu(I) salt (e.g., CuI) has not degraded. |
| Reagent Purity and Stoichiometry | Impurities in starting materials can inhibit the catalyst or lead to side reactions. - Verify Purity: Confirm the purity of your this compound and alkyne partner using techniques like NMR or mass spectrometry.[10] - Optimize Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically sufficient, using a slight excess (e.g., 1.1 to 2-fold) of one reactant can drive the reaction to completion.[10] |
| Suboptimal Reaction Conditions | The reaction environment plays a crucial role in the efficiency of the click reaction. - Solvent Choice: Ensure your reactants are fully dissolved. For this compound, which is soluble in DMSO, a co-solvent system (e.g., DMSO/water) might be necessary if your alkyne is not soluble in the same solvent.[1][8] - Temperature: Most click reactions proceed well at room temperature. However, for sterically hindered substrates or slow reactions, gentle heating (e.g., 40-60 °C) may be beneficial. - pH: The CuAAC reaction is generally robust across a wide pH range (4-12).[1][2][5] However, for specific substrates, the optimal pH may need to be determined empirically. Avoid Tris buffer as it can chelate copper; phosphate (B84403) or HEPES buffers are generally compatible.[11][12] - Reaction Time: While many click reactions are fast, some may require longer reaction times for completion. Monitor the reaction progress by TLC or LC-MS. |
| Competing Side Reactions | The desired reaction may be competing with other chemical transformations. - Azide Reduction: Under certain conditions, the azide group can be reduced to an amine, especially in the presence of reducing agents and certain catalysts. A study on a similar compound, 2-(2-azidophenyl)-4,5-diaryloxazoles, showed that reduction of the azide can be a competing pathway under click reaction conditions.[13] Analyze your crude reaction mixture by mass spectrometry to check for the corresponding amine of this compound. |
Experimental Protocols
General Protocol for a Small-Scale Click Reaction with this compound
This protocol is a starting point and may require optimization for your specific alkyne.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMSO)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne: 10 mM in DMSO.
-
CuSO₄·5H₂O: 50 mM in deionized water.
-
Sodium ascorbate: 100 mM in deionized water (prepare fresh).
-
TBTA: 10 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
Solvent (e.g., 170 µL of a 1:1 mixture of t-BuOH and water).
-
This compound stock solution (10 µL, 0.1 µmol, 1.0 eq).
-
Alkyne stock solution (11 µL, 0.11 µmol, 1.1 eq).
-
TBTA stock solution (5 µL, 0.05 µmol, 0.5 eq).
-
CuSO₄·5H₂O stock solution (1 µL, 0.05 µmol, 0.5 eq).
-
-
Vortex the mixture gently.
-
Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (3 µL, 0.3 µmol, 3.0 eq).
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Key Experimental Parameters for Optimization
The following table summarizes key parameters that can be varied to optimize the yield of your this compound click reaction.
| Parameter | Typical Range | Considerations |
| [this compound] | 1 - 100 mM | Higher concentrations generally lead to faster reaction rates. |
| Alkyne:Azide Ratio | 1:1 to 5:1 | A slight excess of the more readily available or soluble reactant can improve yield. |
| [Copper Catalyst] | 1 - 10 mol% | Higher catalyst loading can increase the reaction rate but may lead to side reactions or purification challenges. |
| [Reducing Agent] | 5 - 10 eq (relative to Cu) | A sufficient excess is needed to maintain the copper in the Cu(I) state.[1] |
| [Ligand] | 1 - 5 eq (relative to Cu) | A higher ligand-to-copper ratio can protect sensitive biomolecules.[10] |
| Temperature | Room Temperature to 60°C | Gentle heating can accelerate slow reactions but may also promote byproduct formation. |
| Solvent | DMSO, DMF, THF, water, t-BuOH/H₂O | Solvent choice depends on the solubility of the reactants.[1][8][9] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the catalytic cycle of the CuAAC reaction.
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. bioclone.net [bioclone.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a low or no yield. What are the primary causes?
Low yields in CuAAC reactions can often be attributed to several factors, with the most common issues being related to the stability and activity of the copper(I) catalyst.[1] Key areas to investigate include:
-
Catalyst Inactivation: The active catalyst, Cu(I), is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur, reducing the concentration of the active catalyst.[1][2]
-
Poor Reagent Quality: Impurities in azide (B81097) or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1] It is also crucial to use a freshly prepared solution of sodium ascorbate (B8700270), as it can oxidize over time.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1]
-
Ligand Issues: The choice and concentration of the stabilizing ligand are critical for protecting the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]
-
Inhibitory Buffer Components or Additives: Certain buffer components like Tris can chelate the copper catalyst, hindering its activity.[3] High concentrations of chloride ions (>0.2 M) can also compete for copper, and iodide ions are known inhibitors.[3][4][5]
Q2: How can I prevent the inactivation of my copper catalyst?
Several strategies can be employed to maintain the active Cu(I) state of the catalyst:
-
Use of a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. This ensures a continuous supply of the active Cu(I) species.[6] It is essential to use a freshly prepared solution of sodium ascorbate.[1]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and improve its solubility.[1][7] THPTA is particularly favored for bioconjugation reactions due to its high water solubility.[1][8] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation.[1][9]
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) can minimize the oxidation of Cu(I).[1][7]
-
Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox provides the best protection against oxygen.[1][7] Even capping the reaction tube can be beneficial to minimize oxygen exposure.[10]
Q3: What are the common side reactions in CuAAC, and how can they be minimized?
Several side reactions can compete with the desired cycloaddition, leading to lower yields and complex product mixtures:
-
Alkyne Homocoupling (Glaser Coupling): This is the most prevalent side reaction, where the terminal alkyne couples with itself to form a diacetylene byproduct. This process is promoted by the presence of oxygen and an insufficient amount of reducing agent.[1]
-
Solution: Minimize oxygen in the reaction by degassing solvents and working under an inert atmosphere. Ensure an adequate concentration of a reducing agent like sodium ascorbate is present throughout the reaction.[1]
-
-
Biomolecule Degradation: In bioconjugation reactions, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate/O₂ system can damage sensitive biomolecules like proteins.[9]
-
Solution: The use of a 5-fold excess of a stabilizing ligand like THPTA relative to the copper catalyst can help protect biomolecules from oxidative damage.[9] The addition of aminoguanidine (B1677879) can also help to trap reactive byproducts of ascorbate oxidation.[9]
-
Troubleshooting Workflow
If you are experiencing issues with your CuAAC reaction, follow this logical troubleshooting workflow to identify and resolve the problem.
Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.[6][11]
Quantitative Data Summary
For successful bioconjugation and small molecule synthesis, precise control over reagent concentrations is key. The following tables provide typical concentration ranges and ratios as a starting point for optimization.[1][11]
Table 1: Recommended Starting Concentrations for Key Components
| Component | Recommended Concentration Range | Notes |
| Copper Source (e.g., CuSO₄) | 50 µM to 500 µM | Higher concentrations can accelerate the reaction but may also increase side reactions.[11] |
| Reducing Agent (Sodium Ascorbate) | 1 mM to 10 mM | Should be in excess relative to the copper source. Always prepare fresh.[1][11] |
| Azide/Alkyne | > 10 µM | Low reactant concentrations can significantly slow down the reaction rate.[1] |
Table 2: Recommended Reagent Ratios for Optimization
| Ratio | Recommended Range | Notes |
| Ligand : Copper | 1:1 to 5:1 | A 5:1 ratio is often recommended for bioconjugations to protect sensitive molecules.[1][11] |
| Alkyne : Azide | 1:1 to 5:1 | A slight excess of one reactant (e.g., 1.1 to 2-fold) can help drive the reaction to completion.[11] |
Experimental Protocols
Protocol 1: General Procedure for a Trial CuAAC Reaction
This protocol provides a starting point for optimizing your click reaction. It is designed for a small-scale trial.
-
Prepare Stock Solutions:
-
Azide-containing molecule (e.g., 10 mM in a suitable buffer like PBS or a solvent like DMSO).
-
Alkyne-containing molecule (e.g., 10 mM in a compatible solvent).
-
CuSO₄: 20 mM in deionized water.[1]
-
Ligand (e.g., THPTA): 50 mM in deionized water.[1]
-
Sodium Ascorbate: 100 mM in deionized water. Must be prepared fresh. [1]
-
-
Reaction Setup (Example for a 50 µL final volume):
-
In a microcentrifuge tube, combine the azide and alkyne solutions to achieve the desired final concentrations (e.g., 100 µM each).
-
Add buffer or solvent to bring the volume to 45 µL.
-
Prepare a premix of the copper and ligand. For a 5:1 ligand-to-copper ratio with a final copper concentration of 250 µM, mix 0.63 µL of 20 mM CuSO₄ with 1.25 µL of 50 mM THPTA.
-
Add the copper-ligand premix to the reaction tube.
-
Initiate the reaction by adding 2.5 µL of the 100 mM sodium ascorbate solution (final concentration 5 mM).
-
-
Incubation:
-
Gently mix the reaction.
-
Incubate at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.[11]
-
-
Analysis:
-
Analyze the reaction progress and outcome using an appropriate technique (e.g., LC-MS, HPLC, SDS-PAGE with fluorescence imaging).
-
Visualizing Key Processes
CuAAC Catalytic Cycle
The following diagram illustrates the widely accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: The catalytic cycle of the CuAAC reaction.
Catalyst Inactivation Pathways
This diagram shows the primary pathways through which the active Cu(I) catalyst can be inactivated.
Caption: Common pathways for copper catalyst inactivation in CuAAC reactions.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Halide inhibition of the copper-catalysed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Halide inhibition of the copper-catalysed azide–alkyne cycloaddition [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ligand-to-Copper Ratio for 4-Azidobenzyl Alcohol Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the conjugation of 4-Azidobenzyl alcohol via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-copper ratio for CuAAC reactions involving this compound?
A1: For many bioconjugation applications, a ligand-to-copper ratio of 5:1 is recommended.[1][2] While a 1:1 ratio can be effective, a higher ligand concentration helps protect sensitive biomolecules from damage caused by reactive oxygen species that can be generated during the reaction.[2][3] The excess ligand also serves to stabilize the Cu(I) catalyst and can act as a sacrificial reductant.[2] However, the optimal ratio can be influenced by the specific substrates and reaction conditions, with ratios from 1:1 to 5:1 being commonly employed.[4]
Q2: Which type of ligand is best suited for conjugating this compound?
A2: The choice of ligand is critical and depends on the solvent system and the nature of the molecules being conjugated. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a popular water-soluble ligand that is highly effective in aqueous buffers, making it suitable for bioconjugation. Other common ligands include those based on tertiary amines and triazines, which are known to stabilize the Cu(I) catalyst and accelerate the reaction.[5]
Q3: My reaction with this compound is showing low or no yield. What are the potential causes?
A3: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Inactive Copper Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II). This can be addressed by using a fresh solution of a reducing agent like sodium ascorbate (B8700270) and ensuring solvents are degassed.[4]
-
Impure Reagents: The purity of this compound and the alkyne-containing molecule is crucial. Impurities can inhibit the catalyst.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and reactant concentrations can significantly impact the reaction efficiency.[4]
-
Ligand Issues: An inappropriate choice of ligand or an incorrect ligand-to-copper ratio can lead to poor results.
Q4: Can I use any buffer for my conjugation reaction?
A4: No, the choice of buffer is important. Phosphate (B84403), carbonate, or HEPES buffers within a pH range of 6.5-8.0 are generally compatible.[6] It is critical to avoid Tris buffer , as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper.[6]
Q5: I am observing side product formation. What is the most common side reaction and how can I minimize it?
A5: A common side reaction is the oxidative homocoupling of the terminal alkyne, also known as Glaser coupling, which leads to a diyne byproduct.[7][8] This typically occurs when there is an insufficient amount of reducing agent present. To minimize this, ensure a sufficient excess of sodium ascorbate is present throughout the reaction.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | Prepare a fresh solution of sodium ascorbate. Degas all solvents prior to use to remove dissolved oxygen. Ensure the copper sulfate (B86663) stock solution is not too old. |
| Impure Reagents | Verify the purity of this compound and the alkyne substrate. If necessary, purify the starting materials. |
| Incorrect Stoichiometry | Optimize the azide-to-alkyne ratio. An excess of one reagent (e.g., 1.1-2 fold) can sometimes improve yields.[4] |
| Suboptimal Reaction Conditions | Screen different solvents and adjust the pH of the reaction mixture. The reaction can also be sensitive to temperature and reaction time. |
| Ligand Issues | Optimize the ligand-to-copper ratio, typically between 1:1 and 5:1.[4] Consider screening different ligands if the current one is not effective. |
| Copper Sequestration | If your biomolecule contains potential copper chelators (e.g., thiols), they may be sequestering the catalyst. Consider adding sacrificial metals like Zn(II) or Ni(II) to occupy these sites.[7] |
Problem 2: Reaction Starts but Does Not Go to Completion
| Possible Cause | Recommended Solution |
| Gradual Catalyst Deactivation | The reducing agent (sodium ascorbate) may be consumed over time, leading to the oxidation of Cu(I). Increase the initial concentration of sodium ascorbate or add it in portions over the course of the reaction.[7] |
| Ligand Instability | The chosen ligand may not be stable under the reaction conditions for an extended period. Consider switching to a more robust ligand. |
| Substrate Inhibition | High concentrations of the alkyne substrate can sometimes inhibit the catalyst. If using a high alkyne concentration, a different ligand may be required.[6] |
Problem 3: Observation of a Precipitate
| Possible Cause | Recommended Solution |
| Insoluble Copper-Alkyne Complex | Some alkynes can react with Cu(I) to form insoluble precipitates.[9] This can sometimes be mitigated by changing the solvent system (e.g., using acetonitrile/water).[9] |
| Low Solubility of Reagents | One or more of your reagents, including this compound or the alkyne, may have poor solubility in the chosen reaction solvent. Consider using a co-solvent like DMSO, DMF, or NMP (up to 10%).[3] |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol is a general guideline and may require optimization for specific applications.
1. Reagent Preparation:
-
Buffer: Prepare a 100 mM potassium phosphate buffer at pH 7.0.
-
This compound solution: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Alkyne-functionalized molecule: Prepare a stock solution of the alkyne-containing molecule in the reaction buffer or a suitable solvent.
-
Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water fresh before each use.
-
Aminoguanidine Hydrochloride: Prepare a 100 mM stock solution in water. This is an optional additive to intercept byproducts of ascorbate oxidation.[6]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following in the specified order:
-
Alkyne-functionalized molecule and buffer to the desired starting volume and concentration.
-
This compound solution to achieve the desired final concentration.
-
A premixed solution of CuSO₄ and the ligand. For a 5:1 ratio, you would mix one part 20 mM CuSO₄ with two and a half parts 50 mM ligand.
-
(Optional) Aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
3. Reaction Conditions:
-
Close the tube to minimize oxygen diffusion.
-
Mix the reaction gently by inverting the tube several times or using a rotator.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Reaction time may need to be optimized.
4. Analysis:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS, HPLC, or fluorescence (if one of the components is fluorescent).
Example Reagent Concentrations for a Model Reaction:
| Reagent | Stock Concentration | Final Concentration |
| Alkyne | Varies | 25 µM |
| This compound | 5 mM | 50 µM |
| CuSO₄ | 20 mM | 100 µM |
| Ligand (THPTA) | 50 mM | 500 µM |
| Sodium Ascorbate | 100 mM | 5 mM |
| Aminoguanidine | 100 mM | 5 mM |
Visualizations
Caption: A flowchart for troubleshooting low product yield in CuAAC reactions.
Caption: Simplified overview of the CuAAC catalytic cycle.
References
- 1. scispace.com [scispace.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Preventing Side Reactions of 4-Azidobenzyl Alcohol in Bioconjugation
Welcome to the technical support center for 4-Azidobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting side reactions during bioconjugation experiments. Below, you will find troubleshooting guides and frequently asked questions to ensure the success of your conjugation strategies.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in bioconjugation workflows.
Issue 1: Low or No Conjugation Yield
Symptom: You are observing a low yield of your desired conjugate or no product formation at all.
Possible Cause 1: Reduction of the Azide (B81097) Group by Thiols or Phosphines. Many bioconjugation protocols involve the use of reducing agents to cleave disulfide bonds in proteins or to prevent oxidation. However, common reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide group of this compound to an amine, rendering it unreactive for "click chemistry" or Staudinger ligation.[1] This is a primary cause of low conjugation efficiency.
Recommended Solutions:
-
Sequential Reduction and Labeling: The most effective strategy is to first reduce the disulfide bonds and then remove the reducing agent before introducing this compound.[1] This can be accomplished via buffer exchange using spin filters, dialysis, or desalting columns.
-
Thiol Alkylation: After disulfide reduction, cap the resulting free thiols with an alkylating agent like iodoacetamide (B48618). This prevents re-oxidation and potential side reactions with your alkyne or phosphine (B1218219) coupling partner. The alkylating agent should be removed before proceeding with the conjugation.
-
Use of a Milder Reducing Agent: While less common, exploring milder reducing agents or optimizing the concentration and reaction time of DTT or TCEP can sometimes mitigate azide reduction. However, this approach requires careful optimization for each specific system.
Possible Cause 2: Interference from Sodium Azide in Buffers. Sodium azide (NaN₃) is a common preservative in antibody and protein solutions. As a nucleophile, it can interfere with various conjugation chemistries, particularly those involving NHS esters which might be used to introduce the alkyne or phosphine counterpart to your biomolecule.[2][3]
Recommended Solution:
-
Buffer Exchange: It is critical to remove sodium azide from your biomolecule solution before initiating the conjugation reaction. This is typically done using desalting columns, spin filtration, or dialysis.
Possible Cause 3: Solubility Issues with this compound. this compound is an organic molecule with limited solubility in aqueous buffers, which can lead to precipitation and low effective concentrations during the reaction.[4]
Recommended Solutions:
-
Use of Co-solvents: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.[4] When adding it to your aqueous reaction mixture, ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of your biomolecule.
-
Sonication: Gentle sonication can help to dissolve small amounts of precipitated this compound in the reaction mixture.
Issue 2: Non-specific Labeling or Side Product Formation
Symptom: You observe the formation of unexpected products or non-specific labeling of your biomolecule.
Possible Cause 1: Thiol-Yne Reaction with Strained Alkynes. If you are using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, free thiols on your biomolecule can react with the strained alkyne (e.g., DBCO, BCN) in an azide-independent manner, leading to non-specific labeling.[1]
Recommended Solution:
-
Thiol Alkylation: As mentioned previously, alkylating free thiols with a reagent like iodoacetamide after any reduction step will prevent this side reaction.
Possible Cause 2: Side Reactions in Staudinger Ligation. The Staudinger ligation, while highly chemoselective, can have side reactions. The primary side reaction is the hydrolysis of the intermediate aza-ylide, which results in the reduction of the azide to an amine instead of the formation of the desired amide bond.[5]
Recommended Solutions:
-
Phosphine Reagent Design: Use phosphine reagents that are designed to promote rapid intramolecular cyclization, which outcompetes the hydrolysis of the aza-ylide.[5]
-
Anhydrous Conditions: While the final step of the Staudinger ligation requires water, minimizing water content during the initial phase of the reaction can reduce premature hydrolysis of the aza-ylide intermediate.[5]
Data Presentation: Comparison of Common Reducing Agents
The choice of reducing agent is critical when working with azide-containing molecules. The following table summarizes the reactivity of common thiols with an alkyl azide, providing a quantitative basis for troubleshooting.
| Reducing Agent | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.2, 37°C for reduction of 3'-azidothymidine | Key Considerations |
| Dithiothreitol (DTT) | 2.77 x 10⁻³[6] | Strong reducing agent, but known to efficiently reduce azides.[1][6] Sequential addition is highly recommended. |
| Glutathione | 6.55 x 10⁻⁵[6] | A biological thiol, less reactive towards azides than DTT.[6] |
| Mercaptoethanol | 6.35 x 10⁻⁶[6] | Less efficient at reducing azides compared to DTT.[6] |
| TCEP | Not available for this specific azide, but known to reduce azides.[1] | A phosphine-based reducing agent, generally considered more stable than DTT but still capable of reducing azides.[7][8] |
Note: The kinetic data presented is for the reduction of 3'-azidothymidine and should be used as a relative guide for the reactivity of these thiols with aryl azides like this compound.
Experimental Protocols
Protocol 1: Sequential Disulfide Reduction and Conjugation
This protocol describes a general workflow for conjugating this compound (or its reaction partner) to a protein with disulfide bonds, minimizing azide reduction.
-
Disulfide Reduction:
-
Dissolve your protein in a suitable degassed buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).
-
Add a 10- to 20-fold molar excess of DTT or TCEP.
-
Incubate at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column or spin filtration device equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5).
-
-
Conjugation Reaction:
-
Prepare a stock solution of your this compound derivative or its alkyne/phosphine partner in an appropriate organic solvent (e.g., DMSO).
-
Add the desired molar excess of the reagent to the protein solution.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours, or as optimized for your specific system.
-
-
Purification:
-
Remove excess, unreacted small molecules from the conjugate by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Protocol 2: Thiol Alkylation to Prevent Side Reactions
This protocol details the steps for capping free thiols after reduction to prevent unwanted side reactions.
-
Disulfide Reduction:
-
Follow step 1 of Protocol 1.
-
-
Removal of Reducing Agent:
-
Follow step 2 of Protocol 1.
-
-
Thiol Alkylation:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 100 mM in conjugation buffer). Iodoacetamide is light-sensitive, so protect the solution from light.[9]
-
Add a 2- to 5-fold molar excess of iodoacetamide over the initial concentration of the reducing agent to the protein solution.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Removal of Excess Iodoacetamide:
-
Remove unreacted iodoacetamide using a desalting column or spin filtration, exchanging the buffer to the one suitable for the subsequent conjugation step.
-
-
Conjugation Reaction:
-
Proceed with the conjugation reaction as described in step 3 of Protocol 1.
-
Mandatory Visualizations
Caption: Recommended experimental workflow for bioconjugation with this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: Can I use TCEP for disulfide reduction in the presence of this compound?
A1: It is not recommended to have TCEP present during the conjugation step. TCEP, being a phosphine, can reduce the azide group of this compound to an amine via a Staudinger-type reaction, which will prevent your desired conjugation.[1] The best practice is to remove TCEP after the reduction step and before adding your azide-containing reagent.[1]
Q2: How can I confirm if the azide group on my this compound has been reduced?
A2: The most direct method for confirming the reduction of the azide group is mass spectrometry. The conversion of an azide (-N₃) to an amine (-NH₂) results in a characteristic mass loss of 26.0 Da (the mass of N₂).
Q3: My protein solution is preserved in sodium azide. Do I really need to remove it?
A3: Yes, it is highly advisable to remove sodium azide before proceeding with most bioconjugation reactions. Sodium azide can act as a nucleophile and interfere with various coupling chemistries, such as those involving NHS esters, potentially reducing your overall conjugation efficiency.[2][3] Buffer exchange via desalting columns or dialysis is a standard procedure to remove it.
Q4: What is the optimal pH for performing a conjugation reaction with this compound?
A4: The optimal pH will depend on the specific "click chemistry" reaction you are employing. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction is typically performed in a pH range of 7-8. For strain-promoted azide-alkyne cycloaddition (SPAAC), a pH range of 7-8.5 is common. It is important to consider the stability of both your biomolecule and the this compound derivative at the chosen pH.
Q5: Are there any known side reactions of the benzyl (B1604629) alcohol moiety itself?
A5: The benzyl alcohol group is generally stable under common bioconjugation conditions. However, at very low or high pH, or in the presence of strong oxidizing or reducing agents not typically used in bioconjugation, it could potentially be oxidized to a benzaldehyde (B42025) or benzoic acid, or reduced to a methyl group. Under standard bioconjugation conditions (neutral pH, moderate temperatures), the primary concern for side reactions is with the azide group.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Azidobenzyl Alcohol Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 4-Azidobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound and its derivatives?
A1: Organic azides can be energetic compounds and must be handled with care. Key safety precautions include:
-
Handling: Use plastic or ceramic spatulas instead of metal ones to avoid the formation of shock-sensitive heavy metal azides. Avoid scratching solid azides and using ground glass joints, which can cause friction.
-
Work Environment: Always work in a well-ventilated chemical fume hood. Keep the work area clear and label all containers appropriately.
-
Solvent Choice: Do not use halogenated solvents like dichloromethane (B109758) with sodium azide (B81097), as this can form explosive diazidomethane or triazidomethane.
-
Concentration: Avoid concentrating azide-containing solutions using a rotary evaporator to dryness, especially for compounds with a low carbon-to-nitrogen ratio.
Q2: How can I assess the stability of my azide-containing product before purification?
A2: The stability of an organic azide is crucial for its safe handling. Two general guidelines can be used for a preliminary assessment:
-
Carbon-to-Nitrogen Ratio: The ratio of carbon and oxygen atoms to nitrogen atoms can indicate stability. A ratio of less than 3 suggests that the compound should be handled with extreme caution and preferably kept in solution.
-
"Rule of Six": A compound with at least six carbon atoms for each energetic group (like an azide) is generally considered to be relatively safe to handle with standard safety procedures.
Q3: How can I visualize my this compound-derived product on a Thin-Layer Chromatography (TLC) plate?
A3: Since the azide group itself is not UV-active, visualization can be challenging. Here are common methods:
-
UV Light (254 nm): this compound and its derivatives contain a phenyl ring, which is UV-active. This is the simplest and most common non-destructive visualization method.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with the alcohol functional group if it is still present in the product, or with other oxidizable groups.
-
Ninhydrin (B49086) Stain (after reduction): A reliable method involves a two-step process where the azide is first reduced to an amine on the TLC plate, which can then be stained with ninhydrin to produce a colored spot.
Q4: What are the most common purification techniques for products of this compound reactions?
A4: The most common and effective laboratory-scale purification methods are flash column chromatography and recrystallization. For specific impurities, liquid-liquid extraction can also be employed as a preliminary purification step during the reaction workup.
Troubleshooting Guides
Flash Column Chromatography
Q5: My compounds are not separating well on the silica (B1680970) gel column. What can I do?
A5: Poor separation can be due to an inappropriate mobile phase or improper column packing.
-
Optimize the Mobile Phase with TLC: Before running the column, test various solvent systems using TLC. An ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35 and provide good separation from impurities.[1] For many derivatives of this compound, a gradient of ethyl acetate (B1210297) in hexanes is a good starting point.
-
Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation. Pack the column as a slurry to ensure a homogeneous stationary phase.
-
Load the Sample in a Concentrated Band: Dissolve your crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. A broad initial band will result in poor separation.
-
Consider a Different Stationary Phase: If separation on silica gel is still problematic, consider using a different stationary phase, such as alumina (B75360), although this is less common.
Q6: My compound appears to be degrading on the silica gel column. What should I do?
A6: Silica gel is acidic and can sometimes cause the degradation of sensitive compounds.
-
Deactivate the Silica Gel: You can neutralize the silica gel by flushing the packed column with a solvent system containing a small amount of triethylamine (B128534) (1-3%) before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Recrystallization
Q7: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Increase the Solvent Volume: Add more hot solvent to fully dissolve the oil.
-
Lower the Temperature of Crystallization: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Change the Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which your compound is less soluble, or use a co-solvent system (e.g., ethyl acetate/hexanes, methanol/water).
Q8: I have a low recovery of my product after recrystallization. How can I improve the yield?
A8: Low recovery can result from several factors:
-
Using Too Much Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding too much solvent will keep more of your product dissolved at low temperatures.
-
Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Washing with Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.
Click Chemistry Reaction Workup
Q9: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is complete, but I'm having trouble removing the copper catalyst during purification.
A9: Copper salts can be persistent impurities.
-
Aqueous Washes: During the liquid-liquid extraction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium (B1175870) hydroxide (B78521) solution to help remove copper ions.
-
Filtration through a Silica Plug: If the product is not overly polar, filtering the crude material through a short plug of silica gel can effectively remove baseline impurities, including some copper salts.
Quantitative Data Summary
The following tables provide illustrative quantitative data for typical purification scenarios involving this compound derivatives. The exact values will vary depending on the specific reaction and product.
Table 1: Typical TLC Rf Values for this compound and Derivatives
| Compound/Derivative | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | 70:30 | 0.4 |
| 4-Azidobenzyl ether (example) | 90:10 | 0.6 |
| 4-Azidobenzyl ester (example) | 80:20 | 0.5 |
| Triazole product from CuAAC | 50:50 | 0.3 |
Table 2: Example of Purification Yield and Purity
| Purification Method | Starting Material Purity | Final Purity | Typical Yield |
| Column Chromatography | ~80% | >98% | 70-90% |
| Recrystallization | ~90% | >99% | 60-85% |
| Liquid-Liquid Extraction | Variable | Low-Medium | >95% (as a workup step) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for separating a this compound derivative from non-polar and polar impurities.
Materials:
-
Crude reaction product
-
Silica gel (for flash chromatography)
-
Solvents (e.g., Hexanes, Ethyl Acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.25-0.35 for the desired product.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid product that is relatively pure (>90%).
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., Ethanol/Water, Ethyl Acetate/Hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
Technical Support Center: 4-Azidobenzyl Alcohol Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Azidobenzyl alcohol in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a chemical reagent commonly used in bioconjugation, specifically in "click chemistry" reactions.[1][2] Its azide (B81097) group allows for the covalent attachment to molecules containing an alkyne group in a highly specific and efficient manner. However, this compound is a relatively non-polar organic molecule and, as a result, has limited solubility in aqueous buffers like Phosphate-Buffered Saline (PBS), which are the standard environments for most biological experiments. Poor solubility can lead to precipitation of the reagent, inaccurate concentration in the reaction, and ultimately, low yields or failure of the conjugation reaction.
Q2: What is the approximate solubility of this compound in aqueous and organic solvents?
This compound is poorly soluble in water but exhibits high solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| Water | Poor | Not recommended for preparing stock solutions. |
| DMSO | Up to 250 mg/mL (1676.16 mM) | Sonication may be required to fully dissolve the compound. Use anhydrous DMSO for best results as hygroscopic DMSO can impact solubility. |
| Ethanol, Ether, Benzene | Soluble | Can be used as alternative solvents for stock solutions, but their compatibility with the experimental system must be considered. |
Q3: How can I improve the solubility of this compound in my aqueous reaction buffer?
The most common and effective method is to use a co-solvent. A concentrated stock solution of this compound is first prepared in an organic solvent, typically DMSO, and then this stock solution is added to the aqueous buffer to reach the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, and to do so with vigorous mixing to avoid localized high concentrations that can cause precipitation.
Q4: What is the maximum recommended final concentration of DMSO in a typical bioconjugation reaction?
For in vitro bioconjugation reactions, the final concentration of DMSO should be kept as low as possible to avoid potential negative effects on the biomolecules (e.g., protein denaturation). A general guideline is to keep the final DMSO concentration below 5% (v/v). However, for cell-based assays, the tolerance to DMSO is much lower, and the final concentration should ideally be below 0.5% (v/v), and for sensitive cell lines, as low as 0.1% (v/v) is recommended.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to my aqueous buffer.
This is a common issue due to the low aqueous solubility of the compound. Follow this troubleshooting workflow to address the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Issue: The solution is initially clear, but a precipitate forms over time.
This indicates that the solution is supersaturated and thermodynamically unstable.
-
Possible Cause: The final concentration is at the very limit of its solubility in the prepared buffer.
-
Solution: Prepare the solution fresh and use it immediately. If the experiment requires a longer incubation time, it is advisable to work with a lower final concentration of this compound.
-
-
Possible Cause: The temperature of the solution has decreased. The solubility of many compounds is temperature-dependent.
-
Solution: Ensure that the temperature is kept constant throughout the experiment. If the reaction can be performed at a slightly elevated temperature (e.g., 37°C), this may help maintain solubility.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 14.92 mg of this compound (Molecular Weight: 149.15 g/mol ).
-
Add 1 mL of anhydrous DMSO to the solid.
-
Vortex the solution vigorously for 1-2 minutes.
-
If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes, or until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 1 mM Working Solution of this compound in PBS (with 1% DMSO)
Objective: To prepare a working solution for a typical bioconjugation reaction.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
Procedure:
-
Prepare 990 µL of PBS in a microcentrifuge tube.
-
Place the tube on a vortex mixer and set it to a medium to high speed to create a vortex.
-
While the PBS is vortexing, add 10 µL of the 100 mM this compound stock solution dropwise into the center of the vortex.
-
Continue vortexing for another 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. The solution should be clear.
-
Use the freshly prepared working solution immediately for your experiment.
Quantitative Data
The following table provides an estimated maximum solubility of this compound in PBS (pH 7.4) at room temperature with varying concentrations of DMSO as a co-solvent. These are estimates based on typical behavior of similar small molecules and should be confirmed experimentally for your specific application.
| Final DMSO Concentration (% v/v) | Estimated Max. This compound Concentration (mM) | Suitability |
| 0.1% | < 0.1 mM | Suitable for sensitive cell-based assays. |
| 0.5% | ~ 0.5 mM | Generally well-tolerated by most cell lines. |
| 1.0% | ~ 1-2 mM | Common for in vitro bioconjugation reactions. |
| 5.0% | ~ 5-10 mM | May be used for bioconjugation, but potential for protein denaturation should be considered. |
Signaling Pathways and Experimental Workflows
In a typical bioconjugation experiment using click chemistry, this compound serves as one of the reactive partners. The workflow involves preparing the biomolecule of interest, preparing the this compound solution, performing the click reaction, and then purifying the resulting conjugate.
Caption: General experimental workflow for a CuAAC click chemistry bioconjugation.
References
Technical Support Center: Stabilizing Proteins During Labeling with 4-Azidobenzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during labeling with 4-Azidobenzyl alcohol. Our goal is to provide actionable solutions to ensure the stability and functionality of your protein conjugates.
Troubleshooting Guide: Preventing Aggregation During Labeling
Protein aggregation is a common challenge during bioconjugation, often stemming from a combination of factors that disrupt the delicate balance of forces maintaining a protein's native structure. Labeling with this compound, while a versatile tool for introducing azide (B81097) functionalities for subsequent "click chemistry," can present specific challenges. This guide will walk you through potential causes of aggregation and their solutions.
Immediate Troubleshooting Steps
If you observe turbidity or precipitation immediately after adding this compound, it is a clear sign of aggregation.[1] This can be caused by localized high concentrations of the reagent or the organic solvent used to dissolve it.
Immediate Actions:
-
Stop the reaction: Do not proceed with the incubation.
-
Attempt to redissolve: Gentle mixing or the addition of a stabilizing excipient may help.
-
Centrifuge and analyze: Spin down the aggregated protein and analyze the supernatant to quantify the extent of protein loss.
Systematic Troubleshooting of Reaction Parameters
The following sections detail key parameters to optimize for preventing aggregation.
1. Over-labeling and Reagent Concentration
Covalent modification of a protein's surface can alter its physicochemical properties, such as surface charge and hydrophobicity, leading to reduced solubility and aggregation.[2][3]
-
Problem: A high degree of labeling can significantly alter the protein's surface properties.[2]
-
Solution: It is recommended to maintain a low labeling stoichiometry.[2] Start with a lower molar excess of the this compound and incrementally increase it to find the optimal balance between labeling efficiency and protein stability.
2. Suboptimal Buffer Conditions
The composition of the reaction buffer is critical for maintaining protein stability.[2] Factors such as pH, ionic strength, and the presence of stabilizers play a crucial role.
-
Problem: A buffer pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion, promoting aggregation.[2][4]
-
Solution: Adjust the pH of the buffer to be at least 1-1.5 units away from the protein's pI.[2] For many proteins, a pH range of 7.2-8.5 is effective for amine-reactive labeling, though some proteins may require a pH closer to physiological levels (7.4).[3]
-
Problem: Incorrect ionic strength can lead to either insufficient charge screening or "salting out" effects.
-
Solution: Optimize the salt concentration, typically in the range of 50-150 mM NaCl, to shield surface charges and prevent electrostatic aggregation.[5]
3. High Protein Concentration
Elevated protein concentrations increase the probability of intermolecular interactions, which can lead to aggregation.[4][6]
-
Problem: Labeling at high protein concentrations enhances the risk of aggregation.
-
Solution: Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[1][2] If a higher final concentration is needed, the protein can be concentrated after the labeling and purification steps.[7]
4. Presence of Impurities
Pre-existing aggregates or other impurities in the protein sample can act as nucleation sites, accelerating the aggregation process.[2][5]
-
Problem: Impurities seeding aggregation.
-
Solution: Ensure the initial protein sample is highly pure and free of aggregates by using techniques like Size Exclusion Chromatography (SEC) prior to labeling.[2]
5. Physical and Chemical Stress
Physical handling and the chemical nature of the labeling reagent can introduce stress that leads to protein unfolding and aggregation.
-
Problem: Agitation, vortexing, and multiple freeze-thaw cycles can induce mechanical stress.[2][5] Benzyl (B1604629) alcohol itself has been shown to induce partial unfolding of proteins, which can lead to aggregation.[8][9]
-
Solution: Handle the protein solution gently, avoiding vigorous mixing. Aliquot the protein into single-use volumes to minimize freeze-thaw cycles.[7] To counteract the effects of benzyl alcohol, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration and adding stabilizing excipients.[3]
Table 1: Recommended Starting Conditions and Optimization Ranges for Labeling
| Parameter | Recommended Starting Condition | Optimization Range | Rationale |
| Molar Excess of this compound | 10-fold | 5 to 20-fold | A lower molar excess reduces the risk of over-labeling, which can alter the protein's physicochemical properties.[2][6] For sensitive proteins, begin with a lower ratio. |
| Protein Concentration | 2 mg/mL | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but also increase the risk of aggregation.[1][2] |
| pH | 7.4 | 7.2-8.5 | Maintain the pH 1-1.5 units away from the protein's pI to ensure sufficient electrostatic repulsion.[2][4] |
| Temperature | 4°C | 4°C to Room Temperature | Lower temperatures can slow down the aggregation process, especially for proteins sensitive to the labeling reagent.[3] |
| Ionic Strength (NaCl) | 150 mM | 50-500 mM | Shields surface charges to prevent electrostatic interactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a protein?
This compound itself is not directly reactive with common protein functional groups. It is typically activated first, for example, by conversion to a more reactive ester or by using a coupling agent, to react with nucleophilic residues on the protein such as lysines. The azide group is then available for subsequent "click chemistry" reactions.
Q2: How can I detect and quantify protein aggregation?
Both soluble and insoluble aggregates can form. Visual inspection for cloudiness or precipitation is the first indicator of significant aggregation.[3] For more subtle or soluble aggregates, the following techniques are recommended:
-
Size Exclusion Chromatography (SEC): A powerful method to separate and quantify aggregates based on their size under native conditions.[2]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, providing information on the presence of aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.
Q3: What are stabilizing excipients and how do they work?
Excipients are additives that help stabilize the protein's structure and prevent aggregation.[6][10] They can be included in the labeling and storage buffers.
-
Arginine and Glutamate: These amino acids can suppress aggregation by binding to hydrophobic patches and screening charges.[4]
-
Sugars and Polyols (e.g., Sucrose, Glycerol): These act as protein stabilizers through preferential exclusion, which favors the compact, native state of the protein.[1][5]
-
Surfactants (e.g., Polysorbate 20/Tween-20): Non-ionic detergents can prevent surface-induced aggregation and help solubilize hydrophobic molecules.[5][10]
Table 2: Common Stabilizing Excipients and Their Working Concentrations
| Excipient | Working Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses aggregation by interacting with hydrophobic patches.[5] |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the protein's hydration shell.[5] |
| Sucrose | 0.25-1 M | Stabilizes protein structure through preferential exclusion.[5] |
| Polysorbate 20 (Tween-20) | 0.01-0.1% (v/v) | A non-ionic detergent that prevents surface-induced aggregation.[5] |
Experimental Protocols & Visualizations
General Protocol for Protein Labeling with this compound (Post-Activation)
This protocol assumes the activation of this compound to a reactive ester (e.g., an NHS ester) prior to the labeling reaction.
-
Protein Preparation:
-
Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Ensure the protein concentration is within the optimal range (e.g., 1-5 mg/mL).
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Reagent Preparation:
-
Dissolve the activated this compound in a small amount of an organic co-solvent like DMSO or DMF.
-
-
Labeling Reaction:
-
Slowly add the dissolved labeling reagent to the protein solution while gently mixing.
-
Incubate the reaction at the desired temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-2 hours).
-
-
Removal of Excess Reagent:
-
After the incubation, remove the unreacted labeling reagent using a desalting column or dialysis against a suitable storage buffer.
-
Diagrams
Caption: A generalized experimental workflow for protein labeling.
Caption: A troubleshooting decision tree for protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of partial protein unfolding in alcohol-induced protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanoscience.com [nanoscience.com]
Technical Support Center: Removing Excess Copper Catalyst from 4-Azidobenzyl Alcohol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess copper catalyst from reactions involving 4-azidobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my this compound reaction mixture?
Residual copper catalyst can be detrimental to the outcome of your research for several reasons:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.
-
Interference with Downstream Applications: The presence of copper can interfere with subsequent analytical techniques and biological assays, such as fluorescence-based assays or further catalytic transformations.
-
Product Instability and Impurity: Residual copper can affect the stability and purity of your final compound.
Q2: What are the most common methods for removing residual copper catalyst?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia (B1221849), or ammonium (B1175870) chloride.[1] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.
-
Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[2] Examples of such scavengers include QuadraSil™ and SiliaMetS®.
-
Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica (B1680970) gel, or alumina.[1] These materials can adsorb the copper catalyst, allowing the product to pass through with the eluting solvent.
-
Precipitation: In some cases, the copper catalyst can be precipitated out of the solution and removed by filtration.[2]
Q3: How do I choose the best copper removal method for my specific application?
The optimal method depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid harsh conditions are often preferred. For small organic molecules, a wider range of techniques can be employed.
Data Presentation: Comparison of Copper Removal Methods
The following table summarizes the typical efficiency of common copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the product.
| Method | Typical Residual Copper Level (ppm) | Typical Product Loss (%) | Key Advantages | Key Disadvantages |
| Aqueous Wash (Ammonium Chloride) | < 200 | 5 - 10% | Inexpensive and readily available. | May not be effective for tightly bound copper. |
| Aqueous Wash (EDTA) | < 100 | 5 - 15% | More effective than ammonium chloride for tightly bound copper.[2] | Can be slow; may require pH adjustment.[2] |
| Solid-Phase Scavengers (e.g., QuadraSil MP) | < 10 | 1 - 5% | High efficiency and selectivity, simple filtration-based workup.[2] | Higher cost compared to simple aqueous washes. |
| Silica Gel Chromatography | < 50 | 10 - 30% | Can remove other impurities simultaneously.[2] | Can be time-consuming and lead to significant product loss on the column.[2] |
Experimental Protocols
Protocol 1: Aqueous Wash with Ammonium Chloride/Ammonia
This protocol is effective for removing copper(I) salts and is suitable for products soluble in an organic solvent immiscible with water.
-
Reaction Quench & Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Aqueous Wash: Transfer the diluted organic layer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride, followed by a wash with a dilute (~2-5%) aqueous ammonia solution. The aqueous layer will often turn blue as it complexes with the copper.
-
Separation: Shake the mixture vigorously and allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the washes until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual ammonia and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Aqueous Wash with EDTA
This protocol is suitable for products that are soluble in an organic solvent immiscible with water and is particularly effective for removing tightly bound copper.
-
Reaction Quench & Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[2]
-
Aqueous Wash: Transfer the diluted organic layer to a separatory funnel and wash it with a 0.1 M - 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).[2] Adjusting the pH of the EDTA solution to ~8 with a base like sodium bicarbonate can enhance chelation.[2]
-
Separation: Shake the mixture vigorously and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[2]
-
Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[2]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual EDTA and water.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[2]
Protocol 3: Solid-Phase Scavenger (e.g., QuadraSil™ AP)
This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.
-
Resin Addition: After the reaction is complete, add the scavenger resin (e.g., QuadraSil™ AP) to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.
-
Stirring: Stir the resulting suspension at room temperature. The optimal time can range from 1.5 to 16 hours, depending on the specific resin and reaction conditions.[3]
-
Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: The filtrate contains the product, free of the scavenger resin and the captured copper. Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 4: Filtration through a Silica Gel Plug
This method is useful for removing finely suspended copper salts and can be used in conjunction with an aqueous wash.
-
Prepare Silica Plug: Prepare a short column or plug of silica gel in a Pasteur pipette or a small chromatography column.
-
Dissolve Crude Product: After an initial workup (e.g., aqueous wash), dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Elution: Pass the solution through the silica gel plug, eluting with the same or a slightly more polar solvent.
-
Collection and Concentration: Collect the eluent and concentrate it under reduced pressure.
Troubleshooting Guides
Problem 1: Persistent green or blue color in the organic layer after aqueous washing.
-
Possible Cause: Incomplete removal of copper salts.
-
Suggested Solution:
-
Perform additional aqueous washes with the chelating agent.
-
Increase the concentration or volume of the washing solution.
-
Ensure vigorous shaking during extraction to maximize contact between the organic and aqueous phases.
-
Consider switching to a stronger chelating agent, such as EDTA.
-
Problem 2: Low product yield after purification.
-
Possible Cause: Product loss during aqueous extractions due to some water solubility.
-
Suggested Solution:
-
Minimize the number of aqueous washes.
-
Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
If the product is highly water-soluble, consider using a solid-phase scavenger to avoid aqueous workup.[1]
-
-
Possible Cause: Product adsorption onto the solid support (silica gel or scavenger resin).
-
Suggested Solution:
-
When using a silica plug, elute with a slightly more polar solvent to ensure the product is fully recovered.
-
For scavenger resins, ensure the resin is thoroughly washed with the reaction solvent after filtration.
-
Problem 3: The product is water-soluble, making liquid-liquid extraction difficult.
-
Possible Cause: The product has high polarity or contains functional groups that impart water solubility.
-
Suggested Solution:
-
Solid-Phase Scavengers: Use a solid-supported metal scavenger. The resin can be stirred with the aqueous solution of your product and then filtered off.
-
Dialysis: For macromolecules like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method.[1]
-
Visualizations
Caption: Decision workflow for selecting a copper removal method.
Caption: Troubleshooting guide for common copper removal issues.
References
impact of pH on the efficiency of 4-Azidobenzyl alcohol conjugation
Welcome to the technical support center for 4-Azidobenzyl alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound?
A1: The CuAAC reaction is generally robust and can proceed over a wide pH range, typically between 4 and 12.[1][2] However, for bioconjugation applications involving sensitive biomolecules like proteins or antibodies, maintaining a pH between 7 and 9 is recommended to preserve their structure and function.[3] A neutral to slightly basic pH (7.0-8.0) is often a good starting point for optimization.[4]
Q2: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound?
A2: In SPAAC, which is a copper-free click chemistry method, pH can also influence the reaction rate. Generally, higher pH values tend to increase the reaction rates.[5] This effect is often attributed to changes in the protonation state of the reactants. However, the optimal pH can be buffer-dependent, so it is advisable to screen different buffer systems if you are experiencing low efficiency.[5]
Q3: My CuAAC reaction yield is low. What are the most common causes?
A3: Low yield in CuAAC reactions is a frequent issue. The primary factors to investigate are the activity of the copper catalyst, the purity of your reagents, and the overall reaction conditions. The active catalyst is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state.[6] Other common causes include poor substrate solubility, steric hindrance from bulky functional groups near the azide (B81097) or alkyne, and suboptimal concentrations of reactants or catalyst.[4]
Q4: Can this compound degrade during my experiment?
A4: While this compound is a relatively stable compound under standard laboratory conditions, its stability can be affected by factors such as prolonged exposure to light and extreme pH conditions.[7] Similar phenolic compounds are generally more susceptible to oxidation at neutral to alkaline pH.[8] It is recommended to store the compound protected from light and to prepare solutions fresh for the best results.
Q5: How do I choose between CuAAC and SPAAC for my conjugation with this compound?
A5: The choice between CuAAC and SPAAC depends on your specific application. CuAAC is generally faster and uses terminal alkynes that are often more readily available. However, the copper catalyst can be toxic to living cells, which may be a concern for in vivo studies.[2] SPAAC is a "copper-free" method and is therefore ideal for applications in biological systems where copper toxicity is a concern.[2] The trade-off is that the strained cyclooctynes required for SPAAC can be more complex and costly to synthesize.[2]
Troubleshooting Guide: Low Conjugation Efficiency
Low or no product yield is a common challenge. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes.
Problem: Consistently low or no product yield in a CuAAC reaction.
Below is a workflow to diagnose the potential cause of low efficiency.
Data Presentation: Optimizing Reaction Parameters
To achieve the highest yield, it is recommended to systematically vary key parameters in a series of small-scale pilot reactions. The following tables summarize recommended starting concentrations and ratios for key components in a typical CuAAC reaction.
Table 1: Recommended Concentration Ranges for CuAAC Components
| Component | Recommended Starting Concentration | Range for Optimization |
| Alkyne-modified Biomolecule | 10-100 µM | 1 µM - 1 mM |
| This compound | 50-500 µM (5-10 fold excess) | 1.1 - 20 fold excess over alkyne |
| Copper(II) Sulfate (CuSO₄) | 100 µM | 50 µM - 500 µM |
| Ligand (e.g., THPTA) | 500 µM | 1:1 to 5:1 ratio with Copper |
| Reducing Agent (Sodium Ascorbate) | 2.5 mM | 1 mM - 10 mM |
Table 2: pH and Buffer Considerations
| pH Range | Buffer System Examples | Considerations |
| 4.0 - 6.0 | Acetate Buffer | May be suitable for some small molecule conjugations, but could denature sensitive biomolecules. |
| 7.0 - 8.0 | Phosphate-Buffered Saline (PBS), HEPES | Ideal for most bioconjugation reactions to maintain protein stability.[4] |
| 8.0 - 9.0 | Borate Buffer, Bicarbonate Buffer | Can be effective, but higher pH may increase the risk of side reactions or biomolecule degradation.[3] |
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Protein
This protocol provides a general starting point and may require optimization for your specific protein and experimental goals.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Degassed, deionized water
-
DMSO (for preparing stock solutions)
Stock Solutions:
-
This compound (10 mM): Dissolve an appropriate amount in DMSO.
-
Copper(II) Sulfate (20 mM): Dissolve in degassed, deionized water.
-
THPTA (50 mM): Dissolve in degassed, deionized water.
-
Sodium Ascorbate (100 mM): Prepare this solution fresh in degassed, deionized water immediately before use.
Reaction Workflow Diagram:
Procedure:
-
In a microcentrifuge tube, dilute your alkyne-modified protein to the desired final concentration (e.g., 2 mg/mL) in your chosen reaction buffer (e.g., PBS, pH 7.4).
-
Add the 10 mM stock solution of this compound to the protein solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein). Mix gently.
-
In a separate tube, prepare the catalyst premix by adding the 20 mM CuSO₄ stock solution to the 50 mM THPTA stock solution in a 1:5 molar ratio. For example, mix 5 µL of CuSO₄ with 12.5 µL of THPTA. Let this stand for a few minutes.[9]
-
Add the catalyst premix to the protein-azide mixture. The final concentration of copper is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution. The final concentration of sodium ascorbate is typically 2.5-5 mM.[10]
-
Close the tube to minimize oxygen exposure and gently mix the reaction.[11]
-
Incubate the reaction at room temperature for 1-4 hours. For particularly sensitive proteins, the reaction can be performed at 4°C overnight.
-
Once the reaction is complete, the conjugated protein can be purified from excess reagents using methods such as size-exclusion chromatography (SEC), dialysis, or affinity purification.
-
Analyze the final conjugate to determine the efficiency of the conjugation, for example, by SDS-PAGE, mass spectrometry, or HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. axispharm.com [axispharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxidative Damage in CuAAC with 4-Azidobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize oxidative damage to sensitive biomolecules during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using 4-Azidobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxidative damage to biomolecules during a CuAAC reaction?
A1: The main cause of oxidative damage during CuAAC is the generation of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) radicals.[1] These harmful species are produced through the interaction of the copper(I) catalyst, a reducing agent like sodium ascorbate (B8700270), and dissolved oxygen within the reaction mixture.[1] ROS can subsequently oxidize susceptible amino acid residues—such as methionine, cysteine, tyrosine, and histidine—or other sensitive regions of a biomolecule, which can result in a loss of biological function, aggregation, or degradation.[2][3]
Q2: Are there any specific stability concerns when using this compound in CuAAC reactions?
A2: this compound is a standard and reliable reagent for click chemistry.[4] Current data does not suggest any inherent instability of this compound under typical CuAAC conditions that would require precautions beyond the general recommendations for working with delicate biomolecules. The primary focus should remain on safeguarding the biomolecule from oxidative damage generated by the catalytic system itself.
Q3: How do copper-chelating ligands help in minimizing oxidative damage?
A3: Copper-chelating ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are critical for minimizing oxidative damage in several ways:
-
Stabilizing Cu(I): They stabilize the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state or its disproportionation, both of which can contribute to ROS-generating side reactions.[5][6]
-
Acting as Sacrificial Reductants: These ligands can function as sacrificial reductants by intercepting and neutralizing ROS as they form near the copper ion.[1][7]
-
Accelerating the Reaction: By increasing the rate of the desired CuAAC reaction, ligands reduce the total time the biomolecule is exposed to potentially damaging conditions.[2]
Q4: What is the optimal ligand-to-copper ratio to use?
A4: A ligand-to-copper ratio of 5:1 is frequently recommended to provide robust protection for biomolecules against oxidative damage.[5][7] Nevertheless, the ideal ratio can differ based on the specific biomolecule and reaction parameters. It is always best to optimize this ratio for your particular system.[5]
Q5: Can other additives be used to reduce oxidative damage?
A5: Yes, the inclusion of certain additives can be highly beneficial:
-
Aminoguanidine (B1677879): This additive is useful for intercepting reactive byproducts of ascorbate oxidation, which could otherwise modify and damage proteins.[1][7]
-
Radical Scavengers: The addition of co-solvents such as DMSO can significantly suppress oxidative damage, as DMSO is a known radical scavenger.[7]
Q6: What is the recommended order for adding reagents?
A6: To prevent the premature generation of ROS, it is advisable to first prepare a premixed solution of the copper sulfate (B86663) and the ligand. This complex should then be added to the solution containing your biomolecule and this compound. The reaction should be initiated by adding a freshly prepared solution of sodium ascorbate.[1][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when performing CuAAC with this compound and sensitive biomolecules, with an emphasis on preventing oxidative damage.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield and/or incomplete reaction | Oxidation and inactivation of the Cu(I) catalyst. | - Degas all solutions and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]- Always use a freshly prepared solution of sodium ascorbate.[8]- Increase the ligand-to-copper ratio (e.g., from 2:1 to 5:1 or higher).[5] |
| Inhibition by buffer components. | - Avoid using Tris buffers, as they can chelate copper.[1] Opt for non-chelating buffers such as phosphate (B84403), HEPES, or MOPS.[1][8]- Avoid high concentrations of chloride ions (>0.2 M).[8] | |
| Inaccessible azide (B81097) or alkyne groups on the biomolecule. | - Consider introducing a longer, more flexible linker to the alkyne on the biomolecule.- Perform the reaction in the presence of a denaturant or a solubilizing agent like DMSO (up to 10%).[7] | |
| Loss of biological activity of the biomolecule after conjugation | Oxidative damage to the biomolecule. | - Increase the ligand-to-copper ratio (e.g., 5:1 or 10:1).[5]- Add a radical scavenger like DMSO to the reaction mixture.[7]- Include aminoguanidine to scavenge ascorbate byproducts.[1][7]- Lower the reaction temperature and extend the reaction time.[9]- Perform the reaction under strictly anaerobic conditions.[10] |
| Precipitation or aggregation of the biomolecule during the reaction | Oxidative cross-linking or modification of the biomolecule. | - Implement the recommendations for minimizing oxidative damage.- Optimize the concentrations of all reactants, as high concentrations can sometimes promote aggregation.- Add aminoguanidine to help prevent protein crosslinking caused by ascorbate byproducts.[1] |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for optimizing CuAAC reactions to minimize oxidative damage.
| Parameter | Recommended Range/Value | Rationale | Reference(s) |
| Copper Concentration | 50 - 100 µM | Provides sufficient catalytic activity for high reaction rates without causing excessive ROS generation. | [1] |
| Ligand:Copper Ratio | 5:1 to 10:1 | Protects the biomolecule by stabilizing Cu(I) and serving as a sacrificial reductant. | [5][7] |
| Sodium Ascorbate Concentration | 2.5 - 5 mM | Ensures that copper is maintained in its active +1 oxidation state in the presence of oxygen. | [1] |
| Aminoguanidine Concentration | 5 mM | Scavenges harmful byproducts generated from the oxidation of ascorbate. | [7] |
| pH | 6.5 - 8.0 | Represents the optimal pH range for most bioconjugation reactions. | [1] |
| DMSO (as a co-solvent) | up to 10% (v/v) | Enhances the solubility of reagents and also functions as a radical scavenger. | [7] |
Experimental Protocols
Protocol 1: General CuAAC Protocol for Conjugating this compound to an Alkyne-Modified Protein
This protocol serves as a starting point and should be optimized for your specific biomolecule.
Materials:
-
Alkyne-modified protein in a non-chelating buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
This compound solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)
-
THPTA stock solution (e.g., 50 mM in deionized water)
-
Sodium ascorbate stock solution (e.g., 100 mM in deionized water, must be prepared fresh )
-
Aminoguanidine stock solution (optional, e.g., 100 mM in deionized water)
-
Degassed buffers and water
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with additional buffer to achieve the desired final protein concentration.
-
Add the this compound solution to the desired final concentration, which is typically a 2 to 10-fold excess over the protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. For a 5:1 ligand-to-copper ratio, you would mix one volume of the CuSO₄ stock with one volume of the THPTA stock.
-
Add the catalyst premix to the protein/azide mixture to reach the desired final copper concentration (e.g., 100 µM CuSO₄ and 500 µM THPTA).
-
(Optional) Add the aminoguanidine stock solution to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For highly sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as SDS-PAGE or LC-MS.
-
Once the reaction is complete, purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove excess reagents.
Visualizations
Caption: Mechanism of CuAAC and the competing oxidative damage pathway.
Caption: Troubleshooting workflow for CuAAC with sensitive biomolecules.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | BIO Pharma Production [biopharmaproduction.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: NHS Esters vs. Azide-Based Click Chemistry for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and stable attachment of functional molecules to proteins is a cornerstone of experimental success. This guide provides an objective comparison between two prevalent protein labeling strategies: the traditional direct labeling of primary amines using N-hydroxysuccinimide (NHS) esters and the increasingly popular two-step bioorthogonal approach using azide-alkyne cycloaddition, often referred to as "click chemistry." While 4-Azidobenzyl alcohol is a reagent within the click chemistry sphere, a more direct comparison lies in evaluating the entire workflow of introducing an azide (B81097) (a common method being an azide-functionalized NHS ester) followed by a click reaction, versus the single-step NHS ester labeling method.
Mechanism of Action: A Tale of Two Chemistries
NHS Ester Labeling is a direct and widely used method that targets primary amines, which are abundant on protein surfaces.[1] The succinimidyl ester group reacts with the amine groups of lysine (B10760008) residues and the protein's N-terminus under slightly alkaline conditions (pH 8-9) to form a stable amide bond.[2] This one-step process is straightforward but can sometimes lack specificity due to the presence of multiple lysine residues, potentially leading to a heterogeneous population of labeled proteins and poorly controlled stoichiometry.[3]
Azide-Alkyne Click Chemistry , specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a two-step bioorthogonal labeling strategy.
-
Azide Introduction: An azide functional group must first be introduced onto the target protein. This can be achieved in several ways, including metabolically incorporating an azide-containing amino acid or, more commonly for in vitro labeling, using an amine-reactive reagent like an Azide-NHS ester to attach an azide handle to lysine residues.
-
Click Reaction: The azide-modified protein is then reacted with a molecule containing a terminal alkyne. In the presence of a Cu(I) catalyst, the azide and alkyne "click" together in a highly specific and efficient cycloaddition reaction to form an extremely stable triazole linkage.[2][4]
The key advantage of this bioorthogonal approach is its high specificity; the azide and alkyne groups are essentially inert to all native functional groups found in biological systems, ensuring that the label is attached only where the azide has been placed.[5][6]
Quantitative Performance Comparison
The choice between these two powerful techniques often depends on the specific experimental requirements, such as the need for precise control over the labeling site, the stability of the final conjugate, and the complexity of the experimental environment.
| Feature | NHS Ester Labeling | Azide-Alkyne Click Chemistry |
| Target Residues | Primary amines (Lysine, N-terminus) | Any residue that can be modified to bear an azide or alkyne |
| Reaction Steps | One-step direct conjugation | Two-step: 1. Azide introduction 2. Click reaction |
| Reaction pH | Optimal at pH 8.0-9.0[1][2] | Insensitive; works well in a broad pH range (4-11)[2][5][7] |
| Reaction Efficiency | Variable; can be ~35% at 2.5 mg/mL protein concentration | High; often described as "nearly quantitative"[4][8] |
| Specificity | Can be non-specific due to multiple lysines[3][9] | Highly specific and bioorthogonal[4][5] |
| Control of Stoichiometry | Difficult to precisely control Degree of Labeling (DoL) | Precise control over DoL is achievable[10] |
| Bond Stability | Stable amide bond | Highly stable triazole linkage[2] |
| Reversibility | Irreversible | Irreversible |
Experimental Workflows: Visualized
The following diagrams illustrate the typical experimental workflows for both labeling strategies.
Caption: Workflow for one-step protein labeling using an NHS ester.
Caption: Workflow for two-step protein labeling via click chemistry.
Experimental Protocols
Protocol 1: General Protein Labeling with NHS Esters
This protocol is a general guideline for labeling proteins with an amine-reactive NHS ester.
-
Buffer Preparation: Prepare a protein solution (typically 1-10 mg/mL) in an amine-free buffer such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at pH 8.3.[11] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable labeling buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.[12] Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[8][11]
-
Purification: Separate the labeled protein conjugate from unreacted labeling reagent and byproducts using a desalting column (e.g., G-25) or dialysis.
-
Characterization and Storage: Determine the Degree of Labeling (DoL) via spectrophotometry. Store the labeled protein under conditions appropriate for the unlabeled protein, typically at 4°C for short-term or -20°C to -80°C for long-term storage, protected from light.
Protocol 2: Two-Step Protein Labeling via Azide-Alkyne Click Chemistry
This protocol first attaches an azide handle to the protein using an Azide-NHS ester, followed by a copper-catalyzed click reaction.
Step A: Introduction of the Azide Handle
-
Protein and Reagent Preparation: Prepare the protein solution and dissolve the Azide-NHS ester as described in steps 1 and 2 of the NHS ester protocol above.
-
Azidation Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester to the protein solution.[12] Incubate for 30-60 minutes at room temperature.[13]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted Azide-NHS ester.[13]
-
Purification: Remove excess reagents by running the sample through a desalting column or by dialysis. The resulting product is the azide-activated protein.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Alkyne Probe: Prepare a stock solution of the alkyne-containing molecule (e.g., a fluorophore) in DMSO.
-
Catalyst Premix: Prepare a premix of the copper(II) sulfate (B86663) (CuSO₄) and a copper-chelating ligand (e.g., THPTA or TBTA).
-
Reducing Agent: Prepare a fresh solution of a reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the active Cu(I) state.
-
-
Click Reaction: To the azide-activated protein, add the alkyne probe, the CuSO₄/ligand premix, and finally initiate the reaction by adding the fresh reducing agent. Typical final concentrations are 1-5 mM for sodium ascorbate (B8700270) and 0.1-1 mM for CuSO₄.
-
Incubation: Gently mix and incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent probe.
-
Final Purification: Purify the final protein conjugate away from the catalyst and excess reagents using a desalting column, spin filtration, or dialysis.
-
Analysis and Storage: Analyze the final product by SDS-PAGE and, if desired, mass spectrometry. Store the conjugate as appropriate for the protein.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. benchchem.com [benchchem.com]
4-Azidobenzyl Alcohol: A Superior Linker for Bioconjugation in Drug Development
In the landscape of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs), the choice of a chemical linker is paramount to the efficacy, stability, and safety of the final product. Among the diverse array of linkers, 4-Azidobenzyl alcohol has emerged as a highly versatile and advantageous building block. Its unique structural features offer distinct benefits over other azide-containing and alternative linker technologies, particularly in the context of "click chemistry." This guide provides a comprehensive comparison of this compound with other linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Enhanced Reactivity and Versatility in Click Chemistry
This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and widely used bioorthogonal ligation reactions.[1][2] The azide (B81097) group on the benzyl (B1604629) ring provides a reactive handle for these "click" reactions, which are characterized by their high efficiency, selectivity, and biocompatibility.
The reactivity of the azide group is influenced by its electronic environment. While direct comparative kinetic data for this compound is not extensively available in publicly accessible literature, the principle that electron-withdrawing groups can enhance the reactivity of aryl azides is well-established. This suggests that the aromatic system of this compound may offer favorable kinetics in cycloaddition reactions compared to simple alkyl azides.
Advantages Over Other Linker Types
The primary advantage of azide-based linkers like this compound lies in the exceptional stability of the resulting triazole linkage formed through click chemistry.[3] This contrasts with other popular linker chemistries, such as those based on maleimides and N-hydroxysuccinimide (NHS) esters.
Comparison with Maleimide Linkers: Maleimide linkers are widely used for their reactivity towards thiol groups in cysteine residues. However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target toxicity.[4][5] In contrast, the triazole ring formed from an azide linker is highly robust and resistant to cleavage under physiological conditions.
Comparison with NHS Ester Linkers: NHS esters react with primary amines, such as those on lysine (B10760008) residues, to form stable amide bonds. While the amide bond itself is stable, the reaction with multiple lysine residues on a protein can lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs). The use of this compound in a site-specific conjugation strategy can lead to more homogeneous products with a defined DAR, which is highly desirable for therapeutic applications.[6][7]
The Role of the Benzyl Alcohol Moiety
Beyond the reactive azide group, the benzyl alcohol functionality of this compound provides a crucial handle for further chemical modification. The hydroxyl group can be used to attach the linker to other molecules of interest, such as drugs or imaging agents, before or after the click chemistry reaction. This bifunctionality is a key advantage, offering greater flexibility in the design of complex bioconjugates. For instance, the hydroxyl group can be activated or replaced to create a variety of functionalities for subsequent conjugation steps.
Quantitative Data and Experimental Protocols
While specific head-to-head kinetic and yield data for this compound versus a wide range of other azide linkers is limited in the available literature, the following tables provide a comparative overview based on the general properties of different linker classes.
Table 1: Comparison of Linker Chemistries
| Linker Type | Target Functional Group | Resulting Linkage | Stability | Key Advantages | Key Disadvantages |
| This compound (via Click Chemistry) | Alkyne | 1,2,3-Triazole | Very High | High stability, bioorthogonal, allows for site-specific conjugation | Requires an alkyne-modified partner |
| Maleimide | Thiol (Cysteine) | Thioether | Moderate | High reactivity and specificity for thiols | Potential for retro-Michael reaction and deconjugation |
| NHS Ester | Amine (Lysine) | Amide | High | Forms stable bonds, readily available | Can result in heterogeneous products |
Experimental Protocols
To facilitate the comparison and application of this compound in your research, detailed experimental protocols for typical bioconjugation reactions are provided below.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with this compound
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., EDTA in PBS)
-
HPLC system with a suitable column (e.g., C18 for peptides/proteins)
Procedure:
-
Reactant Preparation: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL. Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
Catalyst Preparation: In a separate tube, prepare a premix of CuSO₄ and THPTA in water. A 1:5 molar ratio of Cu:THPTA is common.
-
Reaction Initiation: Add the this compound stock solution to the protein solution (typically a 5-20 fold molar excess). Add the CuSO₄/THPTA premix to the reaction mixture. Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Remove excess reagents and catalyst by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine the conjugation efficiency.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Protein with this compound
Materials:
-
DBCO (Dibenzocyclooctyne)-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
HPLC system
Procedure:
-
Reactant Preparation: Dissolve the DBCO-modified protein in the reaction buffer. Prepare a stock solution of this compound in a compatible solvent.
-
Reaction Initiation: Add the this compound stock solution to the protein solution (typically a 2-10 fold molar excess).
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by HPLC.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted this compound.
-
Analysis: Characterize the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC.
Visualizing the Conjugation Process
To further illustrate the experimental workflows and the central role of this compound, the following diagrams are provided.
Caption: Workflow for CuAAC using this compound.
Caption: Workflow for SPAAC using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BIO Pharma Production [biopharmaproduction.com]
- 3. Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Experimental investigation on the mechanism of chelation-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 7. Site-Specific Antibody Conjugation for ADC and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating 4-Azidobenzyl Alcohol Conjugation: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical checkpoint in the development of targeted therapeutics, diagnostics, and advanced biomaterials. The use of linkers such as 4-Azidobenzyl alcohol, which enables "click" chemistry, offers a powerful tool for creating specific and stable bioconjugates. However, the successful conjugation must be rigorously confirmed. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) stands out as a premier technique for the detailed characterization of bioconjugates, offering high sensitivity and the ability to provide precise mass measurements. This allows for the direct confirmation of conjugation, determination of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), and even the identification of conjugation sites.[1][2] However, a suite of alternative methods, including Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), offer orthogonal and often more accessible approaches for validation.
Comparative Analysis of Validation Techniques
The selection of an analytical method is contingent on the specific information required, the nature of the bioconjugate, and the available instrumentation. The following table summarizes the key performance metrics of mass spectrometry and its alternatives for the validation of bioconjugation.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise mass of conjugate, DAR, conjugation site | DAR distribution, assessment of heterogeneity | Detection of aggregates and fragments, purity | Apparent molecular weight, purity |
| Resolution | High to very high | Moderate to high for DAR species[3][4][5][6][7] | Low to moderate for size variants[8][9][10] | Low to moderate |
| Sensitivity | High (pmol to fmol) | Moderate | Moderate[8] | Low (μg to ng) |
| Quantitative Accuracy | High (with appropriate standards) | Good for relative quantification of DAR species | Good for relative quantification of aggregates | Semi-quantitative[11] |
| Throughput | Low to moderate | High | High | High |
| Instrumentation Cost | High | Moderate | Moderate | Low |
| Key Advantage | Provides direct mass confirmation and structural information | Analyzes conjugates in their native state | Simple and robust for assessing aggregation | Widely accessible and simple to perform |
| Key Limitation | Complex data analysis, potential for ion suppression | Lower resolution than reversed-phase LC | Does not provide mass information directly | Low resolution and accuracy for molecular weight[12] |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Protocol for this compound Conjugate Analysis
This protocol outlines a general procedure for the analysis of a protein conjugated with a small molecule via a this compound linker.
1. Sample Preparation:
-
Enzymatic Digestion:
-
Denature the conjugated protein (e.g., 1 mg/mL in 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate free cysteine residues with 20 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Dilute the sample 10-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration.
-
Add trypsin (1:50 enzyme-to-protein ratio, w/w) and incubate at 37°C for 16-18 hours.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
Desalting:
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.
-
Elute the peptides with 50-80% acetonitrile (B52724) containing 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-2000.
-
Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). Be aware that azide-containing molecules may exhibit a characteristic neutral loss of N₂ (28 Da) upon fragmentation.[13]
-
Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds).
-
3. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify peptides.
-
Manually inspect the MS/MS spectra of potential modified peptides to confirm the presence of the this compound-linker-payload modification. Look for the characteristic mass shift and fragment ions.
Hydrophobic Interaction Chromatography (HIC) Protocol
HIC is particularly useful for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates.
1. Materials:
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate, 100 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
HIC Column: A column packed with a hydrophobic stationary phase (e.g., butyl or phenyl).
2. Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the bioconjugate sample (typically 10-100 µg).
-
Elute the sample with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
The different DAR species will elute based on their hydrophobicity, with higher DAR species being more retained.
Size-Exclusion Chromatography (SEC) Protocol
SEC is a straightforward method to assess the presence of aggregates or fragments in a bioconjugate sample.
1. Materials:
-
Mobile Phase: A buffer compatible with the bioconjugate (e.g., phosphate-buffered saline, pH 7.4).
-
SEC Column: A column with a pore size appropriate for the molecular weight of the bioconjugate and its potential aggregates.
2. Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the bioconjugate sample (typically 10-50 µg).
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Aggregates will elute first, followed by the monomeric conjugate, and then any fragments.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Protocol
SDS-PAGE provides a visual confirmation of conjugation by showing an increase in the apparent molecular weight of the modified protein.
1. Sample Preparation:
-
Mix the bioconjugate sample with SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Heat the sample at 95-100°C for 5-10 minutes to denature the protein.
2. Electrophoresis:
-
Load the prepared sample and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.
3. Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).
-
Destain the gel to visualize the protein bands.
-
The conjugated protein should appear as a band with a higher apparent molecular weight compared to the unconjugated protein.
Visualizing Workflows and Relationships
References
- 1. books.rsc.org [books.rsc.org]
- 2. news-medical.net [news-medical.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biocompare.com [biocompare.com]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 13. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Azide Groups on Surfaces Modified with 4-Azidobenzyl Alcohol
In the fields of drug development, biomaterial engineering, and sensor fabrication, the ability to precisely control and verify the chemical modification of surfaces is paramount. "Click chemistry," particularly the azide-alkyne cycloaddition, has become a cornerstone for conjugating molecules due to its high efficiency and biocompatibility.[1] 4-Azidobenzyl alcohol is a frequently used linker, presenting an azide (B81097) group for subsequent conjugation reactions.[2] However, the successful immobilization and the ultimate performance of the functionalized surface depend critically on the density of these azide groups.
This guide provides a comparative overview of common techniques for quantifying azide groups on a surface, using modification with this compound as a representative example. We present detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in selecting the most suitable method for their specific needs.
Surface Modification Protocol: Immobilization of this compound
The initial step involves the covalent attachment of this compound to a substrate. The following protocol is a general method for modifying a surface functionalized with carboxylic acid groups, a common starting point for many materials.
Materials:
-
Substrate with surface carboxylic acid groups (e.g., a self-assembled monolayer of 11-mercaptoundecanoic acid on gold)
-
This compound[2]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (B145695) and Deionized water for rinsing
Procedure:
-
Surface Activation: Immerse the carboxyl-functionalized substrate in a solution of EDC (0.4 M) and NHS (0.1 M) in anhydrous DMF for 1 hour at room temperature. This reaction activates the carboxyl groups to form NHS esters.
-
Washing: Remove the substrate from the activation solution and rinse thoroughly with anhydrous DMF, followed by ethanol and deionized water to remove excess EDC and NHS.
-
Conjugation: Immediately immerse the activated substrate in a solution of this compound (10 mM) in anhydrous DMF. Allow the reaction to proceed overnight at room temperature with gentle agitation.
-
Final Washing: Remove the substrate and wash it sequentially with DMF, ethanol, and deionized water to remove any non-covalently bound this compound.
-
Drying: Dry the modified substrate under a stream of nitrogen gas. The surface is now ready for azide quantification.
Comparison of Azide Quantification Methods
Several analytical techniques can be employed to confirm and quantify the presence of azide groups on a surface. The choice of method depends on the required sensitivity, the nature of the substrate, and the available instrumentation.
| Method | Principle | Type | Sensitivity | Key Advantages | Disadvantages |
| X-Ray Photoelectron Spectroscopy (XPS) | Detects electrons photoemitted from the surface upon X-ray irradiation. The nitrogen (N1s) spectrum shows distinct peaks for the azide group.[3] | Qualitative & Semi-Quantitative | ~0.1 atomic % | Provides elemental and chemical state information; Confirms successful modification.[4] | Requires high vacuum; X-ray exposure can degrade the azide group; Not ideal for precise quantification.[5] |
| Fluorescence Labeling (Cleavable Probe) | Azide groups react with a "clickable" and cleavable fluorescent probe. The fluorophore is then released into solution and quantified.[1][6] | Quantitative | High (nmol range) | Direct quantification using a standard fluorometer; High sensitivity and specificity.[1] | Requires synthesis of a specific probe; Indirect measurement (not on the surface itself).[6] |
| UV-Vis Spectroscopy (Alkyne Disappearance) | Monitors the decrease in absorbance of a UV-active alkyne (e.g., DBCO) in solution as it reacts with the surface-bound azides.[7][8] | Quantitative | Moderate (nmol range)[7] | General method applicable to various substrates; Does not require purification steps after reaction.[8] | Requires an excess of the alkyne reagent; Absorbance change might be small for low azide densities.[8] |
Experimental Protocols for Quantification
X-Ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[4] For azide-modified surfaces, the high-resolution N1s spectrum is characteristic. It typically shows two peaks corresponding to the different nitrogen environments within the azide group (-N=N⁺=N⁻), with an expected area ratio of approximately 2:1.[3][5]
Protocol:
-
Place the azide-modified substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire a high-resolution spectrum of the N1s region. To minimize sample damage from prolonged X-ray exposure, use rapid acquisition modes if available.[5]
-
Analyze the N1s spectrum. The presence of a peak around 405 eV (central nitrogen) and another around 401-402 eV (terminal nitrogens) confirms the presence of the azide group.[3][9]
-
The disappearance of the azide-specific peaks after a click reaction can be used to confirm the reaction has gone to completion.[9]
Fluorescence Labeling with a Cleavable Probe
This method offers a highly sensitive and quantitative measurement of surface azides.[1] It involves a three-step process: clicking a specially designed probe to the surface, cleaving the fluorescent part of the probe, and measuring the fluorescence in the resulting solution.
Protocol:
-
Click Reaction: Immerse the azide-modified substrate in a solution containing a clickable and cleavable fluorescent probe (e.g., an alkyne-modified fluorophore with a cleavable ester linkage).[1] The reaction is typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Washing: After the reaction, thoroughly wash the substrate to remove all unreacted fluorescent probes.
-
Cleavage: Immerse the substrate in a solution that cleaves the linker, releasing the fluorophore into the solution (e.g., a basic solution like 0.1 M NaOH to hydrolyze an ester bond).[1]
-
Quantification: Collect the supernatant, neutralize it if necessary, and measure its fluorescence intensity using a fluorometer.
-
Calibration: Correlate the measured fluorescence intensity to the amount of fluorophore (and thus the number of azide groups) using a standard calibration curve prepared with known concentrations of the fluorophore.[1]
References
- 1. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Determining the Reaction Efficiency of 4-Azidobenzyl Alcohol: A Comparative Guide to Fluorescent Probes and Alternative Methods
For researchers, scientists, and drug development professionals, accurately determining the reaction efficiency of key chemical reagents is paramount. This guide provides a comprehensive comparison of fluorescent probes and alternative analytical methods for quantifying the reaction efficiency of 4-Azidobenzyl alcohol, a versatile building block in bioconjugation and click chemistry.
This publication delves into the performance of various detection methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
Fluorescent Probes for Azide (B81097) Detection: A "Turn-On" Approach
The most common and efficient method for determining the reaction efficiency of this compound involves the use of fluorogenic probes. These probes are initially in a non-fluorescent or weakly fluorescent state and exhibit a significant increase in fluorescence upon reaction with an azide group. This "turn-on" mechanism provides a direct and sensitive measure of the reaction progress. The two primary bioorthogonal reactions employed for this purpose are the Staudinger Ligation and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparison of Common Fluorescent Probes
The selection of a fluorescent probe will depend on the specific reaction conditions, the required sensitivity, and the available instrumentation. Below is a comparison of representative fluorescent probes based on different reaction mechanisms.
| Probe Type | Reaction Mechanism | Typical Fluorophore | Reported 2nd Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Phosphine-based | Staudinger Ligation | Coumarin | ~0.002 | Highly selective, no catalyst required. | Slower reaction kinetics compared to SPAAC. |
| Dibenzocyclooctyne (DIBO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DIBO-fluorophore conjugate | ~0.019 (with benzyl (B1604629) azide) | Fast, catalyst-free "click" chemistry, high signal-to-noise. | Can be sensitive to steric hindrance. |
| Cyanine-based | Azide-specific sensing | IR-780 | Not reported for reaction kinetics | High sensitivity, near-infrared emission minimizes background fluorescence. | Mechanism is sensing-based, not a covalent ligation. |
| NBD-based | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-azido-7-nitrobenzoxadiazole (NBD-AZ) | Dependent on catalyst concentration | High reaction efficiency and specificity. | Requires a copper catalyst which can be toxic to cells. |
Note: The reaction rate constants can vary depending on the specific reactants, solvent, and temperature.
Alternative Methods for Determining Reaction Efficiency
While fluorescent probes offer high sensitivity, traditional analytical techniques can also be employed to monitor the reaction efficiency of this compound, often providing complementary information.
Comparison of Non-Fluorescent Methods
| Method | Principle | Information Provided | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of reactants and products based on their polarity. | Quantitative concentration of starting material and product over time. | Highly quantitative, can separate and quantify multiple components. | Requires method development, not real-time for single reactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of atomic nuclei. | Structural confirmation of product, can be used for kinetic analysis by monitoring specific proton or carbon signals. | Provides detailed structural information, can be quantitative. | Lower sensitivity compared to fluorescence, requires specialized equipment. |
| UV-Vis Spectroscopy | Measures the change in absorbance of reactants or products. | Can be used to monitor the disappearance of a reactant with a unique absorbance band (e.g., DBCO in SPAAC). | Simple, widely available instrumentation. | Lower sensitivity and specificity compared to other methods. |
| Infrared (IR) Spectroscopy | Detects the characteristic vibrational frequency of the azide functional group. | Qualitative confirmation of the presence or absence of the azide group. | Fast and simple for functional group identification. | Not typically used for quantification of reaction efficiency. |
Experimental Protocols
General Protocol for Determining Reaction Efficiency with a Fluorogenic Probe
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer if soluble).
-
Prepare a stock solution of the chosen fluorogenic probe (e.g., a DIBO-fluorophore conjugate) in a compatible solvent.
-
-
Reaction Setup:
-
In a fluorescence cuvette or a microplate well, combine the buffer or solvent, this compound, and the fluorogenic probe at the desired concentrations.
-
Initiate the reaction by adding the final component (often the probe).
-
-
Fluorescence Measurement:
-
Immediately place the cuvette in a fluorometer or the microplate in a plate reader.
-
Measure the fluorescence intensity at regular time intervals at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
Continue monitoring until the fluorescence signal plateaus, indicating the reaction has reached completion.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.
-
The reaction efficiency can be calculated by comparing the final fluorescence intensity to that of a known concentration of the fully reacted product (if a standard is available) or by assuming the reaction goes to completion at the plateau.
-
General Protocol for HPLC Analysis of Reaction Efficiency
-
Reaction Setup:
-
Set up the reaction between this compound and its reaction partner in a vial at a known concentration and volume.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes, and a final time point), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately, for example, by diluting it in a cold solvent.
-
-
HPLC Analysis:
-
Inject the quenched aliquots into an HPLC system equipped with a suitable column (e.g., a C18 column) and a UV detector.
-
Develop a gradient or isocratic elution method that effectively separates this compound from its product.
-
Monitor the absorbance at a wavelength where both the reactant and product can be detected.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the product at each time point.
-
Create a calibration curve for this compound to convert peak area to concentration.
-
Calculate the percentage of this compound consumed and product formed at each time point to determine the reaction efficiency over time.
-
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams outline the experimental workflow for using fluorescent probes and the fundamental signaling pathways of the key detection reactions.
Caption: Experimental workflow for determining reaction efficiency using a fluorescent probe.
Caption: Reaction mechanisms for fluorescent detection of azides.
By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to accurately and efficiently determine the reaction efficiency of this compound in their specific applications, from fundamental chemical research to the development of novel therapeutics.
Validating Specific Labeling with 4-Azidobenzyl Alcohol: A Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
The use of 4-Azidobenzyl alcohol as a photoactivatable crosslinking agent is a powerful technique for identifying and characterizing protein interactions. However, rigorous validation is crucial to ensure that the observed labeling is specific and not a result of non-specific interactions or experimental artifacts. This guide provides a comparative overview of essential control experiments, complete with detailed protocols and expected data, to validate the specific labeling of target proteins using probes derived from this compound.
The Importance of Controls in Photoaffinity Labeling
Photoaffinity labeling (PAL) utilizes a photoreactive probe to covalently bind to its target protein upon activation with UV light.[1] To have confidence in the results, a series of control experiments must be performed to demonstrate the specificity of this interaction. These controls are designed to rule out false positives and confirm that the labeling is dependent on the specific binding of the probe to its target.[2][3]
Key Control Experiments
Here, we compare the most critical control experiments for validating specific labeling with a hypothetical this compound-based probe, "Probe-X".
| Control Experiment | Purpose | Principle | Expected Outcome for Specific Labeling |
| No UV Irradiation | To control for non-photo-dependent labeling. | This experiment assesses any covalent binding of the probe that occurs without UV activation of the azide (B81097) group. | No or significantly reduced labeling of the target protein compared to the UV-irradiated sample. |
| Competition with Excess Unlabeled Ligand | To demonstrate specific binding to a target site. | An excess of a non-photoreactive competitor molecule that binds to the same site as the probe will prevent the probe from binding and subsequent labeling.[4] | A significant reduction in the labeling of the target protein in the presence of the competitor. |
| Labeling with a Negative Control Probe | To control for non-specific labeling by the probe scaffold. | A probe that is structurally similar to Probe-X but lacks the photoreactive 4-azido group ("Control-Probe") should not covalently label the target protein upon UV irradiation.[5] | No or minimal labeling of the target protein with the Control-Probe. |
| Labeling in a Target-Deficient System | To confirm the identity of the labeled protein. | Using a cell line or lysate that does not express the target protein (e.g., a knockout or knockdown cell line) should result in the absence of the labeled protein band.[2][3] | Absence of the labeled band corresponding to the target protein in the target-deficient system. |
| Positive Control | To confirm the experimental setup is working. | A sample known to contain the target protein and that has been successfully labeled in previous experiments is used to validate the experimental procedure.[2][3] | A clear and reproducible labeling of the target protein. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the control experiments and the underlying principles of photoaffinity labeling.
Caption: General workflow for photoaffinity labeling control experiments.
Caption: Mechanism of photoaffinity labeling with this compound probe.
Detailed Experimental Protocols
General Materials
-
Probe-X: this compound-derived probe with a reporter tag (e.g., biotin (B1667282), alkyne for click chemistry).
-
Control-Probe: A non-photoreactive analog of Probe-X.
-
Competitor: Unlabeled parent molecule or a known ligand for the target protein.
-
Protein Source: Cell lysate, purified protein, or intact cells expressing the target protein.
-
Target-Deficient System: Lysate from a knockout or knockdown cell line for the target protein.
-
Buffers: Lysis buffer, wash buffers, and reaction buffer appropriate for the target protein.
-
UV Lamp: 365 nm UV source.
-
Detection Reagents: Streptavidin-HRP or fluorescently labeled streptavidin (for biotin tags), or reagents for click chemistry followed by detection.
Protocol 1: No UV Irradiation Control
-
Prepare two identical sets of samples containing the protein source and Probe-X.
-
Incubate the samples for 1 hour at 4°C to allow for binding.
-
Expose one set of samples to UV light (365 nm) for 15 minutes on ice. Keep the other set in the dark.
-
Proceed with downstream analysis (e.g., SDS-PAGE and Western blot).
Protocol 2: Competition Control
-
Prepare two sets of samples. To one set, add a 100-fold molar excess of the competitor and incubate for 30 minutes at 4°C.
-
Add Probe-X to both sets of samples and incubate for an additional 1 hour at 4°C.
-
Irradiate both sets with UV light for 15 minutes on ice.
-
Analyze the samples to compare the extent of labeling.
Protocol 3: Negative Control Probe
-
Prepare two sets of samples. To one set, add Probe-X, and to the other, add an equimolar amount of Control-Probe.
-
Incubate both sets for 1 hour at 4°C.
-
Irradiate both sets with UV light for 15 minutes on ice.
-
Analyze and compare the labeling patterns.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from the control experiments, assuming successful and specific labeling.
Table 1: Densitometric Analysis of Labeled Target Protein
| Condition | UV Irradiation | Competitor | Probe | Relative Band Intensity (%) |
| Experimental | + | - | Probe-X | 100 |
| No UV Control | - | - | Probe-X | < 5 |
| Competition Control | + | + | Probe-X | < 10 |
| Negative Probe Control | + | - | Control-Probe | < 5 |
Table 2: Mass Spectrometry Analysis of Labeled Peptides
| Condition | Target Protein Identified | Number of Labeled Peptides | Confidence Score |
| Experimental (Probe-X, +UV) | Yes | 5 | High |
| No UV Control | No | 0 | N/A |
| Competition Control | No / Significantly Reduced | 0-1 | Low |
| Negative Probe Control | No | 0 | N/A |
| Target-Deficient System | No | 0 | N/A |
By systematically performing these control experiments, researchers can confidently validate the specific labeling of their target protein with probes derived from this compound, paving the way for more advanced applications such as drug discovery and elucidation of biological pathways.
References
stability comparison of triazole linkage from 4-Azidobenzyl alcohol vs other linkages
A Comparative Guide to the Stability of Triazole Linkages in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Triazole Linkage Derived from 4-Azidobenzyl Alcohol Against Other Common Linkages
The strategic selection of a chemical linkage is a critical determinant in the design of robust and effective bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The linkage's stability directly influences the conjugate's pharmacokinetics, efficacy, and safety profile. The 1,2,3-triazole linkage, forged through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry," has become a gold standard in the field. This guide provides a detailed comparison of the stability of the 1,2,3-triazole linkage, with a focus on those derived from precursors like this compound, against other prevalent linkages used in bioconjugation.
The 1,2,3-triazole ring is renowned for its exceptional stability across a broad spectrum of chemical and biological conditions.[1][2] Its aromatic nature contributes to its high resistance to hydrolysis over a wide pH range, enzymatic degradation, and oxidative or reductive cleavage.[2][3] This inherent stability ensures that the bioconjugate remains intact until it reaches its target, thereby minimizing off-target effects and maximizing therapeutic efficacy.[2]
Quantitative Stability Comparison
While extensive quantitative, head-to-head stability data for bioconjugates derived specifically from this compound under identical conditions is not always readily available in published literature, a strong and consistent consensus on the qualitative stability of the 1,2,3-triazole linkage compared to other common linkages has been firmly established. The following table summarizes these widely accepted stability characteristics.
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT, TCEP) | Key Characteristics & Applications |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Considered one of the most stable bioorthogonal linkages. Resistant to a wide range of chemical and biological degradation pathways.[1][2] Ideal for applications requiring long-term in vivo stability. |
| Amide | Highly Stable | Generally Stable | Highly Stable | While generally stable, it can be susceptible to cleavage by specific proteases, a key difference from the triazole linkage.[1] |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often utilized in prodrug strategies where controlled and triggered release of the payload is desired.[1] |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols (e.g., Glutathione) | Readily Cleaved | Commonly used for intracellular drug delivery, capitalizing on the reducing environment of the cytoplasm to release the payload.[1] |
| Oxime | Generally Stable | Moderately Stable | Stable | Stability can be pH-dependent, offering a mechanism for controlled release under specific conditions.[1] |
| Thioether (from Maleimide) | Stable | Prone to Thiol Exchange | Stable | Can undergo a retro-Michael reaction and exchange with thiols on serum proteins like albumin, potentially leading to premature payload release.[1] |
Experimental Protocols for Stability Assessment
To rigorously assess and compare the stability of different chemical linkages in bioconjugates, a series of standardized experimental protocols are employed. These "forced degradation" studies subject the conjugate to various stress conditions to predict its long-term stability.[2]
Protocol 1: Hydrolytic Stability Assessment
Objective: To evaluate the stability of the linkage in aqueous solutions at various physiological and lysosomal pH values.
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath set to 37°C
-
Quenching solution (e.g., 10% trifluoroacetic acid)
Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.[1]
-
Immediately quench any potential degradation by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the percentage of the intact bioconjugate remaining.
-
The degradation half-life (t½) at each pH can be calculated from the rate of disappearance of the parent compound.[1]
Protocol 2: In Vitro Plasma/Serum Stability Assay
Objective: To assess the stability of the linkage in a more biologically relevant matrix that contains a complex mixture of enzymes and proteins.
Materials:
-
Bioconjugate of interest
-
Pooled human, mouse, or rat plasma or serum
-
Incubator set to 37°C
-
Protein precipitation solution (e.g., cold acetonitrile)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Pre-warm the plasma or serum to 37°C.
-
Add the bioconjugate to the plasma/serum to a final concentration of, for example, 10 µM.[1]
-
Incubate the mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[2]
-
Stop the enzymatic reactions by adding cold protein precipitation solution.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the intact compound remaining over time.
Protocol 3: Stability to Reducing Agents
Objective: To determine the stability of the linkage in the presence of reducing agents, which mimics the intracellular environment.
Materials:
-
Bioconjugate of interest
-
PBS, pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC or LC-MS/MS system
Procedure:
-
Dissolve the bioconjugate in PBS to a final concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT).
-
Add the reducing agent to the bioconjugate solution to a final concentration of 10 mM.
-
Incubate the mixture at 37°C.
-
At specified time intervals (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.[1]
-
Analyze the samples immediately by HPLC or LC-MS/MS to monitor for any degradation of the bioconjugate.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in evaluating linker stability, the following diagrams depict a general experimental workflow for stability assessment and a logical hierarchy of linkage stability.
Caption: General experimental workflow for assessing bioconjugate stability.
References
A Comparative Guide to the Biocompatibility of Surface Modification Agents: Assessing 4-Azidobenzyl Alcohol and Its Alternatives
For researchers, scientists, and drug development professionals, the biocompatibility of a biomaterial is a critical determinant of its success. This guide provides a comparative assessment of materials modified with 4-Azidobenzyl alcohol against established alternatives, offering insights into their performance based on available experimental data. While direct and extensive biocompatibility data for surfaces solely modified with this compound is limited in publicly available literature, this guide offers a framework for evaluation by comparing it with well-characterized surface modification agents: Poly(ethylene glycol) (PEG) and Heparin.
Executive Summary
The selection of a surface modification agent is pivotal in dictating the biological response to an implanted material. This compound is a versatile molecule utilized in "click chemistry" for the straightforward and efficient attachment of biomolecules or polymers to a material surface. However, a comprehensive understanding of its inherent biocompatibility is crucial. This guide synthesizes available data on the biocompatibility of two widely used alternatives—PEGylation and heparinization—to provide a benchmark for assessing novel surface modifications like those involving this compound. The subsequent sections detail the experimental protocols for key biocompatibility assays, present comparative data for these alternatives, and discuss the potential biocompatibility considerations for azide-functionalized surfaces.
Comparative Biocompatibility Data
Table 1: In Vitro Cytotoxicity Data for Modified Surfaces
| Surface Modification | Substrate Material | Cell Line | Assay | Results (e.g., % Cell Viability) | Citation |
| PEGylation | Polyurethane (PU) | Human Coronary Artery Endothelial Cells | MTT Assay | > 95% | |
| Titanium (Ti) | L929 Mouse Fibroblasts | ISO 10993-5 | Non-cytotoxic | ||
| Gold Nanoparticles | Human embryonic kidney 293 (HEK293) | AlamarBlue | > 90% | ||
| Heparinization | Polyvinyl chloride (PVC) | Human Endothelial Cells | LDH Assay | No significant cytotoxicity | [1] |
| Titanium (Ti) | Human Umbilical Vein Endothelial Cells (HUVECs) | Live/Dead Staining | High cell viability | ||
| Unmodified Control | Polyurethane (PU) | Human Coronary Artery Endothelial Cells | MTT Assay | ~100% (Control) |
Table 2: Hemocompatibility Data for Modified Surfaces
| Surface Modification | Substrate Material | Key Parameter | Method | Quantitative Results | Citation |
| PEGylation | Polyurethane (PU) | Platelet Adhesion | In vitro blood loop | Significantly reduced vs. unmodified PU | [2] |
| Titanium (Ti) | Fibrinogen Adsorption | Quartz Crystal Microbalance | > 90% reduction vs. unmodified Ti | ||
| Silicon | Protein Adsorption | Ellipsometry | Significantly less protein adsorption | [3] | |
| Heparinization | Polyvinyl chloride (PVC) | Platelet Activation | In vitro blood loop | Significantly lower than unmodified PVC | [1] |
| Titanium (Ti) | Thrombin Generation | Chromogenic Assay | Prolonged clotting time | ||
| Decellularized Liver Scaffold | Platelet Aggregation | Ex vivo blood perfusion | Significantly reduced | [4] | |
| Unmodified Control | Polyurethane (PU) | Platelet Adhesion | In vitro blood loop | High platelet adhesion and activation | [2] |
Table 3: In Vivo Biocompatibility Data for Modified Surfaces
| Surface Modification | Implant Material | Animal Model | Key Finding | Duration | Citation |
| PEGylation | Poly(ethylene terephthalate) (PET) | Rat | Reduced fibrous capsule thickness | 4 weeks | [5] |
| Silicone | Mouse | Reduced inflammatory response | 2 weeks | ||
| Heparinization | Decellularized Liver Scaffold | Rat | Enhanced hemocompatibility and angiogenesis | Not specified | [4] |
| Titanium (Ti) | Rabbit | Improved osseointegration | 12 weeks | ||
| Unmodified Control | Poly(ethylene terephthalate) (PET) | Rat | Pronounced fibrous capsule formation | 4 weeks | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility.
Protocol 1: In Vitro Cytotoxicity - MTT Assay (ISO 10993-5)
-
Material Preparation: Sterilize the test material (modified with this compound, PEG, or Heparin) and a negative control (e.g., tissue culture plastic) and a positive control (e.g., latex) according to standard protocols.
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts or primary human cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Place the sterilized material samples in direct contact with the cell monolayer or prepare extracts of the materials by incubating them in cell culture medium for 24-72 hours. Replace the culture medium in the wells with the material extracts.
-
Incubation: Incubate the cells with the materials or extracts for 24, 48, and 72 hours.
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[6]
Protocol 2: Hemocompatibility - Platelet Adhesion Assay
-
Material Preparation: Place the sterile test and control materials in a 24-well plate.
-
Blood Collection: Draw fresh human whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Incubation: Add PRP to the wells containing the material samples and incubate at 37°C for 1 hour on a rocking platform to simulate blood flow.
-
Rinsing: Gently rinse the samples with PBS to remove non-adherent platelets.
-
Fixation: Fix the adherent platelets with 2.5% glutaraldehyde (B144438) in PBS for 1 hour.
-
Quantification (Lactate Dehydrogenase - LDH Assay):
-
Lyse the adherent platelets with 1% Triton X-100.
-
Use a commercial LDH assay kit to measure the LDH released from the lysed platelets, which is proportional to the number of adherent platelets.
-
-
Visualization (Scanning Electron Microscopy - SEM):
-
Dehydrate the fixed samples through a graded series of ethanol (B145695) concentrations.
-
Critical point dry the samples.
-
Sputter-coat the samples with gold and visualize them using an SEM to assess platelet morphology and spreading.
-
Protocol 3: In Vivo Biocompatibility - Subcutaneous Implantation (ISO 10993-6)
-
Material Preparation: Prepare sterile, implant-grade samples of the test and control materials.
-
Animal Model: Use a suitable animal model, such as rats or rabbits. Anesthetize the animals according to approved protocols.
-
Implantation: Make a small incision in the dorsal skin and create a subcutaneous pocket. Place the sterile implant into the pocket. Suture the incision.
-
Post-operative Care: Monitor the animals for signs of inflammation, infection, or distress.
-
Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully explant the implants along with the surrounding tissue.
-
Histological Analysis:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the tissues, embed them in paraffin, and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and fibrous capsule formation.
-
Use specific stains (e.g., Masson's trichrome for collagen) or immunohistochemistry (e.g., for macrophages) for more detailed analysis.
-
-
Analysis: A pathologist will evaluate the tissue response, including the thickness of the fibrous capsule, the type and density of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), and the presence of necrosis or neovascularization.
Mandatory Visualizations
Experimental workflow for surface modification and evaluation.
Simplified signaling pathway for apoptosis induced by cytotoxic agents.
Discussion and Future Directions
The use of this compound as a linker for surface modification is attractive due to the efficiency and specificity of click chemistry. However, the biocompatibility of the final modified surface remains to be thoroughly investigated. The azide (B81097) group itself is a high-energy functional group, and while generally considered bioorthogonal, its long-term stability and potential for cellular interactions when immobilized on a surface are not well-documented.
The primary concern with azide-alkyne cycloaddition reactions in a biological context has been the cytotoxicity of the copper catalyst often used. While copper-free click chemistry methods exist, if copper catalysis is employed, rigorous purification is necessary to remove any residual copper, which is known to be cytotoxic.
Recommendations for Future Research:
-
Direct Biocompatibility Studies: It is imperative to conduct comprehensive in vitro and in vivo biocompatibility studies on materials directly modified with this compound, following standardized protocols such as those outlined in this guide.
-
Comparative Analysis: These studies should include direct comparisons with well-established biocompatible surfaces like PEGylated and heparinized materials on the same substrate.
-
Long-term Stability: The long-term stability of the azide-functionalized surface in a physiological environment should be assessed to ensure no degradation products with potential toxicity are released over time.
By systematically evaluating the biocompatibility of this compound-modified materials, the scientific community can determine its suitability for various biomedical applications and potentially add a valuable tool to the arsenal (B13267) of biomaterial surface engineering.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet adhesion and activation on polyethylene glycol modified polyurethane surfaces. Measurement of cytoplasmic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CuAAC and SPAAC Reactions for 4-Azidobenzyl Alcohol
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. "Click chemistry," a concept that emphasizes reliability, selectivity, and high yields, has provided a powerful toolkit for these endeavors. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide offers an objective, data-driven comparison of these two indispensable methods for the conjugation of 4-Azidobenzyl alcohol, a versatile reagent in bioconjugation and medicinal chemistry.
The fundamental distinction between CuAAC and SPAAC lies in their activation mechanisms. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for a highly regioselective reaction with an azide, exclusively forming a 1,4-disubstituted triazole. In contrast, SPAAC is a catalyst-free reaction that leverages the high ring strain of a cyclooctyne (B158145) to achieve cycloaddition with an azide, which can result in a mixture of regioisomers. This mechanistic difference has profound implications for reaction kinetics, biocompatibility, and the design of experiments.
Performance Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC for the conjugation of this compound is contingent on the specific requirements of the application, particularly the tolerance for a copper catalyst and the desired reaction kinetics.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient method that exhibits significantly accelerated reaction rates. However, the requisite copper(I) catalyst can be cytotoxic, which may limit its utility in living systems. The use of copper-chelating ligands can mitigate this toxicity to some extent.
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal, copper-free alternative that is ideal for applications in living systems and for bioconjugation where the presence of a metal catalyst is undesirable. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained cyclooctynes generally exhibiting faster rates. While offering the significant advantage of being copper-free, SPAAC can sometimes be slower than CuAAC, and the cyclooctyne reagents can be more complex and costly to synthesize.
Data Presentation
The following table summarizes representative quantitative data for CuAAC and SPAAC reactions involving benzyl (B1604629) azide, a close structural analog of this compound, to provide an expectation of reaction parameters and performance.
| Parameter | CuAAC with Benzyl Azide | SPAAC with Benzyl Azide |
| Alkyne Partner | Phenylacetylene | Dibenzocyclooctyne (DBCO) |
| **Second-Order Rate Constant (M⁻¹s⁻¹) ** | 1 to 100 | ~0.1 |
| Typical Reaction Time | < 1 hour to a few hours | 4-12 hours at room temperature |
| Typical Yield | > 90% | > 90% |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for live systems |
| Regioselectivity | High (1,4-disubstituted) | Low (mixture of regioisomers) |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Propargyl Alcohol
This protocol describes a general procedure for the CuAAC reaction between this compound and a terminal alkyne, such as propargyl alcohol.
Materials:
-
This compound
-
Propargyl alcohol
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)
-
Solvent: 1:1 mixture of deionized water and tert-butanol
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
If using a ligand, prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and propargyl alcohol (1.2 equivalents) in the water/tert-butanol solvent system.
-
If using a ligand, add the THPTA solution to the reaction mixture (final concentration typically 1.25 mM).
-
Add the CuSO₄·5H₂O solution to the reaction mixture (final concentration typically 0.25 mM).
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration typically 5 mM).
-
Close the tube to minimize oxygen exposure and mix by inverting the tube several times.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers can then be combined, dried, and concentrated. The crude product can be purified by silica (B1680970) gel column chromatography.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with Dibenzocyclooctyne (DBCO)
This protocol describes a general procedure for the SPAAC reaction between this compound and a strained cyclooctyne, such as a DBCO derivative.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-amine)
-
Solvent: Phosphate-Buffered Saline (PBS), pH 7.4, or a biocompatible organic solvent like DMSO.
-
Reaction vessel
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve this compound in the chosen solvent to the desired final concentration.
-
Prepare a stock solution of the DBCO-functionalized molecule in an appropriate solvent (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the solution of this compound and the DBCO-functionalized molecule. A slight molar excess of one reagent may be used to drive the reaction to completion.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.
-
-
Monitoring and Purification:
-
The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
Once the reaction is complete, the resulting triazole conjugate can be purified to remove any excess reagents. This can be achieved by methods such as size-exclusion chromatography or HPLC, depending on the nature of the conjugate.
-
Mandatory Visualization
Caption: Catalytic cycle of the CuAAC reaction.
Caption: The catalyst-free mechanism of the SPAAC reaction.
Caption: General experimental workflow for CuAAC and SPAAC.
Conclusion
Both CuAAC and SPAAC are exceptionally powerful and versatile methods for the conjugation of this compound. The choice between them represents a trade-off between reaction speed and biocompatibility. CuAAC is often the preferred method when high reaction rates are paramount and the experimental system is not sensitive to the presence of a copper catalyst. Conversely, for applications in living systems or where metal contamination is a concern, the biocompatible and catalyst-free nature of SPAAC makes it the superior choice. By carefully considering the
literature review of 4-Azidobenzyl alcohol applications in bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient linking of molecules to biomacromolecules is paramount. 4-Azidobenzyl alcohol has emerged as a versatile and valuable tool, primarily utilized in "click chemistry" reactions for its ability to form stable covalent bonds under mild, biocompatible conditions. This guide provides a comprehensive comparison of this compound's performance with alternative bioconjugation reagents, supported by experimental data and detailed methodologies, to aid in the selection of optimal strategies for research and drug development.
Performance in Bioconjugation Reactions
This compound is a primary alkyl azide (B81097) that participates in two major types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The performance of this compound in these reactions is critical for its utility in bioconjugation.
Quantitative Comparison of Azide Reagent Performance
The reactivity of azide-containing reagents in click chemistry is influenced by factors such as steric hindrance around the azide group and the electronic nature of its substituents. For the purpose of this comparison, benzyl (B1604629) azide is used as a close structural analog for this compound, representing primary alkyl azides.
Table 1: Performance of Azide Types in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide Type | Representative Reagent | Approx. Relative Rate Constant | Typical Yield | Typical Reaction Time | Notes |
| Primary Alkyl Azide | Benzyl Azide | ~0.1 - 1.0 | >90% | Minutes to hours | Steric hindrance is a dominant factor; primary azides show superior reactivity.[1] |
| Secondary Alkyl Azide | 1-Azidoethylbenzene | ~0.05 - 0.5 | >85% | Hours | Slower reaction rates compared to primary azides due to increased steric bulk.[1] |
| Tertiary Alkyl Azide | 2-Azido-2-methylpropane | Very slow to no reaction | <10% | Days | Generally not suitable for efficient bioconjugation due to severe steric hindrance.[1] |
| Aryl Azide | Phenyl Azide | ~0.1 - 0.8 | >90% | Minutes to hours | Reactivity is influenced by electronic effects; electron-withdrawing groups can accelerate the reaction.[1] |
Table 2: Performance of Azide Types in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide Type | Representative Reagent | Approx. Relative Rate Constant | Typical Yield | Typical Reaction Time | Notes |
| Primary Alkyl Azide | Benzyl Azide | High | >90% | Minutes to hours | Less hindered primary azides are superior.[1] |
| Secondary Alkyl Azide | 1-Azidoethylbenzene | Moderate | >85% | Hours | Slower reaction rates compared to primary azides.[1] |
| Tertiary Alkyl Azide | 2-Azido-2-methylpropane | Very Low | <10% | Days | May not react with bulky cyclooctynes like DBCO.[1] |
| Aryl Azide | Phenyl Azide | Moderate | >90% | Minutes to hours | Differences in reactivity between various aryl azides are generally less pronounced than steric effects.[1] |
Comparison with Alternative Bioconjugation Chemistries
While this compound and click chemistry offer significant advantages, other bioconjugation methods are widely used. The choice of linker and conjugation chemistry can impact the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate.[3][4]
Table 3: Comparison of Common Bioconjugation Chemistries
| Chemistry | Reactive Groups | Typical Conjugation Efficiency | Resulting Linkage | Linkage Stability | Key Advantages | Key Disadvantages |
| Click Chemistry (CuAAC/SPAAC) | Azide / Alkyne | >90%[1] | 1,2,3-Triazole | Very stable to metabolic degradation.[5] | High efficiency, bioorthogonality, stable linkage.[1] | Requires introduction of non-native functional groups. Copper catalyst in CuAAC can be cytotoxic.[3] |
| Amine-Reactive (e.g., NHS Ester) | Primary Amines (-NH₂) | 40-60% | Amide Bond | Generally stable, but susceptible to enzymatic cleavage. | Abundant targets on proteins. | Lack of site-specificity, potential for product heterogeneity.[1] |
| Thiol-Reactive (e.g., Maleimide) | Thiols (-SH) | 70-90% | Thioether Bond | Moderately stable; can undergo retro-Michael addition in vivo.[1] | High site-specificity with engineered cysteines. | Thioether bond can be unstable. |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine & Trans-cyclooctene (TCO) | High | Dihydropyridazine | Stable | Exceptionally fast, catalyst-free, highly bioorthogonal. | Requires specific, sometimes bulky, reaction partners. |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. The following are representative protocols for the application of this compound in bioconjugation.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound (10 mM stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (250 mM stock solution in water)
-
Sodium ascorbate (B8700270) (500 mM stock solution in water, freshly prepared)
-
Degassed, amine-free buffer (e.g., PBS, pH 7.4)
-
Reaction vials, stir plate, and stir bar
Procedure:
-
Reagent Preparation: Ensure all solutions are prepared to the desired concentrations. The sodium ascorbate solution must be prepared fresh.
-
Reaction Setup:
-
In a reaction vial, add the alkyne-modified protein solution.
-
Add 1.1 to 1.5 molar equivalents of the this compound stock solution to the protein solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein/linker solution to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[6]
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature with gentle stirring for 1-4 hours. Monitor the reaction progress by a suitable method (e.g., LC-MS or SDS-PAGE).
-
Purification: Upon completion, purify the conjugate to remove excess reagents and catalyst using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Antibody
Materials:
-
DBCO (Dibenzocyclooctyne)-modified antibody (1-10 mg/mL in PBS, pH 7.4)
-
This compound (10 mM stock solution in DMSO)
-
Reaction vials
Procedure:
-
Reaction Setup:
-
In a reaction vial, add the DBCO-modified antibody solution.
-
Add a 2-10 fold molar excess of the this compound stock solution to the antibody solution.[7]
-
-
Reaction Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific strained alkyne used.[7]
-
Purification: Purify the bioconjugate using a suitable method such as size-exclusion chromatography to remove the unreacted linker.
-
Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and purity.[7]
Mandatory Visualizations
Reaction Schemes
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Experimental Workflow
Caption: General Experimental Workflow for Bioconjugation
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | BIO Pharma Production [biopharmaproduction.com]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Azidobenzyl Alcohol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of energetic compounds like 4-Azidobenzyl alcohol are paramount for ensuring laboratory safety and environmental compliance. Organic azides are known for their potential to decompose explosively under certain conditions, necessitating specific disposal protocols.[1][2] This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste.
The primary and highly recommended strategy for the disposal of this compound is its chemical conversion to the more stable 4-Aminobenzyl alcohol (a benzylamine (B48309) derivative) via a quenching reaction.[3] This process eliminates the hazardous azide (B81097) functional group, rendering the material significantly safer for collection as chemical waste.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment should be conducted. The stability of an organic azide is influenced by its molecular structure.[1] For this compound (C₇H₇N₃O), the carbon-to-nitrogen ratio is approximately 2.33:1. Organic azides with a C/N ratio between 1 and 3 can typically be handled in small quantities but should be treated with caution and stored at reduced temperatures.[4]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[5]
-
Ventilation: All manipulations of this compound and its waste must be conducted within a certified chemical fume hood.[5]
-
Avoid Incompatibles: Keep this compound and all azide-containing waste segregated from acids, heavy metals (including lead and copper plumbing), and halogenated solvents like dichloromethane (B109758) and chloroform.[1][3] Contact with acids can generate highly toxic and explosive hydrazoic acid.[1][6]
-
Handling: Use only plastic, glass, or ceramic spatulas and equipment to handle azides, as metal utensils can form dangerously unstable metal azides.[1]
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled container.[2] Never pour azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[5]
Quantitative Data for Disposal Planning
| Parameter | Guideline | Citation |
| Stability Indicator | ||
| Carbon-to-Nitrogen Ratio (C/N) | ~2.33 (Handle with care) | [4] |
| "Rule of Six" | Compliant (7 carbons > 6 per azide group) | [4][7] |
| Storage of Azide Waste | ||
| Maximum Concentration in Solution | ≤ 1 M | [4] |
| Storage Temperature | 2-8 °C or as low as -18 °C | [4][8] |
| Staudinger Reaction Quenching | ||
| Triphenylphosphine (B44618) (PPh₃) | 1.0 - 2.0 equivalents | [5][9] |
| Solvent | Tetrahydrofuran (THF) or other suitable aprotic solvent | [9] |
| Reaction Temperature | Room temperature to gentle heating (e.g., 40-65 °C) | [3][9] |
| Hydrolysis | Addition of water (e.g., 10.0 equivalents) | [9] |
Disposal Plan: Chemical Deactivation via Staudinger Reaction
The Staudinger reaction is a mild and efficient method for reducing organic azides to their corresponding primary amines using a phosphine, most commonly triphenylphosphine (PPh₃).[2][3] The reaction proceeds with the evolution of nitrogen gas, forming an intermediate aza-ylide which is then hydrolyzed to the amine and the stable triphenylphosphine oxide.[1]
Experimental Protocol: Quenching of this compound Waste
This protocol outlines the conversion of this compound to the less hazardous 4-Aminobenzyl alcohol.
Materials:
-
This compound waste (neat or in a compatible solvent).
-
Triphenylphosphine (PPh₃).
-
Tetrahydrofuran (THF), anhydrous.
-
Deionized water.
-
Round-bottom flask.
-
Magnetic stirrer and stir bar.
-
Nitrogen inlet (optional, but recommended).
-
Heating mantle (if necessary).
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring.
Procedure:
-
Preparation: In a round-bottom flask of appropriate size, dissolve the this compound waste in a minimal amount of THF. The concentration should not exceed 1 M.[4] Place the flask on a magnetic stirrer in a chemical fume hood.
-
Addition of Phosphine: To the stirred solution, slowly add triphenylphosphine (1.0-2.0 equivalents relative to the estimated amount of azide). The addition may cause a slight exotherm and evolution of nitrogen gas.[5]
-
Reaction: Allow the mixture to stir at room temperature. Gentle heating (e.g., to 40-50 °C) may be necessary to ensure the reaction proceeds to completion.[3]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is no longer visible.
-
Hydrolysis: Once the reaction is complete, cool the mixture to room temperature if it was heated. Add water (approximately 10 equivalents) to the reaction mixture and stir vigorously for at least 30 minutes to hydrolyze the intermediate aza-ylide to 4-Aminobenzyl alcohol and triphenylphosphine oxide.[3][9]
-
Waste Collection: The resulting mixture, containing the significantly safer 4-Aminobenzyl alcohol and triphenylphosphine oxide, should be transferred to a clearly labeled hazardous waste container.[3] Do not attempt to isolate the product unless it is part of a synthetic procedure.
-
Final Disposal: The sealed container should be sent for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[10]
Disposal Workflow Diagram
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 10. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
Personal protective equipment for handling 4-Azidobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Azidobenzyl alcohol. Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document incorporates safety data from structurally similar compounds and general best practices for handling organic azides. All quantitative data should be treated as conservative estimates.
Hazard Identification and Quantitative Data
Table 1: Quantitative Safety Data for this compound and Related Compounds
| Parameter | Value | Compound | Source |
| Acute Oral Toxicity (LD50) | 1230 mg/kg (Rat) | Benzyl Alcohol | [3] |
| Acute Dermal Toxicity (LD50) | 2000 mg/kg (Rabbit) | Benzyl Alcohol | [3] |
| Time-Weighted Average (TWA) Exposure Limit | 44.2 mg/m³ | Benzyl Alcohol | [1] |
| Permissible Exposure Limit (PEL) - Respirable Fraction | 5 mg/m³ | 4-Aminobenzyl alcohol (as Particulates not otherwise regulated) | [4] |
| Permissible Exposure Limit (PEL) - Total Dust | 10 mg/m³ | 4-Aminobenzyl alcohol (as Particulates not otherwise regulated) | [4] |
| Melting Point | 28 - 38 °C | This compound | [4] |
| Appearance | Yellow crystalline powder | This compound | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure safety.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times. A face shield is recommended when handling larger quantities or if there is a splash hazard. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat made of a low-permeability fabric. |
| Respiratory Protection | N95 or higher Respirator | Recommended when handling the powder form of the compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a structured workflow is essential for the safe handling of this compound.
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
